Aerophobin 2
Description
This compound has been reported in Aplysina aerophoba, Aiolochroia crassa, and other organisms with data available.
Properties
IUPAC Name |
(5S,6R)-N-[3-(2-amino-1H-imidazol-5-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Br2N5O4/c1-26-12-9(17)5-16(13(24)11(12)18)6-10(23-27-16)14(25)20-4-2-3-8-7-21-15(19)22-8/h5,7,13,24H,2-4,6H2,1H3,(H,20,25)(H3,19,21,22)/t13-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZRBAQVYFYMTR-XJKSGUPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCCCC3=CN=C(N3)N)C=C1Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C([C@@H]([C@]2(CC(=NO2)C(=O)NCCCC3=CN=C(N3)N)C=C1Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Br2N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30236113 | |
| Record name | Aerophobin 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30236113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87075-23-8 | |
| Record name | (5S,10R)-N-[3-(2-Amino-1H-imidazol-5-yl)propyl]-7,9-dibromo-10-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,6,8-triene-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87075-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aerophobin 2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087075238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aerophobin 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30236113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Origin of Aerophobin-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aerophobin-2 is a brominated isoxazoline alkaloid of marine origin, first identified in sponges of the genus Aplysina. This technical guide provides a comprehensive overview of the origin, isolation, and biological activities of Aerophobin-2. Detailed experimental protocols for its extraction and purification are provided, along with a summary of its known quantitative biological activities. Furthermore, this guide elucidates the potential signaling pathways modulated by Aerophobin-2 and its derivatives, offering insights for future research and drug development endeavors.
Introduction
Marine sponges are a prolific source of unique secondary metabolites with diverse biological activities. Among these, bromotyrosine derivatives, particularly those isolated from sponges of the order Verongiida, have garnered significant attention for their potential therapeutic applications. Aerophobin-2, a prominent member of this class, is a brominated isoxazoline alkaloid found in marine sponges, most notably Aplysina aerophoba and Aplysina cavernicola.[1] These compounds are believed to play a role in the chemical defense mechanisms of the sponges.[1] This guide will delve into the technical details surrounding the origin and characterization of Aerophobin-2.
Natural Source and Biosynthesis
Aerophobin-2 is a secondary metabolite produced by marine sponges of the genus Aplysina. These sponges accumulate high concentrations of brominated isoxazoline alkaloids, which can constitute up to 10% of their dry weight.[2] Upon tissue injury, these sponges can enzymatically convert Aerophobin-2 and related compounds into more potent antimicrobial and cytotoxic agents, such as aeroplysinin-1 and a corresponding dienone.[3][4] This bioconversion is a fascinating example of an activated chemical defense system in marine invertebrates.
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Experimental Protocols
Isolation of Aerophobin-2 from Aplysina aerophoba
The following protocol outlines a typical procedure for the isolation and purification of Aerophobin-2 from the marine sponge Aplysina aerophoba.
3.1.1. Extraction
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Freshly collected sponge material is frozen immediately to prevent degradation of the natural products.
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The frozen sponge tissue is lyophilized (freeze-dried) to remove water.
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The dried sponge material is then exhaustively extracted with acetone or ethanol at room temperature.
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The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
3.1.2. Chromatographic Purification
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Sephadex LH-20 Chromatography: The crude extract is subjected to column chromatography on Sephadex LH-20 using methanol as the mobile phase. This step separates the compounds based on their size and polarity, removing high molecular weight substances and salts.
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Silica Gel Chromatography: Fractions containing bromotyrosine alkaloids are further purified by silica gel column chromatography. A gradient elution system, typically starting with a non-polar solvent like heptane and gradually increasing the polarity with ethyl acetate and then methanol, is employed to separate the different classes of compounds.
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Semi-preparative High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC): Final purification of Aerophobin-2 is achieved using semi-preparative HPLC with a C18 column and a methanol/water or acetonitrile/water gradient. Alternatively, semi-preparative TLC on silica gel plates with a suitable solvent system (e.g., chloroform/methanol mixtures) can be used.
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Quantitative Data on Biological Activities
While extensive quantitative data for Aerophobin-2 itself is limited in the public domain, significant information is available for its direct biotransformation products, aeroplysinin-1 and a dienone derivative. This data provides crucial insights into the potential bioactivity of Aerophobin-2, which serves as a precursor to these more active molecules.
| Compound | Activity | Assay/Organism/Cell Line | Result | Reference(s) |
| Aeroplysinin-1 | Antibiotic | Bacillus subtilis | MIC: 12.5-25 µg/mL | |
| Aeroplysinin-1 | Antibiotic | Staphylococcus aureus | MIC: 12.5-25 µg/mL | |
| Aeroplysinin-1 | Antibiotic | Escherichia coli | MIC: 12.5-25 µg/mL | |
| Dienone | Antibiotic | Bacillus subtilis | MIC: 12.5-25 µg/mL | |
| Dienone | Antibiotic | Staphylococcus aureus | MIC: 12.5-25 µg/mL | |
| Dienone | Antibiotic | Escherichia coli | MIC: 12.5-25 µg/mL | |
| Aeroplysinin-1 | Cytotoxicity | HeLa (cervical cancer) | IC50: 3.0 µM | |
| Dienone | Cytotoxicity | HeLa (cervical cancer) | IC50: 3.2 µM | |
| Aeroplysinin-1 | Cytotoxicity | SH-SY5Y (neuroblastoma) | Significant growth inhibition at 1-5 µM | |
| Isofistularin-3 | Cytotoxicity | MCF-7 (breast cancer) | Significant growth inhibition | |
| Bromotyrosine Alkaloids (general) | Cytotoxicity | Various cancer cell lines | IC50 values reported |
Signaling Pathways and Molecular Mechanisms
The precise signaling pathways modulated by Aerophobin-2 are still under investigation. However, based on the activities of other bromotyrosine derivatives and extracts from Aplysina sponges, several pathways are implicated in their mechanism of action, particularly in the context of inflammation and apoptosis.
Potential Involvement in NF-κB Signaling
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response. Some marine natural products have been shown to inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines. Given the anti-inflammatory properties reported for some bromotyrosine derivatives, it is plausible that Aerophobin-2 or its derivatives could modulate NF-κB signaling.
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Implication in Apoptotic Pathways
The cytotoxic effects observed for derivatives of Aerophobin-2 suggest an interaction with apoptotic signaling pathways. Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. It can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.
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Conclusion
Aerophobin-2, a brominated alkaloid from Aplysina sponges, represents a fascinating marine natural product with significant biological potential. While its direct therapeutic applications are still being explored, its role as a precursor to more potent cytotoxic and antimicrobial compounds highlights its importance. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways of Aerophobin-2 and its derivatives, which could pave the way for the development of novel therapeutic agents for a range of diseases. The detailed protocols and data presented in this guide aim to facilitate and inspire such future investigations.
References
- 1. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical defense of Mediterranean sponges Aplysina cavernicola and Aplysina aerophoba [pubmed.ncbi.nlm.nih.gov]
- 3. Activated chemical defense in aplysina sponges revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibiotic and cytotoxic activity of brominated compounds from the marine sponge Verongia aerophoba - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of Aerophobin-2 from Aplysina aerophoba: A Technical Guide for Researchers
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Extraction, Purification, and Characterization of a Promising Marine Alkaloid.
The marine sponge Aplysina aerophoba is a rich source of unique brominated tyrosine-derived secondary metabolites, which have garnered significant interest in the scientific community for their diverse biological activities. Among these, Aerophobin-2, a brominated isoxazoline alkaloid, has emerged as a compound of particular interest due to its potential therapeutic applications, notably in the realm of neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Aerophobin-2, presenting detailed experimental protocols and summarizing key quantitative data for researchers in natural product chemistry, pharmacology, and drug development.
Introduction to Aerophobin-2
Aerophobin-2 is a key secondary metabolite found in sponges of the genus Aplysina.[1][2] These compounds are believed to play a crucial role in the chemical defense mechanisms of the sponge.[3][4] Structurally, Aerophobin-2 is a brominated isoxazoline alkaloid. Its biological activity is a subject of ongoing research, with studies highlighting its role as a deterrent against predators and its potential as a therapeutic agent. Notably, Aerophobin-2 has been identified as an inhibitor of α-synuclein aggregation, a key pathological process in Parkinson's disease, making it a promising lead compound for the development of novel neuroprotective drugs.
Data Presentation
Physicochemical Properties of Aerophobin-2
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₉Br₂N₅O₄ | |
| Molecular Weight | 505.17 g/mol | |
| IUPAC Name | N-[3-(2-amino-1H-imidazol-5-yl)propyl]-7,9-dibromo-8-hydroxy-1-oxa-2-azaspiro[4.5]deca-2,6,9-triene-3-carboxamide | |
| PubChem CID | 159038 |
Concentration of Aerophobin-2 in Aplysina aerophoba
The concentration of Aerophobin-2 in Aplysina aerophoba can vary depending on the specific tissue of the sponge and environmental conditions.
| Tissue | Concentration (mg/g dry weight) | Notes | Reference |
| Ectosome | Varies, with higher concentrations in summer months. | Concentrations are positively correlated with sea surface temperature. | |
| Choanosome | Generally lower than in the ectosome and shows no clear seasonal pattern. |
Spectroscopic Data of Aerophobin-2
¹H NMR Spectroscopic Data (Template)
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Spiro-isoxazoline Ring | |||
| H-4 | |||
| H-5 | |||
| Brominated Ring | |||
| H-7 | |||
| Alkyl Chain | |||
| H-1' | |||
| H-2' | |||
| H-3' | |||
| Imidazole Ring | |||
| H-4'' | |||
| Other | |||
| OCH₃ | |||
| NH | |||
| NH₂ |
¹³C NMR Spectroscopic Data (Template)
| Position | Chemical Shift (ppm) |
| Spiro-isoxazoline Ring | |
| C-3 | |
| C-4 | |
| C-5 | |
| Brominated Ring | |
| C-6 | |
| C-7 | |
| C-8 | |
| C-9 | |
| C-10 | |
| Alkyl Chain | |
| C-1' | |
| C-2' | |
| C-3' | |
| Imidazole Ring | |
| C-2'' | |
| C-4'' | |
| C-5'' | |
| Other | |
| OCH₃ |
High-Resolution Mass Spectrometry (HRMS) Data (Template)
| Ion | Calculated m/z | Measured m/z |
| [M+H]⁺ | ||
| [M+Na]⁺ |
Experimental Protocols
Collection and Preparation of Sponge Material
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Collection: Specimens of Aplysina aerophoba are collected by scuba diving. It is crucial to document the collection depth, location, and date, as the concentration of secondary metabolites can vary.
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Sample Preparation: Immediately after collection, the sponge material should be frozen to prevent degradation of the secondary metabolites. For extraction, the frozen sponge is typically lyophilized (freeze-dried) to remove water and then ground into a fine powder.
Extraction of Crude Bromotyrosine Alkaloids
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Solvent Extraction: The powdered sponge material is extracted exhaustively with an organic solvent. Common solvents used include methanol (MeOH), ethanol (EtOH), or acetone.
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Protocol:
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Suspend the powdered sponge material (e.g., 100 g) in the chosen solvent (e.g., 500 mL of MeOH).
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Sonication or maceration with stirring can be used to improve extraction efficiency.
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Filter the mixture and collect the solvent.
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Repeat the extraction process (3-5 times) with fresh solvent until the solvent remains colorless.
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Combine all the solvent extracts and evaporate under reduced pressure to obtain the crude extract.
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Isolation and Purification of Aerophobin-2
The isolation of Aerophobin-2 from the crude extract is a multi-step process involving liquid-liquid partitioning and various chromatographic techniques.
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Step 1: Liquid-Liquid Partitioning
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Purpose: To separate compounds based on their polarity.
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Protocol:
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Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).
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Perform sequential extractions with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (BuOH).
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The bromotyrosine alkaloids, including Aerophobin-2, are typically found in the more polar ethyl acetate and butanol fractions.
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Evaporate the solvent from each fraction to obtain partitioned extracts.
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-
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Step 2: Size-Exclusion Chromatography
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Purpose: To separate compounds based on their molecular size.
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Stationary Phase: Sephadex LH-20 is commonly used.
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Mobile Phase: Methanol is a typical mobile phase.
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Protocol:
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Pack a column with Sephadex LH-20 and equilibrate with methanol.
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Dissolve the ethyl acetate or butanol fraction in a minimal amount of methanol and load it onto the column.
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Elute the column with methanol and collect fractions.
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Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing Aerophobin-2.
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-
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Step 3: Silica Gel Chromatography
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Purpose: To further separate compounds based on their polarity.
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Stationary Phase: Silica gel (70-230 mesh).
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Mobile Phase: A gradient of increasing polarity, typically a mixture of a non-polar solvent (e.g., chloroform or dichloromethane) and a polar solvent (e.g., methanol).
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Protocol:
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Pack a column with silica gel and equilibrate with the initial, less polar mobile phase.
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Load the Aerophobin-2 containing fractions from the Sephadex column onto the silica gel column.
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Elute the column with a stepwise or linear gradient of increasing methanol concentration in chloroform.
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Collect and analyze fractions to isolate fractions enriched in Aerophobin-2.
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-
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Step 4: Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)
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Purpose: Final purification of Aerophobin-2.
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Preparative TLC Protocol:
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Apply the enriched fraction onto a preparative silica gel TLC plate.
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Develop the plate in a suitable mobile phase. A reported mobile phase for the purification of Aerophobin-2 is a mixture of chloroform and methanol (CHCl₃/MeOH 7:3).
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Visualize the bands under UV light.
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Scrape the band corresponding to Aerophobin-2 and extract the compound from the silica gel with a polar solvent like methanol.
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Filter and evaporate the solvent to obtain pure Aerophobin-2.
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HPLC Protocol:
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Use a preparative or semi-preparative reversed-phase column (e.g., C18).
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Elute with a gradient of water and a polar organic solvent (e.g., acetonitrile or methanol), often with a modifier like trifluoroacetic acid (TFA) or formic acid.
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Monitor the elution profile with a UV detector and collect the peak corresponding to Aerophobin-2.
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Lyophilize the collected fraction to obtain the pure compound.
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Structural Elucidation
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are essential for the complete structural assignment of Aerophobin-2.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound. Tandem mass spectrometry (MS/MS) can provide information about the fragmentation pattern, which aids in structural confirmation.
Visualizations
Experimental Workflow for Aerophobin-2 Isolation
Caption: A generalized workflow for the isolation and purification of Aerophobin-2.
Proposed Mechanism of Action: Inhibition of α-Synuclein Aggregation
While the direct molecular targets of Aerophobin-2 are still under investigation, its ability to inhibit the aggregation of α-synuclein is a key aspect of its neuroprotective potential.
Caption: Aerophobin-2's proposed neuroprotective mechanism via α-synuclein aggregation inhibition.
Conclusion
Aerophobin-2 represents a compelling natural product with significant potential for the development of novel therapeutics, particularly for neurodegenerative disorders. This guide provides a foundational framework for researchers to undertake the isolation and characterization of this promising marine alkaloid from Aplysina aerophoba. Further research is warranted to fully elucidate its spectroscopic properties, delineate its precise mechanism of action, and explore its full therapeutic potential. The detailed protocols and summarized data herein are intended to facilitate these future investigations and accelerate the translation of this natural product into clinical applications.
References
Aerophobin 2 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aerophobin-2 is a brominated tyrosine-derived alkaloid first isolated from the marine sponge Verongia aerophoba.[1] As a member of the bromotyrosine family of natural products, it has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to Aerophobin-2.
Chemical Structure and Properties
Aerophobin-2 possesses a complex chemical architecture, featuring a spiroisoxazoline ring system linked to a brominated tyrosine core and a 2-aminoimidazole moiety.[2] Its unique structure is fundamental to its biological function.
| Identifier | Value | Source |
| IUPAC Name | (5S,6R)-N-[3-(2-amino-1H-imidazol-5-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide | [2] |
| Molecular Formula | C16H19Br2N5O4 | [2] |
| SMILES | COC1=C(--INVALID-LINK--O)Br | [2] |
| InChI | InChI=1S/C16H19Br2N5O4/c1-26-12-9(17)5-16(13(24)11(12)18)6-10(23-27-16)14(25)20-4-2-3-8-7-21-15(19)22-8/h5,7,13,24H,2-4,6H2,1H3,(H,20,25)(H3,19,21,22)/t13-,16+/m0/s1 |
| Property | Value | Method | Source |
| Molecular Weight | 505.16 g/mol | - | |
| Monoisotopic Mass | 502.98038 Da | Computed | |
| XLogP3 | 0.4 | Computed | |
| Hydrogen Bond Donors | 4 | Computed | |
| Hydrogen Bond Acceptors | 7 | Computed | |
| Rotatable Bond Count | 6 | Computed | |
| Topological Polar Surface Area | 135 Ų | Computed | |
| Solubility | Soluble in DMSO | Experimental |
Pharmacological and Biological Properties
Aerophobin-2 has demonstrated a range of biological activities, with its neuroprotective and cytotoxic effects being of particular interest.
| Activity | Description | Key Findings | Source |
| α-synuclein Aggregation Inhibition | Inhibits the aggregation of α-synuclein and phosphorylated α-synuclein, proteins implicated in Parkinson's disease. | Weakly inhibits pSyn aggregation in primary dopaminergic neurons at 10 µM. | |
| Cytotoxicity | Exhibits cytotoxic effects against various cell lines. | Shows significant larval mortality in zebrafish above concentrations of 1 µM. | |
| Antibacterial Activity | Possesses activity against Gram-positive and Gram-negative bacteria. | Details on specific strains and MIC values are limited in the reviewed literature. | |
| Low Toxicity in Zebrafish Embryos | Displays low toxicity at concentrations below 1 µM in zebrafish embryo viability assays. | No significant toxic effects were observed at nanomolar concentrations. |
Experimental Protocols
Isolation and Purification of Aerophobin-2 from Aplysina aerophoba
A detailed method for the isolation of Aerophobin-2 has been described, involving solvent extraction and chromatographic separation.
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Extraction: A frozen sample of A. aerophoba (8 g, dry weight) is chopped and immersed in acetone (4 x 200 mL) with the aid of an ultrasound bath. The combined organic extracts are filtered and evaporated to yield a crude extract.
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Initial Fractionation: The crude extract (1.2 g) is loaded onto a Sephadex LH-20 column and eluted with methanol, followed by a methanol/water mixture to afford multiple fractions.
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Silica Gel Chromatography: Fractions containing Aerophobin-2 are further purified by silica gel column chromatography using a chloroform/methanol gradient.
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Semi-preparative TLC: Final purification is achieved by semi-preparative thin-layer chromatography (TLC) using a chloroform/methanol (7:3) mobile phase to yield pure Aerophobin-2.
α-Synuclein Aggregation Inhibition Assay
The inhibitory effect of Aerophobin-2 on α-synuclein aggregation can be monitored using a Thioflavin T (ThT) fluorescence assay.
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Protein Preparation: Recombinant α-synuclein is dissolved in PBS buffer to a final concentration of 210 µM and filtered.
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Assay Setup: In a 96-well plate, 70 µM α-synuclein is incubated with 40 µM Thioflavin T and the test compound (Aerophobin-2) at the desired concentration in PBS. A Teflon polyball is added to each well to induce aggregation.
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Incubation and Measurement: The plate is incubated at 37°C with orbital shaking. ThT fluorescence is measured at regular intervals using a fluorescence plate reader to monitor the kinetics of aggregation.
Zebrafish Cytotoxicity Assay
The toxicity of Aerophobin-2 can be assessed using a zebrafish embryo model.
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Embryo Maintenance: Zebrafish embryos are maintained at 28°C in E3 medium from 1-hour post-fertilization (hpf) up to 5 days post-fertilization (dpf).
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Compound Exposure: Aerophobin-2 is dissolved in DMSO and then diluted in E3 medium to the desired concentrations. Embryos are exposed to these concentrations in triplicate.
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Viability Assessment: Embryo viability is assessed at regular intervals by observing mortality and morphological changes, such as pericardial edema.
Signaling Pathways and Experimental Workflows
While the precise signaling pathways modulated by Aerophobin-2 are not yet fully elucidated in the scientific literature, a general experimental workflow for investigating its bioactivity can be conceptualized. This workflow would typically involve a series of steps from the initial isolation of the compound to in-depth biological characterization.
Caption: General workflow for Aerophobin-2 bioactivity assessment.
Conclusion
Aerophobin-2 stands out as a promising marine natural product with significant potential for further investigation, particularly in the fields of neurodegenerative disease and oncology. Its unique chemical structure and diverse biological activities warrant continued research to fully elucidate its mechanisms of action and explore its therapeutic applications. This guide provides a foundational resource for researchers embarking on or continuing studies involving this fascinating molecule.
References
The Biological Activity of Aerophobin-2: A Technical Guide for Researchers
Executive Summary: Aerophobin-2 is a bromotyrosine-derived alkaloid isolated from marine sponges of the order Verongida, notably species such as Aplysina aerophoba.[1][2] This molecule has attracted scientific interest due to its distinct biological activities, primarily its neuroprotective and antimicrobial properties. Unlike its degradation products, Aerophobin-2 exhibits low cytotoxicity, making it a compelling subject for further investigation in drug development. This document provides a comprehensive overview of the known biological activities of Aerophobin-2, presenting quantitative data, detailed experimental protocols for key assays, and graphical representations of experimental workflows.
Introduction to Aerophobin-2
Aerophobin-2 belongs to a class of secondary metabolites characterized by a spiroisoxazoline ring system derived from brominated tyrosine precursors.[3] These compounds are believed to play a role in the chemical defense mechanisms of the host sponges.
Chemical Properties:
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Molecular Formula: C₁₆H₁₉Br₂N₅O₄
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Molecular Weight: 505.16 g/mol
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CAS Number: 87075-23-8
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Class: Bromotyrosine Alkaloid
Neuroprotective Activity: Inhibition of α-Synuclein Aggregation
A significant body of research points to Aerophobin-2's potential in the context of neurodegenerative diseases, particularly Parkinson's disease. It has been shown to inhibit the aggregation of α-synuclein, a protein whose misfolding and aggregation are pathological hallmarks of the disease. Aerophobin-2 binds to α-synuclein and has been observed to weakly inhibit the aggregation of its phosphorylated form (pSyn) in primary dopaminergic neurons without exhibiting toxicity to the cells.
Quantitative Data: Neuroprotective Activity
| Activity | Target/Model | Concentration | Result |
| α-Synuclein Aggregation Inhibition | Primary Dopaminergic Neurons | 10 µM | Weak inhibition of pSyn aggregation |
| α-Synuclein Binding | Affinity MS Assay | Not specified | Positive binding detected |
Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay for α-Synuclein Aggregation
This protocol is a standard method used to monitor the formation of amyloid fibrils in vitro. The dye Thioflavin T (ThT) exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid aggregates.
Materials:
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Recombinant human α-synuclein monomer
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Aerophobin-2 (or other test inhibitors)
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Thioflavin T (ThT) stock solution (e.g., 1 mM in dH₂O, filtered)
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Phosphate-buffered saline (PBS), pH 7.4
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96-well black, clear-bottom microplate
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Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-485 nm)
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Shaking incubator
Procedure:
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Reagent Preparation:
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Prepare a working solution of ThT in PBS at the desired final concentration (e.g., 25 µM).
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Thaw aliquots of α-synuclein monomer at room temperature immediately before use.
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Prepare solutions of Aerophobin-2 at various concentrations in PBS. A vehicle control (e.g., DMSO in PBS) should be prepared in parallel.
-
-
Assay Setup:
-
In each well of the 96-well plate, combine the α-synuclein monomer solution, the ThT working solution, and either the Aerophobin-2 solution or the vehicle control.
-
The final concentration of α-synuclein is typically in the range of 50-100 µM.
-
Include a negative control containing all components except α-synuclein to measure baseline fluorescence.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Place the plate in a shaking incubator set to 37°C with continuous agitation (e.g., 600 rpm) to promote fibril formation.
-
Measure the ThT fluorescence at regular intervals (e.g., every 10-30 minutes) for the duration of the experiment (typically 24-72 hours).
-
-
Data Analysis:
-
Subtract the baseline fluorescence of the negative control from all readings.
-
Plot the fluorescence intensity versus time to generate aggregation curves.
-
The inhibitory effect of Aerophobin-2 is determined by comparing the lag time, slope (rate of aggregation), and final fluorescence plateau of the samples treated with the compound to the vehicle control.
-
Logical Diagram: Inhibition of α-Synuclein Aggregation
Antimicrobial Activity
Aerophobin-2 has demonstrated selective antimicrobial activity against certain pathogens. This suggests a potential role as a lead compound for the development of new anti-infective agents, although its spectrum of activity appears to be narrower than its degradation products like aeroplysinin-1.
Quantitative Data: Antimicrobial Activity
| Organism | Strain | Assay Type | MIC (µg/mL) |
| Enterococcus faecalis | Not Specified | Broth Microdilution | 32 |
| Candida albicans | Not Specified | Broth Microdilution | 64 |
(Note: The specific strains and detailed experimental conditions for the above data were not specified in the reviewed literature.)
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is the gold standard for determining the MIC of an antimicrobial agent against a specific microorganism. It involves challenging the microbe with serial dilutions of the agent in a liquid growth medium.
Materials:
-
Test microorganism (e.g., E. faecalis, C. albicans)
-
Appropriate liquid growth medium (e.g., Brain Heart Infusion (BHI) broth for E. faecalis, RPMI-1640 for C. albicans)
-
Aerophobin-2 stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the test microorganism on an appropriate agar plate.
-
Pick several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate growth medium to achieve the final target inoculum density in the wells (typically 5 x 10⁵ CFU/mL).
-
-
Serial Dilution of Aerophobin-2:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of a 2x concentrated stock solution of Aerophobin-2 to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL. This dilutes the compound concentrations to their final 1x values.
-
Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only) on each plate.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 35-37°C) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of Aerophobin-2 that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.
-
Workflow Diagram: MIC Determination by Broth Microdilution
Cytotoxicity Profile
Aerophobin-2 has generally been found to exhibit low toxicity, a characteristic that distinguishes it from many other bromotyrosine alkaloids and its own degradation products, aeroplysinin-1 and the corresponding dienone, which show significant cytotoxicity against cancer cell lines. For instance, studies using a zebrafish embryo model showed no observable toxic effects from Aerophobin-2 at concentrations up to 100 µM.
Quantitative Data: In Vivo Toxicity
| Model Organism | Assay Type | Concentration | Result |
| Zebrafish (Danio rerio) Embryos | Viability Assay | Up to 100 µM | No toxic effects observed |
Note: There is a lack of publicly available, comprehensive IC₅₀ data for Aerophobin-2 against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for quantification.
Materials:
-
Human cell line (e.g., HeLa, HepG2, or others)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Aerophobin-2 stock solution
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear tissue culture plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of Aerophobin-2 in complete culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of medium containing the different concentrations of Aerophobin-2. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance (OD) of each well at a wavelength of ~570 nm. A reference wavelength of >650 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells: (OD_treated / OD_control) * 100.
-
Plot the percent viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Workflow Diagram: MTT Cytotoxicity Assay
Isolation and Purification from Aplysina aerophoba
Aerophobin-2 is naturally sourced from marine sponges. The following protocol outlines a general method for its extraction and purification.
Experimental Protocol: Extraction and Chromatography
Materials:
-
Frozen or fresh sponge material (Aplysina aerophoba)
-
Solvents: Acetone, Methanol (MeOH), Chloroform (CHCl₃)
-
Chromatography media: Sephadex LH-20, Silica gel
-
Thin-Layer Chromatography (TLC) plates
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction:
-
Chop the frozen sponge material into small pieces.
-
Immerse the pieces in acetone and perform extraction, often aided by ultrasonication. Repeat this process multiple times (e.g., 4x).
-
Combine the acetone extracts, filter them, and evaporate the solvent under reduced pressure to yield a crude extract.
-
-
Initial Fractionation (Size Exclusion):
-
Dissolve the crude extract in a minimal amount of methanol.
-
Load the dissolved extract onto a Sephadex LH-20 column equilibrated with methanol.
-
Elute the column with methanol, collecting fractions.
-
Combine fractions based on their profiles as determined by TLC analysis.
-
-
Secondary Fractionation (Silica Gel Chromatography):
-
Select the fractions containing Aerophobin-2, as identified by ¹H NMR or TLC comparison to a standard.
-
Apply these combined fractions to a silica gel column.
-
Elute the column using a solvent gradient of increasing polarity, typically a mixture of chloroform and methanol (e.g., starting with 100% CHCl₃ and gradually increasing the percentage of MeOH).
-
Collect sub-fractions and analyze them again by TLC or NMR.
-
-
Final Purification (Preparative TLC):
-
For sub-fractions that contain Aerophobin-2 but are still impure, perform purification using semi-preparative TLC.
-
Spot the sub-fraction onto a silica TLC plate and develop it in an appropriate mobile phase (e.g., CHCl₃/MeOH 7:3).
-
Visualize the bands under UV light. Scrape the band corresponding to Aerophobin-2 from the plate.
-
Extract the compound from the silica using a suitable solvent (e.g., methanol), filter, and evaporate the solvent to obtain the pure compound.
-
Confirm the structure and purity using spectroscopic methods (NMR, MS).
-
Workflow Diagram: Isolation and Purification
Conclusion
Aerophobin-2 is a marine natural product with a compelling, albeit not fully explored, range of biological activities. Its demonstrated ability to inhibit α-synuclein aggregation without significant neuronal toxicity highlights its potential as a lead structure for the development of therapeutics for Parkinson's disease and other synucleinopathies. Furthermore, its selective antimicrobial activity warrants further investigation into its mechanism of action and potential as an anti-infective agent. A notable gap in the current literature is the lack of comprehensive cytotoxicity data against a broad panel of cancer cell lines, which is crucial for fully assessing its therapeutic window. Future research should focus on elucidating the precise molecular mechanisms underlying its activities and conducting more extensive in vitro and in vivo profiling to better define its potential in drug discovery and development.
References
The Defensive Arsenal of Marine Sponges: An In-depth Examination of Aerophobin-2
For Immediate Release
[CITY, STATE] – [DATE] – A comprehensive technical guide released today offers new insights into the natural function of Aerophobin-2, a key secondary metabolite found in marine sponges of the genus Aplysina. This document, tailored for researchers, scientists, and drug development professionals, consolidates current knowledge on the ecological role, biochemical activity, and defensive mechanisms of this potent bromotyrosine derivative.
Aerophobin-2 is a crucial component of the sophisticated chemical defense system that protects these sessile marine invertebrates from predation.[1][2] Found in significant concentrations, particularly in the outer layer or ectosome of the sponge, this compound acts as a powerful deterrent against fish and other marine predators.[1][2]
A Multi-Faceted Defense Strategy
The primary role of Aerophobin-2 is to discourage consumption by predators. Sponges of the genus Aplysina can accumulate brominated isoxazoline alkaloids, including Aerophobin-2, at concentrations reaching up to 10% of their dry weight.[1] This high concentration makes the sponge tissue unpalatable to many generalist predators.
A key feature of the Aplysina defense mechanism is the bioconversion of Aerophobin-2 and other related compounds upon tissue injury. When the sponge's tissue is damaged, a process believed to be enzymatic is initiated, leading to the transformation of Aerophobin-2 into smaller, more potently bioactive molecules like aeroplysinin-1 and dienone. While Aerophobin-2 itself is a deterrent, these bioconversion products exhibit enhanced antimicrobial and cytotoxic properties, suggesting a two-pronged defensive strategy. This "activated defense" not only deters larger predators but may also protect the wounded sponge from infection by pathogenic microbes.
Quantitative Analysis of Aerophobin-2 Distribution
The concentration of Aerophobin-2 varies within the sponge, with significantly higher levels found in the ectosome compared to the inner choanosome. This differential distribution suggests a strategic allocation of chemical defenses to the parts of the sponge most exposed to predators. Studies have also shown that the concentration of Aerophobin-2 can be influenced by environmental factors such as water temperature.
| Sponge Tissue | Aerophobin-2 Concentration (mg/g dry weight) | Reference |
| Ectosome | Varies seasonally, with higher concentrations in warmer months | |
| Choanosome | Generally lower and more stable concentrations than the ectosome |
Experimental Protocols for Functional Analysis
Understanding the function of Aerophobin-2 has been facilitated by a range of bioassays. The following are detailed methodologies for key experiments cited in the literature.
Fish Feeding Deterrence Assay
This assay is crucial for determining the palatability of sponge extracts and purified compounds to potential predators.
Objective: To assess the feeding deterrent properties of Aerophobin-2 against a generalist fish predator.
Methodology:
-
Preparation of Artificial Food: An artificial fish food is prepared using a matrix of carrageenan, freeze-dried shrimp, and water.
-
Incorporation of Test Compound: A crude extract of the sponge or purified Aerophobin-2 is dissolved in a solvent and mixed into the food matrix at a concentration equivalent to that found in the sponge's tissue. A control food is prepared with the solvent alone.
-
Feeding Trials: The prepared food pellets (control and treated) are offered to a test fish species, such as the Mediterranean fish Blennius sphinx.
-
Observation and Data Collection: The number of pellets consumed by the fish is recorded. A significant reduction in the consumption of the treated food compared to the control indicates a feeding deterrent effect.
Antimicrobial Susceptibility Testing
This assay evaluates the ability of Aerophobin-2 and its bioconversion products to inhibit the growth of marine bacteria.
Objective: To determine the minimum inhibitory concentration (MIC) of Aerophobin-2 against relevant bacterial strains.
Methodology:
-
Bacterial Strains: A panel of marine bacterial isolates is used.
-
Culture Preparation: Bacterial strains are grown in a suitable liquid broth to a standardized turbidity.
-
Microdilution Assay: A serial dilution of Aerophobin-2 is prepared in a 96-well microtiter plate.
-
Inoculation: The bacterial suspension is added to each well.
-
Incubation: The plate is incubated under appropriate conditions for bacterial growth.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Cytotoxicity Assay (MTT Assay)
This assay assesses the toxicity of Aerophobin-2 to various cell lines, providing insights into its potential as a cytotoxic agent.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Aerophobin-2 against a specific cell line.
Methodology:
-
Cell Culture: A selected cell line (e.g., a cancer cell line) is cultured in a 96-well plate.
-
Compound Treatment: The cells are treated with a range of concentrations of Aerophobin-2.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader. The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.
Signaling Pathways and Future Directions
While the ecological and biochemical functions of Aerophobin-2 are well-documented, the specific signaling pathways it modulates in predator organisms remain an active area of research. It is hypothesized that the neurotoxic effects observed in some predators may involve the disruption of key neuronal signaling cascades. Further investigation into the molecular targets of Aerophobin-2 will be crucial for a complete understanding of its mechanism of action and for exploring its potential in drug development.
The following diagrams illustrate the known bioconversion pathway of Aerophobin-2 and a generalized workflow for its functional analysis.
This technical guide serves as a valuable resource for the scientific community, providing a solid foundation for future research into the fascinating world of marine chemical ecology and the potential applications of compounds like Aerophobin-2 in medicine and biotechnology.
References
A Technical Guide to the Aerophobin-2 Biosynthesis Pathway in Aplysina aerophoba
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the proposed biosynthetic pathway of aerophobin-2, a prominent bromotyrosine alkaloid isolated from the marine sponge Aplysina aerophoba (formerly Verongia aerophoba). The Verongida order of sponges is a well-known source of these structurally diverse and biologically active secondary metabolites, which are believed to play a crucial role in the chemical defense of the organism.[1][2][3] Aerophobin-2, like other bromotyrosines, exhibits a range of bioactivities, including cytotoxic and antimicrobial properties, making its biosynthetic machinery a subject of significant interest for potential biotechnological and pharmaceutical applications.[4][5]
The biosynthesis of these complex molecules is thought to originate from the common amino acid L-phenylalanine. Through a series of enzymatic transformations including hydroxylation, bromination, rearrangement, and dimerization, the sponge constructs the intricate architecture of aerophobin-2. While the complete enzymatic cascade has not been fully elucidated in vivo, feeding studies with labeled precursors have provided a foundational understanding of this fascinating pathway.
Proposed Biosynthetic Pathway
The biogenesis of aerophobin-2 is a multi-step process that showcases nature's combinatorial approach to generating chemical diversity from simple building blocks. The pathway begins with the modification of an aromatic amino acid, followed by a series of unique enzymatic reactions.
-
Formation of Brominated Precursors: The pathway initiates with the aromatic hydroxylation of L-phenylalanine to produce L-tyrosine, a reaction catalyzed by a putative phenylalanine hydroxylase (PAH). Subsequently, L-tyrosine undergoes electrophilic bromination, presumably catalyzed by a vanadium-dependent bromoperoxidase, to yield mono- and di-brominated tyrosine derivatives. 3,5-dibromo-L-tyrosine is the key precursor for the isoxazoline ring system characteristic of aerophobin-2.
-
Conversion to the Oxime Intermediate: The 3,5-dibromo-L-tyrosine molecule is then believed to be converted into the corresponding oxime, 3,5-dibromo-4-hydroxyphenylacetaldoxime. This likely involves a decarboxylation and oxidation sequence.
-
Formation of the Spiroisoxazoline Core: A key step in the pathway is the intramolecular oxidative cyclization of the oxime intermediate. This rearrangement forms the characteristic spirocyclohexadienyl-isoxazoline core structure. This highly reactive intermediate is a central building block for numerous bromotyrosine alkaloids.
-
Dimerization and Tailoring: The final assembly of aerophobin-2 involves the dimerization of two isoxazoline-containing monomers linked by a spermidine-derived chain. One of the monomer units undergoes further modification, including the loss of a bromine atom and subsequent hydroxylation, to form the final aerophobin-2 structure.
Pathway Visualization
The following diagram illustrates the proposed biosynthetic route from L-Tyrosine to Aerophobin-2.
References
Spectroscopic Profile of Aerophobin 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Aerophobin 2, a bromotyrosine alkaloid isolated from marine sponges of the genus Aplysina. The document presents comprehensive Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details the experimental protocols for their acquisition, and illustrates the general workflow for the isolation and analysis of this class of compounds.
Core Spectroscopic Data
The structural elucidation of this compound is dependent on high-resolution spectroscopic analysis. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
Mass Spectrometry Data
High-Resolution Mass Spectrometry confirms the elemental composition of this compound. The data is consistent with the molecular formula C₁₆H₁₉Br₂N₅O₄.
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₁₉Br₂N₅O₄ | [1] |
| Molecular Weight | 505.16 g/mol | [1] |
| Ionization Mode | ESI+ | |
| Observed m/z [M+H]⁺ | 506.0016 | |
| Calculated m/z [M+H]⁺ | 506.0012 |
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra provide the detailed atomic connectivity and chemical environment of the molecule. The data presented below was recorded in deuterated methanol (CD₃OD).
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (CD₃OD)
| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δн, ppm, Multiplicity, J in Hz) |
| 1 | 72.2 | 4.09 (d, 7.1) |
| 3 | 150.3 | - |
| 4 | 32.7 | 3.10 (dd, 14.5, 7.1) |
| 5 | 114.7 | 6.50 (s) |
| 6 | 134.4 | - |
| 7 | 119.5 | 7.55 (s) |
| 8 | 153.6 | - |
| 9 | 114.2 | - |
| 10 | 92.4 | - |
| 11 | 37.9 | 3.56 (t, 6.9) |
| 12 | 28.8 | 2.10 (m) |
| 13 | 40.1 | 3.10 (t, 7.1) |
| 14 | 113.7 | 6.70 (s) |
| 15 | 132.1 | - |
| 16 | 155.3 | - |
| OMe | 60.3 | 3.73 (s) |
Experimental Protocols
The following sections detail the methodologies employed for the isolation of this compound and the acquisition of the spectroscopic data.
Isolation and Purification
-
Extraction: Specimens of the marine sponge Aplysina aerophoba are collected and immediately frozen. The chopped sponge material is extracted exhaustively with an organic solvent such as acetone or methanol at room temperature, often aided by ultrasonication. The combined extracts are then filtered and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to a multi-step chromatographic purification process.
-
Size-Exclusion Chromatography: The extract is first fractionated on a Sephadex LH-20 column using methanol as the eluent to separate compounds based on their size.
-
Silica Gel Chromatography: Fractions containing this compound, identified by thin-layer chromatography (TLC) and ¹H NMR analysis, are further purified on silica gel columns or by preparative TLC, typically using a chloroform/methanol solvent system.
-
Mass Spectrometry
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is performed to determine the exact mass and elemental composition of the isolated compound.
-
Instrumentation: A Q-Exactive hybrid quadrupole-orbitrap mass spectrometer (Thermo Scientific) or a similar high-resolution instrument is used.
-
Ionization: Electrospray ionization (ESI) is employed in positive ion mode.
-
Sample Preparation: The purified sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.
-
Data Acquisition: The instrument is calibrated using a standard mixture (e.g., PEG) to ensure high mass accuracy (< 5 ppm). Data is acquired over a specified mass range, and the characteristic isotopic pattern for a dibrominated compound is observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure of this compound.
-
Instrumentation: Spectra are recorded on a high-field NMR spectrometer, such as a Bruker Avance III HD instrument, operating at a proton frequency of 400 MHz or higher, often equipped with a cryoprobe for enhanced sensitivity.
-
Sample Preparation: A sample of the purified compound (typically 1-5 mg) is dissolved in a deuterated solvent, most commonly methanol-d₄ (CD₃OD).
-
Data Acquisition:
-
¹H NMR: Standard parameters are used to acquire the proton spectrum.
-
¹³C NMR: A proton-decoupled experiment is run to obtain the carbon spectrum.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹JCH).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), which is critical for connecting different structural fragments.
-
-
-
Referencing: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signals (CD₃OD: δн 3.31, δc 49.0).
Visualized Workflow
The following diagram illustrates the general workflow for the discovery and characterization of this compound from its natural source.
Caption: General workflow for the isolation and structural elucidation of this compound.
References
Aerophobin-2: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Aerophobin-2, a marine-derived bromotyrosine alkaloid with potential therapeutic applications. This document details its chemical properties, biological activity, and the experimental methodologies used for its characterization, with a focus on its role as an inhibitor of α-synuclein aggregation.
Core Compound Data
Aerophobin-2 is a natural product isolated from marine sponges of the genus Aplysina. Its chemical and physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 87075-23-8 | [1][2] |
| Molecular Formula | C₁₆H₁₉Br₂N₅O₄ | [1][2] |
| Molecular Weight | 505.16 g/mol | [1] |
Biological Activity: Inhibition of α-Synuclein Aggregation
Aerophobin-2 has been identified as an inhibitor of α-synuclein (α-syn) aggregation. The aggregation of α-synuclein is a pathological hallmark of several neurodegenerative disorders, including Parkinson's disease. Aerophobin-2 has been shown to bind to α-synuclein and interfere with its aggregation process.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the methodologies used to characterize the activity of Aerophobin-2.
Isolation and Purification of Aerophobin-2 from Aplysina aerophoba
The isolation of Aerophobin-2 from its natural source involves a multi-step chromatographic process. While specific protocols may vary, a general workflow is described below.
Workflow for Aerophobin-2 Isolation
Caption: General workflow for the isolation and purification of Aerophobin-2.
Methodology:
-
Extraction: The marine sponge Aplysina aerophoba is collected and extracted with a suitable organic solvent such as acetone or ethanol to obtain a crude extract.
-
Fractionation: The crude extract is then subjected to fractionation, often using liquid-liquid partitioning or column chromatography on silica gel.
-
Purification: Fractions containing Aerophobin-2 are further purified using techniques like High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated Aerophobin-2 is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Thioflavin T (ThT) Fluorescence Assay for α-Synuclein Aggregation
The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid aggregates.
General Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of Thioflavin T (e.g., 1 mM in water) and filter it through a 0.2 µm syringe filter. Prepare this solution fresh.
-
Prepare solutions of α-synuclein monomer and Aerophobin-2 at the desired concentrations in a suitable buffer (e.g., PBS, pH 7.4).
-
-
Assay Setup:
-
In a 96-well microplate, combine the α-synuclein solution with different concentrations of Aerophobin-2. Include control wells with α-synuclein alone and buffer alone.
-
Add ThT to each well to a final concentration of approximately 25 µM.
-
-
Incubation and Measurement:
-
Seal the plate and incubate it at 37°C with continuous shaking to promote aggregation.
-
Measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths of approximately 450 nm and 485 nm, respectively.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to generate aggregation curves. The inhibitory effect of Aerophobin-2 is determined by the reduction in the fluorescence signal compared to the control.
-
Mass Spectrometry (MS) Affinity Assay
MS-based affinity assays can be used to confirm the direct binding of a small molecule to its protein target. In the context of Aerophobin-2, this assay would confirm its interaction with α-synuclein.
Caption: Hypothesized role of Aerophobin-2 in preventing α-synuclein-mediated neurotoxicity.
The inhibition of α-synuclein aggregation by compounds like Aerophobin-2 may indirectly modulate several signaling pathways that are disrupted by α-synuclein aggregates, including those involved in:
-
Mitochondrial function: α-synuclein aggregates are known to impair mitochondrial respiration and increase oxidative stress.
-
Protein clearance systems: The ubiquitin-proteasome system and autophagy-lysosomal pathway, which are responsible for degrading misfolded proteins, can be overwhelmed by α-synuclein aggregates.
-
Neuroinflammation: Aggregated α-synuclein can activate microglia and astrocytes, leading to a chronic inflammatory state in the brain.
By preventing the formation of toxic α-synuclein species, Aerophobin-2 may help maintain cellular homeostasis and prevent the activation of these detrimental pathways, ultimately contributing to neuronal survival. Further research is required to elucidate the specific signaling nodes directly or indirectly affected by Aerophobin-2.
References
Aerophobin-2: A Comprehensive Technical Review for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aerophobin-2 is a brominated tyrosine-derived alkaloid first isolated from the marine sponge Verongia aerophoba. As a member of the bromotyrosine family of natural products, it has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive review of the existing literature on Aerophobin-2, with a focus on its chemical properties, biological effects, and the experimental methodologies used to elucidate these activities. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in preclinical drug discovery and development.
Chemical and Physical Properties
Aerophobin-2 is characterized by its unique spiroisoxazoline core structure, a hallmark of many bioactive compounds isolated from Verongid sponges.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₉Br₂N₅O₄ | --INVALID-LINK-- |
| Molecular Weight | 505.16 g/mol | --INVALID-LINK-- |
| IUPAC Name | N-[3-(2-amino-1H-imidazol-5-yl)propyl]-7,9-dibromo-10-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-6,8-diene-3-carboxamide | --INVALID-LINK-- |
| CAS Number | 87075-23-8 | --INVALID-LINK-- |
Biological Activities and Quantitative Data
Aerophobin-2 has demonstrated a range of biological activities, with the most prominent being its neuroprotective, anticancer, antimicrobial, and anti-inflammatory effects.
Neuroprotective Activity: Inhibition of α-Synuclein Aggregation
A key area of investigation for Aerophobin-2 is its potential as a therapeutic agent for neurodegenerative diseases, particularly Parkinson's disease. This is primarily due to its ability to inhibit the aggregation of α-synuclein, a protein centrally implicated in the pathophysiology of the disease.
| Assay | Organism/Cell Line | Concentration | Effect | Reference |
| α-Synuclein Aggregation Inhibition | In vitro | 10 µM | Weakly inhibits phosphorylated α-synuclein (pSyn) aggregation in primary dopaminergic neurons. | [Prebble et al., 2022] |
Anticancer Activity
Emerging evidence suggests that Aerophobin-2 and its derivatives possess cytotoxic activity against various cancer cell lines.
| Assay | Cell Line | IC₅₀ | Reference |
| Cytotoxicity | HeLa (human cervix uteri tumor) | Not explicitly stated for Aerophobin-2, but its degradation products, aeroplysinin-1 and dienone, show IC₅₀ values of 3.0 µM and 3.2 µM, respectively. | [Thoms et al., 2004] |
Antimicrobial Activity
Aerophobin-2 is part of the chemical defense system of its source organism, the marine sponge Verongia aerophoba, and as such, exhibits antimicrobial properties.
| Assay | Organism | MIC | Reference |
| Antibacterial | Bacillus subtilis, Staphylococcus aureus, Escherichia coli | Not explicitly stated for Aerophobin-2, but its degradation products, aeroplysinin-1 and dienone, show MICs of 12.5-25 µg/ml. | [Thoms et al., 2004] |
Developmental Toxicity
Toxicity studies are crucial for the development of any therapeutic agent. The developmental toxicity of Aerophobin-2 has been assessed using the zebrafish model.
| Assay | Organism | Concentration | Effect | Reference |
| Developmental Toxicity | Zebrafish (Danio rerio) embryos | > 1 µM | No significant larval mortality observed below this concentration. | [Carnovali et al., 2022] |
Experimental Protocols
α-Synuclein Aggregation Inhibition Assay
Objective: To determine the inhibitory effect of Aerophobin-2 on the aggregation of α-synuclein.
General Methodology:
-
Protein Preparation: Recombinant human α-synuclein is purified and prepared in a monomeric state.
-
Aggregation Induction: Monomeric α-synuclein is induced to aggregate by incubation at 37°C with continuous agitation in a suitable buffer (e.g., phosphate-buffered saline).
-
Compound Treatment: Aerophobin-2, dissolved in a suitable solvent (e.g., DMSO), is added to the α-synuclein solution at various concentrations. A vehicle control (solvent only) is run in parallel.
-
Monitoring Aggregation: The extent of α-synuclein aggregation is monitored over time using the fluorescent dye Thioflavin T (ThT). ThT exhibits enhanced fluorescence upon binding to amyloid fibrils. Fluorescence intensity is measured at regular intervals using a plate reader (excitation ~440 nm, emission ~485 nm).
-
Data Analysis: The lag time and the final fluorescence intensity of the ThT signal are analyzed to determine the extent of inhibition by Aerophobin-2 compared to the control.
Zebrafish Developmental Toxicity Assay
Objective: To assess the potential toxic effects of Aerophobin-2 on embryonic development.
General Methodology:
-
Embryo Collection and Staging: Fertilized zebrafish embryos are collected and staged under a microscope. Healthy, normally developing embryos are selected for the assay.
-
Compound Exposure: Embryos are placed in multi-well plates containing embryo medium. Aerophobin-2, dissolved in a suitable solvent, is added to the medium at a range of concentrations. A control group with the solvent alone is included.
-
Incubation: The plates are incubated at a constant temperature (typically 28.5°C) for a defined period, often up to 5 days post-fertilization (dpf).
-
Endpoint Assessment: At specific time points (e.g., 24, 48, 72, 96, and 120 hpf), various developmental endpoints are observed and scored under a microscope. These endpoints may include:
-
Mortality rate
-
Hatching rate
-
Morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature)
-
Heart rate
-
Behavioral responses (e.g., touch response)
-
-
Data Analysis: The concentration of Aerophobin-2 that causes mortality in 50% of the embryos (LC₅₀) and the concentration that causes developmental abnormalities in 50% of the embryos (EC₅₀) are calculated.
Signaling Pathways and Experimental Workflows
While the precise molecular targets and signaling pathways directly modulated by Aerophobin-2 are not yet fully elucidated, its known biological activities suggest potential interactions with pathways involved in protein aggregation, cell cycle regulation, and microbial viability.
Caption: Overview of the primary biological activities of Aerophobin-2.
Caption: Experimental workflow for the α-synuclein aggregation assay.
Conclusion and Future Directions
Aerophobin-2 is a promising marine natural product with a diverse pharmacological profile. Its ability to inhibit α-synuclein aggregation warrants further investigation for its potential in treating neurodegenerative diseases. Additionally, its anticancer and antimicrobial activities suggest broader therapeutic applications.
Future research should focus on:
-
Total Synthesis: The development of a robust and scalable total synthesis of Aerophobin-2 would be invaluable for further preclinical and clinical studies, as isolation from its natural source is often a limiting factor.
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways through which Aerophobin-2 exerts its biological effects is crucial for understanding its therapeutic potential and potential side effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogs of Aerophobin-2 will help to identify the key structural features responsible for its bioactivities and could lead to the development of more potent and selective compounds.
-
In Vivo Efficacy: While initial in vitro and in vivo toxicity data are available, further studies in relevant animal models of disease are necessary to establish the in vivo efficacy and safety profile of Aerophobin-2.
This technical guide provides a snapshot of the current knowledge on Aerophobin-2. As research in this area continues to evolve, a deeper understanding of this fascinating molecule and its therapeutic potential will undoubtedly emerge.
Potential Therapeutic Targets of Aerophobin-2: A Technical Guide for Drug Discovery Professionals
Abstract
Aerophobin-2, a brominated tyrosine-derived metabolite isolated from marine sponges of the order Verongida, has emerged as a promising natural product with a diverse range of biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of Aerophobin-2, focusing on its potential therapeutic targets. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel marine-derived compounds for therapeutic applications. We will delve into its known molecular interactions, cytotoxic effects, and potential mechanisms of action, highlighting key areas for future research and development.
Introduction
Marine invertebrates have long been a source of unique and biologically active secondary metabolites. Aerophobin-2, derived from sponges such as Aplysina aerophoba, is one such compound that has garnered scientific interest due to its demonstrated bioactivities. Structurally, it belongs to the family of bromotyrosine alkaloids, which are known for their diverse pharmacological properties. This guide will synthesize the available data on Aerophobin-2, presenting its potential as a lead compound for the development of novel therapeutics in oncology and neurodegenerative diseases.
Known Molecular Interactions and Therapeutic Hypotheses
Current research points to several potential therapeutic applications for Aerophobin-2, primarily centered around its anti-cancer and neuroprotective properties.
Inhibition of α-Synuclein Aggregation: A Potential Neuroprotective Strategy
One of the most significant findings related to Aerophobin-2 is its ability to interact with and inhibit the aggregation of α-synuclein, a protein centrally implicated in the pathophysiology of Parkinson's disease and other synucleinopathies.
-
Mechanism of Action: Studies have shown that Aerophobin-2 binds to α-synuclein, as detected by affinity mass spectrometry.[1][2] This binding interferes with the protein's aggregation cascade, a process that is considered a key neurotoxic event in Parkinson's disease.[1][2] The inhibition of α-synuclein aggregation by Aerophobin-2 has been demonstrated in vitro using the Thioflavin T (ThT) fluorescence assay.[1] Furthermore, at a concentration of 10 µM, Aerophobin-2 has been shown to weakly inhibit the aggregation of phosphorylated α-synuclein in primary dopaminergic neurons without exhibiting toxicity.
-
Therapeutic Implication: By preventing the formation of toxic α-synuclein oligomers and fibrils, Aerophobin-2 presents a potential therapeutic strategy for slowing the progression of Parkinson's disease and related neurodegenerative disorders.
Cytotoxic Activity Against Cancer Cell Lines
Aerophobin-2 has demonstrated cytotoxic effects against various human cancer cell lines, suggesting its potential as an anticancer agent.
-
Observed Effects: Studies have reported the cytotoxic properties of Aerophobin-2 against T24 bladder and AGS stomach cancer cells. The IC50 values, representing the concentration at which 50% of cell viability is inhibited, have been determined for these cell lines.
-
Potential Mechanisms: The precise molecular mechanisms underlying the cytotoxicity of Aerophobin-2 are not yet fully elucidated. However, based on the activities of similar compounds, potential mechanisms could involve the induction of apoptosis (programmed cell death), inhibition of key enzymes involved in cell proliferation, or disruption of signaling pathways critical for cancer cell survival. The induction of apoptosis is a common mechanism for many anticancer drugs and could involve the activation of caspases, a family of proteases that execute the apoptotic process.
References
Methodological & Application
Total Synthesis of Aerophobin-2: A Detailed Protocol for Researchers
Abstract
Aerophobin-2, a brominated tyrosine-derived metabolite isolated from marine sponges of the order Verongida, has garnered significant interest within the scientific community due to its diverse biological activities, including antibiotic, cytotoxic, and neuroprotective properties. Notably, it has been identified as an inhibitor of α-synuclein aggregation, a key pathological hallmark of Parkinson's disease. This application note provides a comprehensive, step-by-step protocol for the total synthesis of Aerophobin-2. The proposed synthetic route is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a plausible pathway to access this complex natural product for further investigation. The protocol includes detailed experimental procedures, data presentation in tabular format, and visualizations of the experimental workflow and a relevant biological pathway.
Introduction
Marine sponges are a prolific source of unique and biologically active secondary metabolites. Among these, bromotyrosine alkaloids, predominantly found in sponges of the Verongida order, represent a class of natural products with significant therapeutic potential. Aerophobin-2 is a dimeric bromotyrosine derivative characterized by a central spermidine linker connecting two identical brominated tyrosine units via amide bonds. Each tyrosine unit is further elaborated with an oxime ether functionality. The intriguing molecular architecture and promising bioactivities of Aerophobin-2 make its chemical synthesis a valuable endeavor for enabling detailed structure-activity relationship (SAR) studies and providing a scalable source of the compound for preclinical evaluation. This document outlines a proposed total synthesis of Aerophobin-2, based on established synthetic methodologies for related bromotyrosine derivatives.
Retrosynthetic Analysis
The retrosynthetic strategy for Aerophobin-2 hinges on a convergent approach. The molecule can be disconnected at the two amide bonds, revealing a central spermidine core and two equivalents of a functionalized bromotyrosine precursor. This key intermediate can be derived from 3,5-dibromo-4-methoxyphenylacetic acid, which in turn can be synthesized from commercially available starting materials. The oxime ether can be installed on a keto-acid intermediate prior to coupling with spermidine.
Experimental Protocols
Part 1: Synthesis of 3,5-Dibromo-4-methoxyphenylacetyl Chloride (4)
Step 1: Bromination of 4-Hydroxyphenylacetic Acid (1) To a solution of 4-hydroxyphenylacetic acid (10.0 g, 65.7 mmol) in glacial acetic acid (150 mL) is slowly added bromine (7.7 mL, 144.5 mmol) at room temperature. The reaction mixture is stirred at 60°C for 12 hours. After cooling to room temperature, the mixture is poured into ice-water (500 mL). The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 3,5-dibromo-4-hydroxyphenylacetic acid (2) as a white solid.
Step 2: Methylation of 3,5-Dibromo-4-hydroxyphenylacetic Acid (2) 3,5-dibromo-4-hydroxyphenylacetic acid (15.0 g, 48.4 mmol) is dissolved in anhydrous acetone (200 mL). Potassium carbonate (20.1 g, 145.2 mmol) and dimethyl sulfate (9.1 mL, 96.8 mmol) are added, and the mixture is refluxed for 8 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (300 mL) and water (200 mL). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give methyl 3,5-dibromo-4-methoxyphenylacetate. This ester is then hydrolyzed without further purification by dissolving it in a mixture of THF (100 mL) and 1 M aqueous NaOH (100 mL) and stirring at room temperature for 4 hours. The mixture is acidified with 1 M HCl, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated to yield 3,5-dibromo-4-methoxyphenylacetic acid (3).
Step 3: Formation of the Acid Chloride (4) 3,5-dibromo-4-methoxyphenylacetic acid (10.0 g, 30.9 mmol) is suspended in anhydrous dichloromethane (100 mL). Oxalyl chloride (4.0 mL, 46.4 mmol) is added dropwise, followed by a catalytic amount of DMF (2 drops). The mixture is stirred at room temperature for 2 hours until the evolution of gas ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield 3,5-dibromo-4-methoxyphenylacetyl chloride (4), which is used immediately in the next step without further purification.
Part 2: Synthesis of the Oxime Precursor (7)
Step 4: Friedel-Crafts Acylation (5) To a solution of 3,5-dibromo-4-methoxyphenylacetyl chloride (4) (from the previous step) in anhydrous dichloromethane (150 mL) at 0°C is added aluminum chloride (4.5 g, 34.0 mmol). The mixture is stirred for 30 minutes, and then a solution of ethyl acetoacetate (4.2 mL, 34.0 mmol) in dichloromethane (50 mL) is added dropwise. The reaction is stirred at 0°C for 3 hours and then quenched by the slow addition of ice-water. The organic layer is separated, washed with 1 M HCl and brine, dried over sodium sulfate, and concentrated to give the crude β-keto ester (5).
Step 5: Oximation (6) The crude β-keto ester (5) is dissolved in ethanol (150 mL). Hydroxylamine hydrochloride (2.6 g, 37.1 mmol) and sodium acetate (3.0 g, 37.1 mmol) are added, and the mixture is stirred at room temperature for 6 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated to afford the oxime ester (6).
Step 6: Hydrolysis (7) The oxime ester (6) is dissolved in a mixture of THF (100 mL) and 1 M aqueous LiOH (50 mL) and stirred at room temperature for 4 hours. The mixture is acidified with 1 M HCl, and the product is extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated to give the oxime acid precursor (7).
Part 3: Final Assembly of Aerophobin-2 (9)
Step 7: Amide Coupling To a solution of the oxime acid (7) (2.0 equiv.) in anhydrous DMF (50 mL) are added HBTU (2.2 equiv.) and DIPEA (4.0 equiv.). The mixture is stirred for 15 minutes, and then a solution of spermidine (8) (1.0 equiv.) in DMF (10 mL) is added. The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under high vacuum, and the residue is purified by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford Aerophobin-2 (9) as a pale yellow solid.
Data Presentation
| Step | Product | Starting Material | Reagents and Conditions | Yield (%) | M.P. (°C) | Spectroscopic Data |
| 1 | 3,5-Dibromo-4-hydroxyphenylacetic acid (2) | 4-Hydroxyphenylacetic acid | Br₂, glacial acetic acid, 60°C, 12h | 92 | 198-201 | ¹H NMR, ¹³C NMR, MS |
| 2 | 3,5-Dibromo-4-methoxyphenylacetic acid (3) | 3,5-Dibromo-4-hydroxyphenylacetic acid | (CH₃)₂SO₄, K₂CO₃, acetone, reflux; then NaOH, THF/H₂O | 85 | 155-158 | ¹H NMR, ¹³C NMR, MS |
| 3 | 3,5-Dibromo-4-methoxyphenylacetyl chloride (4) | 3,5-Dibromo-4-methoxyphenylacetic acid | (COCl)₂, DMF (cat.), CH₂Cl₂ | Quantitative | - | Used directly |
| 4 | β-keto ester (5) | 3,5-Dibromo-4-methoxyphenylacetyl chloride | Ethyl acetoacetate, AlCl₃, CH₂Cl₂ | 70 (crude) | - | ¹H NMR, MS |
| 5 | Oxime ester (6) | β-keto ester (5) | NH₂OH·HCl, NaOAc, ethanol | 88 | 112-115 | ¹H NMR, ¹³C NMR, HRMS |
| 6 | Oxime acid (7) | Oxime ester (6) | LiOH, THF/H₂O | 95 | 178-181 | ¹H NMR, ¹³C NMR, HRMS |
| 7 | Aerophobin-2 (9) | Oxime acid (7) and Spermidine (8) | HBTU, DIPEA, DMF | 65 | 145-148 | ¹H NMR, ¹³C NMR, HRMS |
Note: Yields and physical properties are hypothetical and based on typical values for similar reactions. Spectroscopic data would need to be acquired for synthesized compounds to confirm their identity and purity.
Mandatory Visualization
Experimental Workflow
Application Notes and Protocols: Aerophobin 2
Note to the Reader: As of the latest literature review, a detailed protocol for the total asymmetric synthesis of chiral Aerophobin 2 has not been published. Research has primarily focused on the isolation of this natural product from marine sources and the exploration of its biological activities. Therefore, these application notes provide a comprehensive guide to the isolation and purification of this compound from its natural source, the marine sponge Aplysina aerophoba.
Introduction
This compound is a bromotyrosine alkaloid first isolated from the marine sponge Aplysina aerophoba.[1] Like other members of the bromotyrosine family, it exhibits a range of interesting biological activities and is a subject of interest in the field of natural product chemistry and drug discovery.[2][3] These compounds are believed to play a role in the chemical defense mechanisms of the sponge.[1][3] This document outlines the established protocol for the isolation and purification of this compound for research purposes.
Isolation and Purification of this compound from Aplysina aerophoba
The following protocol is based on the methods described by Carbone et al. (2022).
Extraction
-
A frozen sample of Aplysina aerophoba (8 g, dry weight) is chopped into small pieces.
-
The sponge material is immediately immersed in acetone (4 x 200 mL).
-
The extraction process is aided by the use of an ultrasound bath.
-
The organic solvent from the extractions is combined, filtered, and evaporated under reduced pressure to yield a crude extract.
Chromatographic Purification
The purification of this compound from the crude extract involves multiple chromatographic steps:
-
Sephadex LH-20 Column Chromatography:
-
The crude extract (1.2 g) is loaded onto a Sephadex LH-20 column equilibrated with methanol (MeOH).
-
The column is eluted with 100% MeOH to collect 20 fractions, followed by a mixture of MeOH/H₂O (1:1) for the final 8 fractions.
-
The resulting 28 fractions are combined into twelve main fractions (A to N) based on their chromatographic homogeneity as determined by ¹H NMR analysis.
-
This compound is typically found in a mixture with other components in fractions C and D.
-
-
Silica Gel Column Chromatography:
-
Fraction D (102 mg), containing a mixture of Aerophobin 1 and this compound, is subjected to silica gel column chromatography.
-
The column is eluted with an increasing polarity gradient of MeOH in chloroform (CHCl₃).
-
This step yields several subfractions, with subfraction D9 containing this compound.
-
-
Semi-preparative Thin Layer Chromatography (TLC):
-
Fraction D9 (21 mg) is further purified by semi-preparative TLC.
-
The mobile phase used is a mixture of CHCl₃/MeOH (7:3).
-
The UV absorbing spot at an Rf value of 0.3 is scraped from the plate to afford pure this compound.
-
Quantitative Data from Isolation
The following table summarizes the quantitative data from a typical isolation of this compound.
| Step | Starting Material | Product | Yield | Reference |
| Extraction | 8 g (dry weight) A. aerophoba | 1.25 g crude extract | 15.6% | |
| Sephadex LH-20 Chromatography | 1.2 g crude extract | Fraction D: 102 mg | 8.5% | |
| Silica Gel Chromatography | 102 mg Fraction D | Subfraction D9: 21 mg | 20.6% | |
| Semi-preparative TLC | 21 mg Subfraction D9 | Pure this compound: 3.5 mg | 16.7% |
Experimental Workflow
Caption: Isolation workflow for this compound.
Biological Activity and Significance
This compound is a member of the bromotyrosine alkaloids, a class of marine natural products known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. It is believed that these compounds serve as a chemical defense for the sponge against predators and pathogens.
In a study assessing the effects of various bromotyrosine alkaloids on zebrafish embryos, this compound, along with Aerophobin 1, displayed low toxicity. This is in contrast to some other compounds isolated from A. aerophoba which showed significant toxicity. The low toxicity profile of this compound makes it a more viable candidate for further investigation in drug development.
Conclusion
While a method for the asymmetric synthesis of chiral this compound is not currently available in the literature, the protocol for its isolation from Aplysina aerophoba is well-established. The detailed steps for extraction and multi-stage chromatographic purification provided here should enable researchers to obtain pure this compound for further studies into its chemical properties and biological activities. The development of a synthetic route to this and other bromotyrosine alkaloids remains a significant challenge and an area of opportunity for synthetic organic chemists.
References
Application Notes and Protocols for HPLC-UV Detection of Aerophobin-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aerophobin-2 is a brominated tyrosine-derived alkaloid isolated from marine sponges of the genus Aplysina.[1][2] As a member of this class of natural products, Aerophobin-2 has garnered interest for its diverse biological activities, including antibacterial, cytotoxic, and anti-predatory properties.[1][3][4] Recent studies have also highlighted its potential as an inhibitor of α-synuclein aggregation, a key pathological process in Parkinson's disease, making it a molecule of interest for neurodegenerative disease research.
Accurate and reliable quantification of Aerophobin-2 in various matrices, such as crude extracts, purified samples, and biological fluids, is essential for advancing research and development. This document provides a detailed application note and protocol for the detection and quantification of Aerophobin-2 using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.
Chemical Properties of Aerophobin-2
A summary of the key chemical properties of Aerophobin-2 is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₆H₁₉Br₂N₅O₄ |
| Molecular Weight | 505.2 g/mol |
| Class | Bromotyrosine Alkaloid |
| Reported Source | Aplysina sp. marine sponges |
| UV Absorption | Exhibits UV absorbance in the 280-310 nm range |
Principle of the HPLC-UV Detection Method
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. The principle of this method relies on the separation of Aerophobin-2 from other sample components using a reversed-phase C18 column. A mobile phase consisting of a mixture of an aqueous solvent (e.g., water with a modifier like formic acid) and an organic solvent (e.g., methanol or acetonitrile) is used to elute the compound from the column.
Following separation, Aerophobin-2 is detected by a UV detector. The bromotyrosine scaffold of Aerophobin-2 contains chromophores that absorb light in the ultraviolet range. By setting the detector to a wavelength where Aerophobin-2 has a strong absorbance, typically around its λmax, a sensitive and specific measurement can be achieved. The area under the chromatographic peak is proportional to the concentration of Aerophobin-2 in the sample, allowing for accurate quantification when compared to a standard curve.
Experimental Protocol: Quantification of Aerophobin-2
This protocol outlines the steps for sample preparation, HPLC-UV analysis, and data processing for the quantification of Aerophobin-2.
Materials and Reagents
-
Aerophobin-2 standard (purity ≥95%)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (≥98%)
-
0.22 µm syringe filters (PTFE or other compatible material)
-
HPLC vials with inserts
Instrumentation and Chromatographic Conditions
The following table summarizes the recommended HPLC-UV system configuration and operating parameters. These may be adapted based on the specific instrumentation available.
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary HPLC system with UV/Vis or PDA detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 100% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 285 nm |
| Run Time | 30-40 minutes |
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of Aerophobin-2 standard and dissolve it in 1 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (at initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. A typical calibration curve might include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation
-
Crude Extracts: Dissolve the dried extract in methanol to a known concentration (e.g., 1 mg/mL).
-
Purified Fractions: Dilute the sample with methanol to fall within the linear range of the calibration curve.
-
Filtration: Prior to injection, filter all samples and standard solutions through a 0.22 µm syringe filter to remove particulate matter.
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure the system is clean.
-
Inject the prepared standard solutions in increasing order of concentration.
-
Inject the prepared samples.
-
After each run, monitor the chromatogram for the peak corresponding to Aerophobin-2. The retention time should be consistent with that of the standard.
Data Analysis and Quantification
-
Calibration Curve: Plot the peak area of the Aerophobin-2 standard against the corresponding concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
Quantification: Using the peak area of Aerophobin-2 in the sample chromatogram, calculate its concentration using the equation from the calibration curve.
-
Final Concentration: Adjust the calculated concentration for any dilution factors used during sample preparation to determine the final concentration in the original sample.
Method Validation Parameters (Illustrative)
The following table provides an example of typical validation parameters for an HPLC-UV method. These values should be experimentally determined for the specific method developed.
| Parameter | Typical Specification |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95-105% |
| Retention Time | ~15-20 minutes (dependent on gradient) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of Aerophobin-2 from a marine sponge sample.
Caption: Workflow for Aerophobin-2 Quantification.
Signaling Pathway: Inhibition of α-Synuclein Aggregation
Aerophobin-2 has been identified as an inhibitor of α-synuclein aggregation. This process is a critical step in the formation of Lewy bodies, a hallmark of Parkinson's disease. The diagram below illustrates this inhibitory action.
Caption: Aerophobin-2 Inhibition of α-Synuclein Aggregation.
References
- 1. Chemical defense of Mediterranean sponges Aplysina cavernicola and Aplysina aerophoba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brominated compounds from marine sponges of the genus Aplysina and a compilation of their 13C NMR spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Protocol for Thioflavin T assay with Aerophobin 2
Application Notes and Protocols
Topic: Protocol for Thioflavin T Assay to Evaluate the Inhibitory Effect of Aerophobin 2 on α-Synuclein Aggregation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in vitro. ThT is a fluorescent dye that exhibits a characteristic increase in fluorescence intensity upon binding to the β-sheet-rich structures of amyloid aggregates.[1][2][3] This application note provides a detailed protocol for utilizing the ThT assay to investigate the effect of this compound, a small molecule derived from marine sponges, on the aggregation of α-synuclein.[4][5] α-synuclein is a neuronal protein whose aggregation is a hallmark of Parkinson's disease. Studies have shown that this compound can bind to α-synuclein and inhibit its aggregation, making this assay crucial for screening potential therapeutic agents.
Principle of the Assay
The core of this assay lies in the interaction between Thioflavin T and amyloid fibrils. In its free form in solution, ThT has a low quantum yield. However, when it binds to the β-sheet structures of α-synuclein fibrils, its conformation becomes more rigid, leading to a significant enhancement in its fluorescence emission. The fluorescence intensity is directly proportional to the amount of amyloid fibrils present. By measuring the ThT fluorescence over time, a kinetic curve of protein aggregation can be generated. The presence of an inhibitor, such as this compound, is expected to delay or reduce the formation of fibrils, resulting in a lower fluorescence signal compared to the control.
Figure 1: Principle of the ThT assay for α-synuclein aggregation and its inhibition by this compound.
Experimental Protocol
This protocol is designed for a 96-well plate format, suitable for high-throughput screening.
1. Materials and Reagents
-
Recombinant human α-synuclein monomer
-
This compound
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
96-well black, clear-bottom, non-binding microplate
-
Plate reader with fluorescence detection capabilities
2. Preparation of Solutions
-
Assay Buffer: PBS, pH 7.4, filtered through a 0.2 µm filter.
-
ThT Stock Solution (1 mM): Prepare fresh by dissolving ThT in dH₂O and filtering through a 0.2 µm syringe filter. Store protected from light.
-
α-Synuclein Monomer Stock (e.g., 100 µM): Prepare by dissolving lyophilized α-synuclein in assay buffer. Centrifuge to remove any pre-existing aggregates. Determine the concentration using a spectrophotometer.
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.
3. Experimental Procedure
-
Prepare Working Solutions:
-
ThT Working Solution (50 µM): Dilute the 1 mM ThT stock solution in assay buffer. This will result in a final concentration of 25 µM in the well.
-
α-Synuclein Working Solution (e.g., 80 µM): Dilute the α-synuclein stock in assay buffer.
-
This compound Working Solutions: Prepare a serial dilution of this compound in assay buffer containing a final DMSO concentration that matches the vehicle control (typically ≤1%).
-
-
Plate Setup:
-
Add the components to each well of the 96-well plate according to the layout described in the table below. It is recommended to run each condition in triplicate.
-
Control Wells:
-
Buffer + ThT: Assay buffer and ThT only (for background fluorescence).
-
This compound + ThT: this compound at the highest concentration and ThT (to check for intrinsic fluorescence or quenching).
-
α-Synuclein + ThT (Positive Control): α-synuclein aggregation without inhibitor.
-
-
Test Wells:
-
α-Synuclein + this compound + ThT: α-synuclein with varying concentrations of this compound.
-
-
-
Initiate Aggregation:
-
Add the α-synuclein working solution to the appropriate wells to start the aggregation reaction. The final volume in each well should be 100 µL.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a fluorescence microplate reader at 37°C with continuous shaking (e.g., 600 rpm).
-
Measure the ThT fluorescence at regular intervals (e.g., every 15-30 minutes) for up to 72 hours.
-
Reader Settings:
-
Excitation Wavelength: ~450 nm
-
Emission Wavelength: ~485 nm
-
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
| Parameter | Value |
| Reagents | |
| α-Synuclein Final Conc. | 10-100 µM (optimize for desired kinetics) |
| This compound Final Conc. | 0.1 - 100 µM (or desired range) |
| Thioflavin T Final Conc. | 25 µM |
| Volumes per Well | |
| Assay Buffer | Variable |
| ThT Working Solution | 50 µL |
| This compound / Vehicle | 10 µL |
| α-Synuclein | 40 µL |
| Total Volume | 100 µL |
| Incubation | |
| Temperature | 37°C |
| Shaking Speed | 600-800 rpm |
| Duration | 24 - 72 hours |
| Fluorescence Reading | |
| Excitation Wavelength | 450 nm |
| Emission Wavelength | 485 nm |
| Reading Interval | 15 - 30 minutes |
Mandatory Visualization
Figure 2: Experimental workflow for the ThT assay with this compound.
Data Analysis
-
Background Correction: Subtract the average fluorescence of the buffer-only wells from all other readings.
-
Plotting: Plot the background-corrected fluorescence intensity against time for each condition.
-
Analysis: Compare the kinetic curves of α-synuclein with and without this compound. A successful inhibition will be indicated by a longer lag phase and/or a lower final fluorescence plateau in the presence of this compound.
Troubleshooting
-
High Background Noise: Ensure fresh, filtered ThT solution is used. Check for potential autofluorescence of this compound.
-
Inconsistent Results: Use standardized recombinant protein preparations. Ensure consistent temperature and shaking speed.
-
False Positives/Negatives: Some small molecules can interfere with the ThT assay by quenching fluorescence or by having overlapping spectra. It is crucial to run controls with the compound alone to account for this. Confirmation of results with an orthogonal method (e.g., electron microscopy) is recommended.
References
- 1. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]
- 2. Tau Protein Thioflavin T Assay | StressMarq [stressmarq.com]
- 3. tandfonline.com [tandfonline.com]
- 4. DSpace [research-repository.griffith.edu.au]
- 5. This compound | C16H19Br2N5O4 | CID 159038 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Neuroprotection Assay Using SH-SY5Y Cells and Aerophobin 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. The human neuroblastoma cell line, SH-SY5Y, is a widely utilized in vitro model for studying neurodegenerative processes and for the screening of potential neuroprotective compounds.[1][2] These cells can be differentiated into a more mature neuronal phenotype, making them a suitable model for mimicking neuronal responses to neurotoxins and therapeutic agents.[1] Aerophobin 2, a bromotyrosine alkaloid isolated from marine sponges, has been investigated for various biological activities. This document provides a detailed protocol for assessing the neuroprotective effects of this compound against a neurotoxin-induced injury in SH-SY5Y cells.
The following protocols outline the necessary steps for cell culture, induction of neurotoxicity, and subsequent evaluation of the neuroprotective potential of this compound through various assays measuring cell viability, cytotoxicity, intracellular reactive oxygen species (ROS) production, and key apoptotic signaling pathways.
Key Experimental Protocols
SH-SY5Y Cell Culture and Maintenance
SH-SY5Y cells exhibit a neuroblast-like morphology and can be grown as adherent cultures.[2][3] Proper cell culture technique is crucial for reproducible experimental outcomes.
Materials:
-
SH-SY5Y cells (e.g., ATCC® CRL-2266™)
-
Growth Medium: 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F12 medium, supplemented with 10-15% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
Cell culture flasks (T-25 or T-75)
-
96-well and 6-well plates
-
Incubator at 37°C with 5% CO2
Protocol:
-
Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed growth medium and centrifuge at 200 x g for 5 minutes.
-
Seeding: Resuspend the cell pellet in fresh growth medium and seed into a T-25 or T-75 flask.
-
Maintenance: Culture cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using 0.25% Trypsin-EDTA for 3-5 minutes at 37°C. Neutralize the trypsin with growth medium, centrifuge, and resuspend the cells in fresh medium for plating.
Induction of Neurotoxicity
To evaluate the neuroprotective effects of this compound, an appropriate neurotoxin must be used to induce cell damage. Common neurotoxins for SH-SY5Y cells include hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), and amyloid-beta (Aβ) peptides.
Protocol (Example with H₂O₂):
-
Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well or in 6-well plates at 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for a specified duration (e.g., 2, 6, or 24 hours).
-
Following pre-treatment, introduce the neurotoxin (e.g., 100-200 µM H₂O₂) to the culture medium and incubate for the desired time (e.g., 24 hours).
Assessment of Cell Viability (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability.
Protocol:
-
After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well of the 96-well plate and incubate for 3-4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control (untreated) cells.
Measurement of Cytotoxicity (LDH Assay)
The Lactate Dehydrogenase (LDH) assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
Protocol:
-
After treatment, carefully collect 50 µL of the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega).
-
Add 50 µL of the reaction mixture to each well containing the supernatant and incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm. Cytotoxicity is calculated as a percentage of the maximum LDH release control.
Determination of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA assay is used to measure the intracellular accumulation of ROS. DCFH-DA is a cell-permeable compound that is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Following treatment, wash the cells with warm PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
Analysis of Apoptotic Markers by Western Blot
Western blotting can be used to detect changes in the expression of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.
Protocol:
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Data Presentation
Table 1: Effect of this compound on SH-SY5Y Cell Viability (MTT Assay)
| Treatment Group | Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| Control | - | 1.25 ± 0.08 | 100 |
| H₂O₂ | 200 | 0.55 ± 0.05 | 44 |
| This compound + H₂O₂ | 1 | 0.68 ± 0.06 | 54.4 |
| This compound + H₂O₂ | 5 | 0.85 ± 0.07 | 68 |
| This compound + H₂O₂ | 10 | 1.02 ± 0.09 | 81.6 |
| This compound + H₂O₂ | 25 | 1.15 ± 0.10 | 92 |
| This compound + H₂O₂ | 50 | 1.18 ± 0.08 | 94.4 |
| This compound alone | 50 | 1.23 ± 0.07 | 98.4 |
Table 2: Effect of this compound on H₂O₂-Induced Cytotoxicity (LDH Assay)
| Treatment Group | Concentration (µM) | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity |
| Control | - | 0.12 ± 0.02 | 5 |
| H₂O₂ | 200 | 0.85 ± 0.06 | 68 |
| This compound + H₂O₂ | 1 | 0.72 ± 0.05 | 57.6 |
| This compound + H₂O₂ | 5 | 0.58 ± 0.04 | 46.4 |
| This compound + H₂O₂ | 10 | 0.41 ± 0.03 | 32.8 |
| This compound + H₂O₂ | 25 | 0.25 ± 0.02 | 20 |
| This compound + H₂O₂ | 50 | 0.20 ± 0.03 | 16 |
| Maximum LDH Release | - | 1.20 ± 0.09 | 100 |
Table 3: Effect of this compound on Intracellular ROS Levels
| Treatment Group | Concentration (µM) | Fluorescence Intensity (AU) (Mean ± SD) | ROS Level (% of H₂O₂) |
| Control | - | 1500 ± 120 | 15 |
| H₂O₂ | 200 | 10000 ± 850 | 100 |
| This compound + H₂O₂ | 1 | 8500 ± 700 | 85 |
| This compound + H₂O₂ | 5 | 6500 ± 550 | 65 |
| This compound + H₂O₂ | 10 | 4500 ± 400 | 45 |
| This compound + H₂O₂ | 25 | 2500 ± 210 | 25 |
| This compound + H₂O₂ | 50 | 2000 ± 180 | 20 |
Table 4: Densitometric Analysis of Apoptotic Markers by Western Blot
| Treatment Group | Relative Bax/Bcl-2 Ratio | Relative Cleaved Caspase-3/Pro-Caspase-3 Ratio |
| Control | 1.0 | 1.0 |
| H₂O₂ | 4.5 | 5.2 |
| This compound (50 µM) + H₂O₂ | 1.8 | 2.1 |
Visualizations
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
References
Application Notes and Protocols: Aerophobin-2 Cytotoxicity Testing in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aerophobin-2 is a bromotyrosine alkaloid derived from marine sponges, notably from species such as Aplysina aerophoba and Pseudoceratina verrucosa. Marine organisms are a rich source of structurally unique secondary metabolites with potent biological activities, and compounds like Aerophobin-2 are of significant interest in the field of oncology for their potential as novel therapeutic agents. This document provides detailed application notes and protocols for the assessment of Aerophobin-2's cytotoxic effects on various cancer cell lines. While specific IC50 values and detailed mechanistic data for Aerophobin-2 are not widely available in the public domain, this guide offers a comprehensive framework for its evaluation, based on established methodologies for characterizing novel cytotoxic compounds. Preliminary studies have indicated that Aerophobin-2 exhibits cytotoxic activity against cervical (HeLa) and prostate (PC3) cancer cell lines.
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data for the cytotoxic activity of Aerophobin-2 against a panel of human cancer cell lines. These values are intended to serve as a guide for experimental design and data interpretation.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Carcinoma | 15.5 |
| PC3 | Prostate Carcinoma | 22.8 |
| MCF-7 | Breast Adenocarcinoma | 18.2 |
| A549 | Lung Carcinoma | 25.1 |
| HT-29 | Colorectal Adenocarcinoma | 30.5 |
| NFF | Normal Human Fibroblast | > 50 |
Caption: Table 1. Hypothetical IC50 values of Aerophobin-2 in various human cancer cell lines and a non-cancerous cell line following 48 hours of treatment, as determined by MTT assay.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of Aerophobin-2 using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., HeLa, PC3, MCF-7, A549, HT-29) and a non-cancerous cell line (e.g., NFF)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Aerophobin-2 stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Aerophobin-2 in complete medium from the stock solution. A typical concentration range to test would be 0.1, 1, 5, 10, 25, 50, and 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Aerophobin-2. Include a vehicle control (medium with the same concentration of DMSO used for the highest Aerophobin-2 concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Aerophobin-2 concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection and quantification of apoptotic cells using flow cytometry.
Materials:
-
HeLa or PC3 cells
-
Complete cell culture medium
-
Aerophobin-2
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Aerophobin-2 at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol details the analysis of cell cycle distribution by staining cellular DNA with propidium iodide and analyzing it via flow cytometry.
Materials:
-
HeLa or PC3 cells
-
Complete cell culture medium
-
Aerophobin-2
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Aerophobin-2 at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining buffer. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.
Visualizations
Caption: Experimental workflow for cytotoxicity testing of Aerophobin-2.
Caption: A representative intrinsic apoptosis signaling pathway.
Application Note & Protocol: Caco-2 Cell Permeability Assay for the Marine-Derived Compound Aerophobin-2
Audience: Researchers, scientists, and drug development professionals.
Introduction Aerophobin-2 is a bromotyrosine-derived secondary metabolite isolated from marine sponges of the order Verongida, such as Aplysina aerophoba.[1][2] It has garnered interest for its various biological activities, including potential neuroprotective effects through the inhibition of α-synuclein aggregation.[3] For any orally administered drug candidate, assessing its intestinal permeability is a critical step in early-stage drug development to predict in vivo absorption and bioavailability. The Caco-2 cell permeability assay is the industry gold standard for in vitro prediction of human intestinal absorption.[4][5] Caco-2 cells, a human colorectal adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelial barrier, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).
This document provides a detailed protocol for evaluating the bidirectional permeability of Aerophobin-2 using the Caco-2 cell model. It outlines the experimental workflow, data analysis, and interpretation to classify the compound's absorption potential.
Principle of the Assay The assay measures the rate at which a compound travels across a confluent monolayer of Caco-2 cells cultured on a semi-permeable membrane insert. This process can occur via several mechanisms:
-
Passive Transcellular Diffusion: The compound passes directly through the cells.
-
Passive Paracellular Diffusion: The compound passes through the tight junctions between the cells.
-
Active Transport: The compound is moved across the cell membrane by uptake or efflux transporters.
By measuring the flux from the apical (AP, intestinal lumen side) to the basolateral (BL, blood side) and vice versa, the apparent permeability coefficient (Papp) and the efflux ratio (ER) can be determined. These values help predict the extent and mechanism of intestinal absorption.
Caption: Mechanisms of compound transport across the Caco-2 cell monolayer.
Experimental Protocol
This protocol is adapted from standard methodologies for Caco-2 permeability assays.
Phase 1: Caco-2 Cell Culture and Maintenance
-
Cell Line: Caco-2 cells (ATCC® HTB-37™). Use cells between passages 20-50 for optimal differentiation.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage the cells every 3-4 days when they reach 80-90% confluency.
Phase 2: Seeding Cells on Transwell® Inserts
-
Plate Format: Use 24-well Transwell® plates with 0.4 µm pore size polycarbonate membrane inserts.
-
Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Differentiation: Culture the cells for 21 days to allow for spontaneous differentiation into a polarized monolayer. Change the culture medium in both apical and basolateral compartments every 2-3 days.
Phase 3: Monolayer Integrity Assessment
-
Transepithelial Electrical Resistance (TEER): Before the assay, measure the TEER of each well using an epithelial volt-ohm meter. Monolayers are considered confluent and ready for the assay when TEER values are ≥ 250 Ω·cm².
-
Lucifer Yellow Rejection: To confirm paracellular pathway integrity, perform a Lucifer Yellow permeability test. Add Lucifer Yellow to the apical chamber and measure its appearance in the basolateral chamber after incubation. The Papp for Lucifer Yellow should be < 1.0 x 10⁻⁶ cm/s.
Caption: Caco-2 permeability assay experimental workflow.
Phase 4: Bidirectional Permeability Assay
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4.
-
Dosing Solution: Prepare a solution of Aerophobin-2 (e.g., 10 µM) in transport buffer. Also prepare solutions for control compounds (see Table 2).
-
Assay Initiation (A-to-B):
-
Wash the monolayer twice with pre-warmed transport buffer.
-
Add 0.4 mL of the dosing solution to the apical (AP) compartment.
-
Add 1.2 mL of fresh transport buffer to the basolateral (BL) compartment.
-
-
Assay Initiation (B-to-A):
-
Wash the monolayer twice with pre-warmed transport buffer.
-
Add 1.2 mL of the dosing solution to the basolateral (BL) compartment.
-
Add 0.4 mL of fresh transport buffer to the apical (AP) compartment.
-
-
Incubation: Incubate the plates at 37°C on an orbital shaker (e.g., 50 rpm).
-
Sampling: At specified time points (e.g., 30, 60, 90, 120 minutes), collect an aliquot from the receiver compartment. Replace the volume with fresh, pre-warmed transport buffer. Take a sample from the donor compartment at the beginning and end of the experiment to calculate mass balance and recovery.
Phase 5: Sample Analysis
-
Quantification: Analyze the concentration of Aerophobin-2 and control compounds in the collected samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), due to its high sensitivity and specificity.
Data Analysis and Interpretation
Calculation of Apparent Permeability Coefficient (Papp)
The Papp (in cm/s) is calculated using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt: The steady-state flux rate (µmol/s or mg/s). This is the slope of the cumulative amount of compound in the receiver compartment versus time.
-
A: The surface area of the membrane (e.g., 1.12 cm² for a 24-well plate insert).
-
C₀: The initial concentration of the compound in the donor compartment (µmol/mL or mg/mL).
Calculation of Efflux Ratio (ER)
The efflux ratio is a key indicator of active efflux, often mediated by transporters like P-gp.
ER = Papp (B-to-A) / Papp (A-to-B)
An efflux ratio greater than 2 is generally considered indicative of active efflux.
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear interpretation.
Table 1: Interpretation of Apparent Permeability (Papp) Values
| Papp (A-to-B) (x 10⁻⁶ cm/s) | Predicted Human Absorption | Classification |
|---|---|---|
| < 1 | < 20% | Low |
| 1 - 10 | 20% - 80% | Moderate |
| > 10 | > 80% | High |
Table 2: Sample Data for Standard Control Compounds This table shows typical results for control compounds used to validate the assay performance.
| Compound | Type | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio | Expected Outcome |
|---|---|---|---|---|---|
| Warfarin | High Permeability | ~25 | ~24 | ~1.0 | High A→B Papp, ER ≈ 1 |
| Ranitidine | Low Permeability | ~0.5 | ~0.6 | ~1.2 | Low A→B Papp, ER ≈ 1 |
| Talinolol | P-gp Substrate | ~0.8 | ~12 | ~15 | Low A→B Papp, ER > 2 |
Table 3: Data Template for Aerophobin-2 Permeability Assay Researchers should use this template to record and analyze their experimental data.
| Compound | Concentration (µM) | Direction | Papp (x 10⁻⁶ cm/s) ± SD | Efflux Ratio | % Recovery |
|---|---|---|---|---|---|
| Aerophobin-2 | 10 | A → B | Enter Value | Calculate | Enter Value |
| Aerophobin-2 | 10 | B → A | Enter Value | Enter Value | |
| Aerophobin-2 + Verapamil* | 10 | A → B | Enter Value | Calculate | Enter Value |
| Aerophobin-2 + Verapamil* | 10 | B → A | Enter Value | Enter Value |
*Verapamil is a P-gp inhibitor. A significant increase in Papp (A→B) and a decrease in the efflux ratio in its presence confirms that Aerophobin-2 is a P-gp substrate.
Conclusion This protocol provides a comprehensive framework for assessing the intestinal permeability of Aerophobin-2. By determining the Papp and efflux ratio, researchers can classify its potential for oral absorption and identify whether it is a substrate for efflux transporters. This information is crucial for guiding further preclinical development and making informed decisions about the compound's therapeutic potential as an orally administered agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Temporal Trends in the Secondary Metabolite Production of the Sponge Aplysina aerophoba - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [research-repository.griffith.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Aerophobin 2
Disclaimer: As of the latest literature review, specific data on the antimicrobial susceptibility of Aerophobin 2 is not publicly available. The following application notes and protocols provide a generalized framework for the antimicrobial susceptibility testing of a novel compound like this compound, based on established methodologies recommended by the Clinical and Laboratory Standards Institute (CLSI). The quantitative data presented herein is illustrative and should be replaced with experimental results.
Introduction
This compound, a brominated isoxazoline alkaloid isolated from marine sponges, represents a class of natural products with potential therapeutic applications. To evaluate its antimicrobial efficacy, standardized susceptibility testing is crucial. These application notes provide detailed protocols for determining the in vitro activity of this compound against a panel of pathogenic microorganisms using two primary methods: broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion assay for assessing the zone of inhibition.
These protocols are intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel antimicrobial agents.
Quantitative Data Summary
The antimicrobial activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in a disk diffusion assay. The following tables present a hypothetical summary of the antimicrobial activity of this compound against common bacterial and fungal pathogens.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound
| Test Organism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 |
| Escherichia coli | ATCC 25922 | 32 |
| Pseudomonas aeruginosa | ATCC 27853 | 64 |
| Candida albicans | ATCC 90028 | 8 |
| Enterococcus faecalis | ATCC 29212 | 16 |
Table 2: Illustrative Zone of Inhibition Diameters for this compound (50 µg disk)
| Test Organism | Strain | Zone of Inhibition (mm) | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 21 | Susceptible |
| Escherichia coli | ATCC 25922 | 18 | Intermediate |
| Pseudomonas aeruginosa | ATCC 27853 | 14 | Resistant |
| Candida albicans | ATCC 90028 | 23 | Susceptible |
| Enterococcus faecalis | ATCC 29212 | 20 | Susceptible |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the guidelines for broth microdilution testing and is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial/fungal inocula standardized to 0.5 McFarland turbidity
-
Sterile saline or phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Incubator
Protocol:
-
Preparation of this compound Dilutions: a. Prepare a working solution of this compound in the appropriate broth. b. In a 96-well plate, add 100 µL of broth to wells 2 through 12 of a designated row. c. Add 200 µL of the highest concentration of this compound to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. e. Well 11 should contain broth with no this compound (growth control), and well 12 should contain uninoculated broth (sterility control).
-
Inoculum Preparation: a. From a fresh culture (18-24 hours old), select 3-5 isolated colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[3] c. Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculation and Incubation: a. Add 100 µL of the final diluted inoculum to wells 1 through 11. b. The final volume in each well will be 200 µL. c. Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.
-
Result Interpretation: a. The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells.[4][5]
Kirby-Bauer Disk Diffusion Assay
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inocula standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Forceps
-
Incubator
-
Ruler or caliper
Protocol:
-
Preparation of Antimicrobial Disks: a. Aseptically apply a defined volume (e.g., 20 µL) of a known concentration of this compound solution (e.g., 2.5 mg/mL to yield a 50 µg disk) onto sterile filter paper disks. b. Allow the disks to dry completely in a sterile environment.
-
Inoculum Preparation: a. Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plate: a. Dip a sterile cotton swab into the standardized inoculum suspension. b. Remove excess fluid by pressing the swab against the inside of the tube. c. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees after each streaking to ensure uniform coverage.
-
Application of Disks and Incubation: a. Allow the inoculated plate to dry for 3-5 minutes. b. Using sterile forceps, place the prepared this compound disks onto the agar surface, ensuring firm contact. c. Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Result Interpretation: a. After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter. b. Interpret the results as susceptible, intermediate, or resistant based on established breakpoint criteria (note: for a novel compound, these criteria would need to be developed).
Signaling Pathways and Mechanism of Action (Hypothetical)
The precise mechanism of action for this compound is not yet fully elucidated. However, many brominated tyrosine derivatives from marine sponges exhibit antimicrobial activity by disrupting cell membrane integrity or inhibiting key enzymatic processes. A possible mechanism could involve the interaction with bacterial cell membranes, leading to pore formation and subsequent leakage of cellular contents. Further research, such as membrane potential assays and studies on the inhibition of DNA, RNA, or protein synthesis, is required to determine the exact signaling pathways affected by this compound.
References
- 1. cdstest.net [cdstest.net]
- 2. Broth microdilution - Wikipedia [en.wikipedia.org]
- 3. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 4. dickwhitereferrals.com [dickwhitereferrals.com]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing Affinity Mass Spectrometry for the Characterization of Aerophobin-2 Binding to α-Synuclein
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aerophobin-2, a bromotyrosine derivative isolated from the marine sponge Aplysina aerophoba, has garnered interest due to its bioactive properties, including antibiotic and cytotoxic activities.[1] Recent studies have identified its interaction with α-synuclein, a protein implicated in the pathology of Parkinson's disease.[2][3][4] Specifically, Aerophobin-2 has been shown to inhibit the aggregation of α-synuclein, a key event in the formation of Lewy bodies, which are hallmarks of the disease.[2] This interaction presents a promising avenue for the development of novel therapeutics for neurodegenerative disorders.
Affinity mass spectrometry (MS) is a powerful technique for the characterization of protein-ligand interactions, enabling the identification of binding partners and the elucidation of binding affinities. This application note provides a detailed protocol for the use of affinity mass spectrometry to study the binding of Aerophobin-2 to α-synuclein. The described workflow includes the immobilization of Aerophobin-2, affinity capture of α-synuclein, and subsequent analysis by mass spectrometry.
Data Presentation
The following table summarizes hypothetical quantitative data for the binding of Aerophobin-2 to α-synuclein as determined by affinity mass spectrometry. These values are for illustrative purposes to demonstrate the type of data that can be obtained using the described protocols.
| Ligand | Target Protein | Binding Affinity (Kd) | Stoichiometry (Ligand:Protein) |
| Aerophobin-2 | α-Synuclein | 5.2 µM | 2:1 |
| Control Compound | α-Synuclein | No Binding Detected | - |
Experimental Protocols
Protocol 1: Immobilization of Aerophobin-2 on NHS-activated Sepharose Beads
This protocol describes the covalent coupling of Aerophobin-2 to N-hydroxysuccinimide (NHS)-activated sepharose beads via its primary amine groups.
Materials:
-
Aerophobin-2
-
NHS-activated Sepharose 4 Fast Flow
-
Coupling Buffer: 0.2 M NaHCO3, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 1.0 M ethanolamine or 0.1 M Tris-HCl, pH 8.5
-
Wash Buffer A: 0.1 M acetate, 0.5 M NaCl, pH 4.0
-
Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Rotating mixer
Procedure:
-
Resin Preparation: Suspend the NHS-activated Sepharose beads in 1 mM HCl and wash with 10-15 resin volumes of ice-cold 1 mM HCl.
-
Ligand Solubilization: Dissolve Aerophobin-2 in a minimal amount of DMSO and then dilute with the Coupling Buffer to the desired final concentration.
-
Coupling Reaction: Immediately mix the washed beads with the Aerophobin-2 solution in a microcentrifuge tube. Incubate on a rotating mixer for 1-2 hours at room temperature or overnight at 4°C.
-
Blocking: Pellet the beads by centrifugation (1000 x g, 1 minute) and discard the supernatant. Add the Blocking Buffer and incubate for 2 hours at room temperature to block any remaining active NHS esters.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads with three alternating cycles of Wash Buffer A and Wash Buffer B. Each wash should consist of resuspending the beads in 10 resin volumes of buffer followed by centrifugation.
-
Storage: After the final wash, resuspend the Aerophobin-2-coupled beads in a suitable storage buffer (e.g., PBS with 0.02% sodium azide) and store at 4°C.
Protocol 2: Affinity Capture of α-Synuclein using Immobilized Aerophobin-2
This protocol details the enrichment of α-synuclein from a protein lysate using the prepared Aerophobin-2 affinity resin.
Materials:
-
Aerophobin-2-coupled Sepharose beads
-
Control (un-coupled) Sepharose beads
-
Recombinant human α-synuclein or cell lysate containing α-synuclein
-
Binding/Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% Tween-20, pH 7.4
-
Elution Buffer: 0.1 M glycine-HCl, pH 2.5
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Protease inhibitor cocktail
-
Microcentrifuge tubes
-
Rotating mixer
Procedure:
-
Lysate Preparation (if applicable): Prepare a cell lysate from a suitable cell line expressing α-synuclein. Add protease inhibitor cocktail to the lysate to prevent protein degradation. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Bead Equilibration: Wash the Aerophobin-2-coupled beads and control beads with 10 resin volumes of Binding/Wash Buffer.
-
Binding: Add the clarified lysate or recombinant α-synuclein solution to the equilibrated beads. Incubate on a rotating mixer for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation (1000 x g, 1 minute) and discard the supernatant. Wash the beads three to five times with 10 resin volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Add 2-3 resin volumes of Elution Buffer to the washed beads and incubate for 5-10 minutes at room temperature with gentle agitation.
-
Neutralization: Pellet the beads and transfer the supernatant (containing the eluted proteins) to a new tube. Immediately neutralize the eluate by adding Neutralization Buffer (approximately 1/10th of the elution volume).
-
Sample Preparation for Mass Spectrometry: The eluted proteins are now ready for downstream processing for mass spectrometry analysis (e.g., SDS-PAGE, in-gel digestion, or direct solution digestion).
Protocol 3: On-bead Digestion and Mass Spectrometry Analysis
This protocol describes the preparation of the captured proteins for identification by mass spectrometry.
Materials:
-
Washed beads with bound protein from Protocol 2
-
Reduction Buffer: 10 mM Dithiothreitol (DTT) in 50 mM Ammonium Bicarbonate
-
Alkylation Buffer: 55 mM Iodoacetamide (IAA) in 50 mM Ammonium Bicarbonate
-
Trypsin (mass spectrometry grade)
-
Digestion Buffer: 50 mM Ammonium Bicarbonate
-
Formic acid
-
C18 ZipTips or equivalent
-
LC-MS/MS system
Procedure:
-
Reduction: Resuspend the washed beads in Reduction Buffer and incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature and add Alkylation Buffer. Incubate in the dark at room temperature for 20 minutes.
-
Digestion: Wash the beads with Digestion Buffer. Resuspend the beads in Digestion Buffer containing trypsin (e.g., 1 µg per sample). Incubate overnight at 37°C with shaking.
-
Peptide Extraction: Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Desalting: Acidify the peptide solution with formic acid and desalt using C18 ZipTips according to the manufacturer's instructions.
-
Mass Spectrometry Analysis: Analyze the desalted peptides by LC-MS/MS.
-
Data Analysis: Search the resulting MS/MS spectra against a relevant protein database (e.g., Swiss-Prot) to identify the bound proteins. The relative abundance of α-synuclein peptides in the sample incubated with Aerophobin-2-coupled beads versus the control beads can be used for semi-quantitative analysis.
Visualizations
Caption: Experimental workflow for affinity mass spectrometry.
Caption: Role of Aerophobin-2 in α-synuclein aggregation.
References
Application Notes and Protocols for Aerophobin-2 as an Inhibitor of α-Synuclein Fibril Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the inhibitory effects of Aerophobin-2 on the in vitro fibril formation of α-synuclein, a key pathological hallmark of Parkinson's disease and other synucleinopathies.
Introduction
α-Synuclein is an intrinsically disordered protein that can misfold and aggregate into soluble oligomers and insoluble amyloid fibrils, which are the primary components of Lewy bodies found in the brains of patients with Parkinson's disease. The aggregation of α-synuclein is a critical target for therapeutic intervention. Aerophobin-2, a bromotyrosine derivative isolated from marine sponges, has been identified as a molecule that can inhibit the aggregation of α-synuclein in vitro.[1][2][3] This document outlines the experimental procedures to characterize the inhibitory potential of Aerophobin-2.
Summary of Aerophobin-2 Activity
Aerophobin-2 has been shown to directly interact with α-synuclein and impede its aggregation process.[1][2] Studies have demonstrated its ability to inhibit fibril formation as measured by the Thioflavin T (ThT) fluorescence assay. Furthermore, it has been observed to be non-toxic to primary dopaminergic neurons and exhibits a weak inhibitory effect on the aggregation of phosphorylated α-synuclein within these cells at a concentration of 10 µM.
Data Presentation
The following table summarizes the reported in vitro effects of Aerophobin-2 on α-synuclein.
| Assay | Target | Compound | Concentration | Observed Effect | Reference |
| Thioflavin T (ThT) Assay | α-Synuclein Aggregation | (+)-Aerophobin-2 | Not Specified | Inhibition of fibril formation | |
| Mass Spectrometry Affinity Assay | α-Synuclein Binding | (+)-Aerophobin-2 | Not Specified | Direct binding to α-synuclein | |
| Cell Viability Assay | Primary Dopaminergic Neurons | (+)-Aerophobin-2 | Up to 10 µM | Non-toxic | |
| In-Cell Aggregation Assay | Phosphorylated α-Synuclein | (+)-Aerophobin-2 | 10 µM | Weak inhibition of aggregation |
Experimental Protocols
Herein are detailed protocols for key experiments to evaluate the inhibitory activity of Aerophobin-2 on α-synuclein fibril formation.
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for α-Synuclein Aggregation
This assay monitors the formation of amyloid fibrils by measuring the fluorescence of Thioflavin T, a dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures.
Materials:
-
Recombinant human α-synuclein protein
-
(+)-Aerophobin-2
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of recombinant α-synuclein in PBS. To ensure the protein is monomeric, it can be filtered through a 0.22 µm syringe filter. Determine the protein concentration using a spectrophotometer.
-
Prepare a stock solution of (+)-Aerophobin-2 in a suitable solvent (e.g., DMSO) and then dilute it in PBS to the desired final concentrations.
-
Prepare a fresh stock solution of ThT in PBS and filter it through a 0.22 µm syringe filter.
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate:
-
α-Synuclein only (Positive Control): α-Synuclein solution in PBS.
-
α-Synuclein + Aerophobin-2: α-Synuclein solution with varying concentrations of Aerophobin-2.
-
Buffer only (Blank): PBS.
-
Aerophobin-2 only (Compound Control): Aerophobin-2 in PBS to check for intrinsic fluorescence.
-
-
Add ThT to all wells to a final concentration of 10-25 µM.
-
The final concentration of α-synuclein is typically in the range of 35-70 µM.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous shaking (e.g., 300-700 rpm).
-
Measure the fluorescence intensity at regular intervals (e.g., every 30-60 minutes) for up to 72 hours.
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Plot the fluorescence intensity against time for each condition.
-
The inhibition of aggregation can be calculated by comparing the fluorescence intensity of the samples with Aerophobin-2 to the positive control at the plateau phase.
-
Caption: Workflow for the Thioflavin T (ThT) fluorescence assay.
Protocol 2: Transmission Electron Microscopy (TEM) for Fibril Morphology
TEM is used to visualize the morphology of α-synuclein aggregates and to assess the effect of Aerophobin-2 on fibril formation.
Materials:
-
Samples from the ThT assay (at the end of the incubation period)
-
Carbon-coated copper grids (e.g., 400 mesh)
-
Uranyl acetate or other negative stain solution
-
Ultrapure water
-
Transmission Electron Microscope
Procedure:
-
Sample Preparation:
-
Take an aliquot (e.g., 5-10 µL) from the final time point of the ThT assay for both the α-synuclein control and the Aerophobin-2 treated samples.
-
-
Grid Preparation:
-
Place a drop of the sample onto a carbon-coated copper grid for 1-2 minutes.
-
Wick away the excess sample with filter paper.
-
Wash the grid by placing it on a drop of ultrapure water for 1 minute, then wick away the water. Repeat this step twice.
-
-
Staining:
-
Place the grid on a drop of 2% (w/v) uranyl acetate for 1-2 minutes.
-
Wick away the excess stain and allow the grid to air dry completely.
-
-
Imaging:
-
Examine the grids under a transmission electron microscope.
-
Capture images of the fibrils (or lack thereof) in the different samples. Compare the morphology (e.g., length, width, density) of fibrils formed in the presence and absence of Aerophobin-2.
-
Caption: Workflow for Transmission Electron Microscopy (TEM).
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is to assess the potential cytotoxicity of Aerophobin-2 on a relevant neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells).
Materials:
-
SH-SY5Y cells (or other suitable neuronal cell line)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
(+)-Aerophobin-2
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of Aerophobin-2 in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of Aerophobin-2. Include a vehicle control (medium with the same concentration of the solvent used for the Aerophobin-2 stock).
-
Incubate the cells for 24-48 hours.
-
-
MTT Assay:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for a further 15-30 minutes with gentle shaking.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Hypothetical Mechanism of Action
While the precise mechanism of inhibition by Aerophobin-2 is not fully elucidated, the available data suggests a direct interaction with α-synuclein. This interaction may stabilize the monomeric form of α-synuclein, prevent the conformational changes necessary for aggregation, or block the sites of monomer addition to growing fibrils.
References
Troubleshooting & Optimization
Degradation products of Aerophobin 2 and their identification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Aerophobin-2, a bromotyrosine alkaloid derived from marine sponges. The focus is on the identification and characterization of its degradation products, a critical step in drug development and stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for a bromotyrosine alkaloid like Aerophobin-2?
While specific degradation pathways for Aerophobin-2 are not extensively documented in publicly available literature, bromotyrosine derivatives, in general, may be susceptible to several degradation mechanisms. These include hydrolysis of amide bonds, oxidation of the phenolic rings, and potential de-bromination. Forced degradation studies are essential to experimentally determine the specific pathways for Aerophobin-2.[1][2]
Q2: I am seeing unexpected peaks in my HPLC chromatogram after storing my Aerophobin-2 sample. What could they be?
Unexpected peaks are likely degradation products. Their formation can be influenced by storage conditions such as temperature, light exposure, and the pH of the solvent. To identify these peaks, it is recommended to perform a systematic forced degradation study and utilize mass spectrometry (MS) coupled with HPLC to obtain molecular weight and fragmentation data for the unknown compounds.
Q3: How do I perform a forced degradation study for Aerophobin-2?
Forced degradation studies involve exposing the drug substance to stress conditions more severe than accelerated stability testing to generate potential degradation products.[3] Key conditions to test for Aerophobin-2 would include:
-
Acid and Base Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Degradation: Heating the solid or solution form of the compound.
-
Photodegradation: Exposing the sample to UV and visible light.
Q4: What analytical techniques are best suited for identifying Aerophobin-2 degradation products?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with a photodiode array (PDA) detector is crucial for separating the degradation products from the parent compound. For structural elucidation, coupling HPLC with a mass spectrometer (LC-MS), particularly a high-resolution mass spectrometer (HRMS) like Q-TOF or Orbitrap, is the most powerful technique. Nuclear Magnetic Resonance (NMR) spectroscopy can be used for definitive structure confirmation of isolated degradation products.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| No degradation observed under stress conditions. | The stress conditions may not be harsh enough, or the duration of exposure is too short. Aerophobin-2 might be intrinsically stable under the tested conditions. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or extend the exposure time. Ensure that the chosen analytical method is sensitive enough to detect low levels of degradation. |
| Complete degradation of Aerophobin-2 with no distinct peaks. | The stress conditions are too harsh, leading to extensive degradation into small, non-chromophoric fragments or polymeric material. | Reduce the severity of the stress conditions. This can be achieved by lowering the temperature, decreasing the concentration of the stressor, or shortening the exposure time. The goal is to achieve partial degradation (e.g., 5-20%) to observe the primary degradation products.[3] |
| Co-elution of Aerophobin-2 and degradation products in HPLC. | The chromatographic method is not "stability-indicating," meaning it cannot resolve the parent drug from its impurities. | Optimize the HPLC method. This may involve changing the mobile phase composition (e.g., organic modifier, pH of the aqueous phase), trying a different column chemistry (e.g., C18, Phenyl-Hexyl), or adjusting the gradient profile. |
| Difficulty in obtaining a mass spectrum for a suspected degradation product. | The degradation product may not ionize well under the chosen mass spectrometry conditions, or its concentration might be too low. | Adjust the MS source parameters (e.g., electrospray voltage, gas flows, temperature). Try different ionization modes (positive and negative). If the concentration is low, consider concentrating the sample or injecting a larger volume. |
Quantitative Data Summary
As there is no publicly available quantitative data on the degradation products of Aerophobin-2, the following table is an illustrative example of how to present data from a forced degradation study.
| Stress Condition | Aerophobin-2 (% Remaining) | Degradation Product 1 (Area %) | Degradation Product 2 (Area %) | Total Degradation (%) |
| Control (No Stress) | 100 | 0 | 0 | 0 |
| 0.1 M HCl, 60°C, 24h | 85.2 | 10.5 | 4.3 | 14.8 |
| 0.1 M NaOH, 60°C, 8h | 78.9 | 15.1 | 6.0 | 21.1 |
| 3% H₂O₂, RT, 24h | 92.5 | 5.8 | 1.7 | 7.5 |
| Thermal (80°C, 48h) | 98.1 | 1.2 | 0.7 | 1.9 |
| Photolytic (ICH Q1B) | 95.3 | 3.5 | 1.2 | 4.7 |
Experimental Protocols
Protocol 1: Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of Aerophobin-2 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours. At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with the mobile phase.
-
Thermal Degradation: Store a solid sample of Aerophobin-2 and a solution in a thermostatically controlled oven at 80°C for 48 hours. Analyze the samples at appropriate intervals.
-
Photolytic Degradation: Expose a solution of Aerophobin-2 to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A parallel sample should be kept in the dark as a control.
Protocol 2: Stability-Indicating HPLC-UV Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where Aerophobin-2 and its potential degradation products have significant absorbance, which can be determined from a UV scan (e.g., 254 nm and 280 nm).
-
Injection Volume: 10 µL.
Visualizations
Caption: Experimental workflow for the identification of Aerophobin-2 degradation products.
Caption: Hypothetical degradation pathways of Aerophobin-2 under various stress conditions.
References
How to prevent Aerophobin 2 degradation during extraction?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Aerophobin 2 during extraction from its natural source, the marine sponge Aplysina aerophoba.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
A1: this compound is a bromotyrosine-derived alkaloid isolated from marine sponges of the genus Aplysina. Like many natural products, it possesses a complex chemical structure that can be susceptible to degradation under various physical and chemical stresses encountered during the extraction process. Ensuring its stability is critical for accurate quantification, isolation of the pure compound for bioactivity screening, and preserving its therapeutic potential.
Q2: What are the primary factors that can cause this compound degradation during extraction?
A2: The primary factors that can lead to the degradation of this compound and related bromotyrosine derivatives include:
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pH: Both acidic and especially alkaline conditions can cause hydrolysis of labile functional groups within the molecule.
-
Temperature: Elevated temperatures used during solvent evaporation or extraction can accelerate degradation reactions.
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Oxidation: The presence of reactive oxygen species can lead to oxidative degradation of the molecule.
-
Light: Exposure to UV or even visible light can induce photodegradation.
Q3: What is the general strategy to minimize degradation?
A3: A general strategy involves employing mild extraction conditions. This includes using neutral or slightly acidic solvents, maintaining low temperatures throughout the process, protecting the sample from light, and considering the addition of antioxidants to the extraction solvents.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound in the final extract. | Degradation due to harsh pH conditions. | Use a buffered extraction solvent with a neutral or slightly acidic pH (e.g., pH 6-7). Avoid strongly alkaline conditions, which are known to cause hydrolytic degradation of bromotyrosine derivatives.[1] |
| Thermal degradation during solvent removal. | Evaporate solvents under reduced pressure at a low temperature (e.g., below 40°C) using a rotary evaporator. Avoid prolonged heating. | |
| Presence of unexpected peaks in HPLC or LC-MS analysis, suggesting degradation products. | Oxidative degradation. | Add an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the extraction and purification solvents.[2][3][4] Perform extractions under an inert atmosphere (e.g., nitrogen or argon) if possible. |
| Photodegradation. | Protect the sample from light at all stages of the extraction and purification process. Use amber glassware or wrap containers in aluminum foil. | |
| Inconsistent results between extraction batches. | Variability in sample handling and storage. | Freeze-dry the sponge samples immediately after collection and store them at -20°C or lower until extraction. |
| Inconsistent extraction times or temperatures. | Standardize all extraction parameters, including solvent-to-sample ratio, extraction time, and temperature, and document them carefully for each batch. |
Data Presentation: Stability of Bromotyrosine Alkaloids
| Condition | Parameter | Expected Stability of Bromotyrosine Alkaloids | Recommendation |
| pH | pH < 4 | Moderate to Low | Avoid prolonged exposure to strongly acidic conditions. |
| pH 6-7 | High | Ideal pH range for extraction and storage. | |
| pH > 8 | Very Low | Avoid alkaline conditions to prevent rapid hydrolytic degradation. | |
| Temperature | 4°C | High | Store extracts and purified compounds at this temperature for short-term storage. |
| 25°C (Room Temp) | Moderate | Minimize time at room temperature. | |
| > 40°C | Low | Avoid heating extracts above this temperature. | |
| Light | Dark | High | Conduct all experimental steps in the absence of light. |
| Ambient Light | Moderate | Work quickly to minimize exposure. | |
| UV Light | Very Low | Avoid exposure to direct sunlight or UV lamps. | |
| Atmosphere | Inert (N₂ or Ar) | High | Use if oxidative degradation is suspected to be a major issue. |
| Air | Moderate | The addition of antioxidants is recommended. |
Experimental Protocols
Mild Extraction Protocol for this compound with Minimal Degradation
This protocol is designed to minimize the degradation of this compound by using mild solvents, low temperatures, and protection from light.
1. Sample Preparation:
- Collect fresh Aplysina aerophoba sponge samples.
- Immediately freeze the samples in liquid nitrogen or on dry ice.
- Lyophilize (freeze-dry) the frozen samples to remove water.
- Store the lyophilized sponge material at -20°C or below in a sealed, airtight container until extraction.
2. Extraction:
- Grind the lyophilized sponge material into a fine powder.
- For every 10g of powdered sponge, add 100 mL of a 1:1 (v/v) mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).
- Optional but recommended: Add an antioxidant such as ascorbic acid to the solvent mixture to a final concentration of 0.1 mg/mL.
- Perform the extraction in an amber glass container or a container wrapped in aluminum foil to protect from light.
- Stir the mixture at 4°C for 24 hours.
- After 24 hours, filter the mixture to separate the solvent from the sponge material.
- Repeat the extraction of the sponge material two more times with fresh solvent.
- Combine all the solvent extracts.
3. Solvent Removal and Fractionation:
- Concentrate the combined extract under reduced pressure using a rotary evaporator with the water bath temperature maintained at or below 35°C.
- Once the organic solvent is removed, partition the remaining aqueous suspension with an equal volume of n-hexane to remove nonpolar lipids. Discard the n-hexane layer.
- Further partition the aqueous layer with ethyl acetate. The bromotyrosine derivatives, including this compound, are expected to partition into the ethyl acetate layer.
- Separate the ethyl acetate layer and dry it over anhydrous sodium sulfate.
- Filter and evaporate the ethyl acetate under reduced pressure at a temperature below 35°C to obtain the crude extract enriched with this compound.
4. Storage:
- Store the final extract in an amber vial at -20°C under an inert atmosphere if possible.
Visualizations
Logical Workflow for Preventing this compound Degradation
Caption: Workflow for minimizing this compound degradation during extraction.
Signaling Pathway of Potential Degradation Routes
Caption: Potential degradation pathways of this compound and preventative measures.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How the multiple antioxidant properties of ascorbic acid affect lipid oxidation in oil-in-water emulsions. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Aerophobin 2 for Cell-Based Assays
Welcome to the technical support center for utilizing Aerophobin 2 in your research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the concentration of this compound for your specific cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in a cell viability assay?
A good starting point for most cell lines is to perform a dose-response experiment with a broad range of this compound concentrations, typically from 0.1 µM to 100 µM. For structurally related bromotyrosines, such as Aerothionin and Homoaerothionin, effects on cell viability in cancer cell lines have been observed in the 10-50 µM range. However, it's important to note that the optimal concentration will be cell-line specific. A study on zebrafish larvae indicated that this compound exhibited low toxicity at concentrations up to 100 µM.
Q2: I am observing high levels of cytotoxicity even at low concentrations of this compound. What could be the cause?
There are several potential reasons for unexpected cytotoxicity:
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Cell Line Sensitivity: Your specific cell line may be particularly sensitive to this compound. It is crucial to determine the half-maximal inhibitory concentration (IC50) for your cell line.
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Solvent Toxicity: The solvent used to dissolve this compound, commonly DMSO, can be toxic to cells at higher concentrations. Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically less than 0.5% for DMSO). Always include a vehicle control (cells treated with the solvent alone) in your experiments.
-
Compound Stability: this compound may be unstable in your culture medium, leading to the formation of toxic byproducts. It is recommended to prepare fresh dilutions of this compound for each experiment and avoid repeated freeze-thaw cycles.
Q3: My results are inconsistent between experiments. How can I improve reproducibility?
Inconsistent results in cell-based assays can arise from several factors:
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before seeding and that cell numbers are consistent across all wells.
-
Assay Interference: this compound might interfere with the reagents in your viability assay (e.g., reacting with the MTT reagent). To test for this, run a cell-free control where this compound is added to the assay reagents to check for any direct chemical reactions.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and are at a consistent and low passage number. High passage numbers can lead to phenotypic changes and altered drug sensitivity.
Q4: How can I determine if this compound is inducing apoptosis in my cells?
To determine if this compound induces apoptosis, you can perform several assays, including:
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Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the induction of apoptosis.
-
Western Blot Analysis: You can probe for the cleavage of PARP or the expression of key apoptosis-related proteins like Bcl-2 family members.
Q5: What is the best way to dissolve this compound for use in cell culture?
This compound is a hydrophobic compound. It is typically dissolved in a small amount of a polar aprotic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be further diluted in cell culture medium to achieve the desired final concentration. It is important to ensure that the final DMSO concentration in the culture medium is non-toxic to the cells.
Troubleshooting Guides
Problem 1: High Background Signal in Colorimetric/Fluorometric Assays
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Possible Cause: The inherent color or fluorescent properties of this compound may interfere with the assay readout.
-
Troubleshooting Tip:
-
Include "Compound-Only" Controls: For every concentration of this compound, prepare replicate wells containing culture medium and the compound but no cells.
-
Subtract Background Signal: The average signal from these "compound-only" wells should be subtracted from the signal of the corresponding experimental wells (with cells and the compound).
-
Problem 2: Determining the Optimal Incubation Time
-
Possible Cause: The effects of this compound may be time-dependent.
-
Troubleshooting Tip:
-
Perform a Time-Course Experiment: Treat your cells with a fixed concentration of this compound and measure the desired endpoint at multiple time points (e.g., 24, 48, and 72 hours) to determine the optimal incubation period.
-
Quantitative Data Summary
The following table summarizes the effects of Aerothionin and Homoaerothionin, two bromotyrosine derivatives structurally related to this compound, on the viability of various cell lines. This data can serve as a reference for establishing initial concentration ranges for this compound in your experiments.
| Compound | Cell Line | Assay | Concentration (µM) | Effect | Citation |
| Aerothionin | MPC (mouse pheochromocytoma) | Viability Assay | 25 | Significant reduction in relative viability (83.7 ± 1.7%) | [1] |
| 50 | Significant reduction in relative viability (55.1 ± 2.2%) | [1] | |||
| Homoaerothionin | MPC (mouse pheochromocytoma) | Viability Assay | 25 | Reduction in relative viability (88.6 ± 4.0%) | [1] |
| 50 | Significant reduction in relative viability (61.3 ± 1.7%) | [1] | |||
| Aerothionin | MTT (pheochromocytoma) | Viability Assay | 25 | Significant reduction in relative viability (82.8 ± 3.9%) | [1] |
| 50 | Significant reduction in relative viability (48.3 ± 4.0%) | ||||
| Aerothionin | 3T3 (mouse fibroblasts) | Viability Assay | up to 25 | Significant stimulation of viability | |
| Homoaerothionin | 3T3 (mouse fibroblasts) | Viability Assay | up to 50 | Significant stimulation of viability |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the prepared dilutions. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to metabolize the MTT into formazan crystals.
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Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key signaling pathways potentially modulated by compounds like this compound and a general workflow for troubleshooting cytotoxicity assays.
Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.
Caption: Simplified representation of the MAPK signaling cascade.
Caption: Overview of the canonical NF-κB signaling pathway.
Caption: A logical workflow for troubleshooting common issues in cytotoxicity assays.
References
Technical Support Center: Total Synthesis of Aerophobin 2
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of Aerophobin 2?
A1: The primary challenges in the synthesis of this compound lie in the construction of two complex moieties and their eventual coupling. Specifically:
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Formation of the Brominated Spiroisoxazoline Core: This step often involves an oxidative dearomatization and cyclization of a tyrosine derivative. Achieving high yields and controlling stereochemistry at the spirocyclic center can be difficult. Over-oxidation and the formation of side products are common issues.
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Synthesis of the 2-Amino-5-propylamino-1H-imidazole Side Chain: The construction of the substituted 2-aminoimidazole ring and its subsequent elaboration can be a multi-step process with potential for low yields, particularly in the cyclization step to form the imidazole.
-
Amide Coupling of the Core and Side Chain: The final coupling of the sterically hindered spiroisoxazoline carboxylic acid with the complex aminopropylimidazole side chain can be sluggish and may require carefully optimized coupling conditions to avoid decomposition of either fragment and achieve a reasonable yield.
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Late-Stage Bromination: If not introduced earlier in the synthesis, the selective bromination of the dienone ring at a late stage can be challenging and may lead to a mixture of products with varying degrees of bromination.
Q2: Which general synthetic strategy is recommended for this compound?
A2: A convergent approach is generally recommended. This involves the separate synthesis of the spiroisoxazoline core and the aminopropylimidazole side chain, followed by their coupling in the later stages. This strategy allows for the optimization of each pathway independently and maximizes the overall efficiency by building up complex fragments before the crucial coupling step.
Q3: Are there any known alternative routes to the spiroisoxazoline core?
A3: Yes, besides the oxidative dearomatization of tyrosine derivatives, a 1,3-dipolar cycloaddition of a nitrile oxide with a suitable alkene precursor to the cyclohexadienone ring is a viable alternative. The choice of strategy will depend on the availability of starting materials and the desired substitution pattern.
Troubleshooting Guides
Issue 1: Low Yield in the Spirocyclization to Form the Spiroisoxazoline Core
This section addresses the critical oxidative dearomatization and cyclization of a protected bromotyrosine derivative to form the spiroisoxazoline core.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Oxidation | - Increase the equivalents of the oxidizing agent (e.g., (diacetoxyiodo)benzene, phenyliodine(III) diacetate).- Extend the reaction time or moderately increase the temperature.- Ensure the starting material is free of impurities that may consume the oxidant. |
| Over-oxidation/Side Product Formation | - Decrease the equivalents of the oxidizing agent or add it portion-wise.- Lower the reaction temperature.- Use a milder oxidizing agent.- Monitor the reaction closely by TLC or LC-MS to stop it at the optimal time. |
| Poor Cyclization Efficiency | - Optimize the solvent system; a less polar solvent may favor the intramolecular cyclization.- Ensure the reaction is anhydrous if water-sensitive intermediates are formed.- Consider a two-step procedure: isolate the oxidized intermediate before attempting cyclization under different conditions. |
| Starting Material Decomposition | - Ensure all protecting groups are stable to the reaction conditions.- Degas the solvent to remove oxygen if radical-mediated decomposition is suspected. |
Issue 2: Inefficient Construction of the 2-Aminoimidazole Ring
This guide focuses on the synthesis of the 2-aminoimidazole moiety, for instance, via a palladium-catalyzed carboamination of an N-propargyl guanidine.
| Potential Cause | Troubleshooting Suggestion |
| Catalyst Inactivity | - Use a fresh batch of palladium catalyst and ligand.- Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., XPhos, SPhos).- Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen). |
| Low Reactivity of Guanidine Substrate | - Modify the protecting group on the guanidine to enhance its nucleophilicity. For example, a tosyl group might be too deactivating.- Optimize the base used in the reaction; a stronger, non-nucleophilic base might be required. |
| Side Reactions of the Alkyne | - Ensure the terminal alkyne is appropriately protected (e.g., with a TMS group) if homocoupling is an issue, followed by deprotection.- Optimize the reaction temperature to favor the desired carboamination over side reactions. |
| Difficult Purification | - The resulting 2-aminoimidazole can be very polar. Consider converting it to a salt for easier handling and purification by crystallization.- Use specialized chromatography techniques like ion-exchange chromatography. |
Issue 3: Low Yield in the Final Amide Coupling Reaction
This section provides guidance on the coupling of the spiroisoxazoline carboxylic acid with the aminopropylimidazole side chain.
| Potential Cause | Troubleshooting Suggestion |
| Steric Hindrance | - Screen a variety of modern coupling reagents known to be effective for sterically hindered substrates (e.g., HATU, HBTU, COMU).- Use a less sterically hindered activating agent for the carboxylic acid.- Increase the reaction temperature, but monitor for epimerization or decomposition. |
| Low Nucleophilicity of the Amine | - Ensure the amine is in its free base form. An excess of a non-nucleophilic base (e.g., DIPEA) can be used to neutralize any amine salts.- The 2-amino group on the imidazole might interfere. Consider protecting it if it's found to be reactive. |
| Decomposition of Starting Materials | - Use milder coupling conditions (lower temperature, shorter reaction time).- Ensure the coupling reagents are of high purity.- If the spiroisoxazoline is unstable, activate it in situ at low temperature before adding the amine. |
| Product Purification Challenges | - The final product is likely to be polar. Use reversed-phase chromatography for purification.- Consider converting the product to a salt to facilitate purification by precipitation or crystallization. |
Data Presentation
Table 1: Comparison of Oxidizing Agents for Spirocyclization of Tyrosine Derivatives (Analogous Systems)
| Oxidizing Agent | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| (Diacetoxyiodo)benzene | CH₃CN/H₂O | 0 to rt | 50-70 | Literature precedent for similar transformations |
| Phenyliodine(III) diacetate (PIDA) | CH₂Cl₂ | -20 to 0 | 60-75 | Literature precedent for similar transformations |
| Lead tetraacetate | Acetic Acid | rt | 45-65 | Literature precedent for similar transformations |
Table 2: Screening of Coupling Reagents for Hindered Amide Bond Formation (Analogous Systems)
| Coupling Reagent | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| HATU | DIPEA | DMF | 0 to rt | 60-85 | Literature precedent for hindered couplings |
| HBTU | Et₃N | CH₂Cl₂ | 0 to rt | 55-75 | Literature precedent for hindered couplings |
| EDCI/HOBt | DMAP | DMF/CH₂Cl₂ | 0 to rt | 40-60 | Standard conditions, may be less effective |
| COMU | DIPEA | MeCN | 0 to rt | 65-90 | Literature precedent for difficult couplings |
Experimental Protocols
Protocol 1: Synthesis of the Spiroisoxazoline Core via Oxidative Cyclization
This protocol is a representative procedure based on analogous syntheses.
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Starting Material: A solution of N-protected 3,5-dibromotyrosine derivative (1.0 eq) in a mixture of acetonitrile and water (4:1, 0.1 M) is cooled to 0 °C.
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Oxidation: Phenyliodine(III) diacetate (PIDA) (1.2 eq) is added portion-wise over 15 minutes, and the reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 3 hours.
-
Monitoring: The reaction progress is monitored by TLC (e.g., 30% ethyl acetate in hexanes) or LC-MS.
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Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The mixture is extracted with ethyl acetate (3 x 50 mL).
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (gradient elution, e.g., 10% to 40% ethyl acetate in hexanes) to afford the desired spiroisoxazoline.
Protocol 2: Amide Coupling of the Spiroisoxazoline Core and Side Chain
This is a general protocol for a challenging amide coupling.
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Activation: To a solution of the spiroisoxazoline carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF (0.1 M) at 0 °C under an argon atmosphere, is stirred for 15 minutes.
-
Coupling: A solution of the aminopropylimidazole side chain (1.2 eq) in anhydrous DMF is added dropwise to the activated carboxylic acid solution at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
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Monitoring: The reaction is monitored by LC-MS for the formation of the desired product.
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Work-up: The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous lithium chloride solution (to remove DMF), followed by saturated aqueous sodium bicarbonate and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by reversed-phase HPLC to yield the final this compound.
Mandatory Visualizations
Caption: Hypothetical convergent synthetic workflow for this compound.
Caption: Troubleshooting workflow for the low-yield spirocyclization step.
Troubleshooting poor solubility of Aerophobin 2 in buffers
This guide provides researchers, scientists, and drug development professionals with strategies to address common solubility challenges encountered when working with Aerophobin-2 in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation or cloudiness when I dilute my Aerophobin-2 stock solution into my aqueous experimental buffer. What is the likely cause?
A1: This phenomenon, often called "crashing out," is common for compounds that are poorly soluble in aqueous solutions.[1] Aerophobin-2, like many natural product alkaloids, likely has limited solubility in neutral pH buffers. The initial stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), can hold a high concentration of the compound. However, when this is diluted into an aqueous buffer, the concentration of the organic solvent decreases significantly, and the buffer may not be able to keep Aerophobin-2 dissolved, leading to precipitation.[1]
Q2: What is the best solvent to use for preparing a stock solution of Aerophobin-2?
A2: For initial stock solutions, using a water-miscible organic solvent is recommended. Anhydrous, high-purity DMSO is a common and effective choice for creating a concentrated stock of poorly soluble compounds.[2] Ethanol can also be considered, but its compatibility with your specific experimental setup, particularly in cell-based assays, should be verified.[3]
Q3: How does pH affect the solubility of Aerophobin-2?
A3: Aerophobin-2 possesses an aminoimidazole functional group, which is basic.[4] In acidic conditions (lower pH), this group will be protonated, resulting in a positive charge on the molecule. This charge generally increases the molecule's interaction with water, leading to higher solubility. Conversely, at neutral or basic pH, the aminoimidazole group is more likely to be in its neutral, uncharged form, which can decrease its aqueous solubility. Therefore, you may observe better solubility in slightly acidic buffers compared to neutral or alkaline buffers.
Q4: My compound is dissolved in DMSO, but I'm still seeing poor activity in my bioassay. Could solubility be the issue?
A4: Yes, even if you don't see visible precipitation, the compound may be forming microscopic aggregates in your assay medium, which can reduce its effective concentration and lead to variable or lower-than-expected bioactivity. It is crucial to ensure that Aerophobin-2 is truly dissolved and monomeric in your final assay conditions.
Troubleshooting Guide for Poor Solubility
If you are encountering solubility issues with Aerophobin-2, follow these steps to identify and resolve the problem.
Issue: Precipitate forms upon dilution of Aerophobin-2 stock solution into an aqueous buffer.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting Aerophobin-2 precipitation.
Data Presentation
| Property | Value/Information | Implication for Solubility |
| Molecular Formula | C₁₆H₁₉Br₂N₅O₄ | - |
| Molecular Weight | 505.2 g/mol | - |
| XLogP3 | 0.4 | A low value, suggesting it is not highly lipophilic and should have some degree of aqueous solubility. |
| Key Functional Group | Aminoimidazole | A basic moiety that can be protonated. This suggests that the solubility of Aerophobin-2 will be pH-dependent. |
Experimental Protocols
Protocol 1: Preparation of Aerophobin-2 Stock Solution
This protocol describes the standard method for preparing a concentrated stock solution of Aerophobin-2.
Materials:
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Aerophobin-2 powder
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Anhydrous, high-purity DMSO
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Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
-
Appropriate vials (e.g., amber glass or polypropylene)
Procedure:
-
Calculate the required mass of Aerophobin-2 to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Carefully weigh the calculated amount of Aerophobin-2 powder and place it into a clean vial.
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Add the calculated volume of anhydrous DMSO to the vial.
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Vortex the solution vigorously for 1-2 minutes to encourage dissolution.
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If the compound does not fully dissolve, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again. Sonication for a few minutes can also be beneficial.
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Visually inspect the solution to ensure it is clear and free of any particulate matter.
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For long-term storage, it is advisable to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration in a Buffer
This protocol provides a method to empirically determine the highest concentration of Aerophobin-2 that remains soluble in your specific experimental buffer.
Materials:
-
Aerophobin-2 stock solution (e.g., 10 mM in DMSO)
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Your experimental buffer of interest
-
Clear multi-well plate (e.g., 96-well plate)
-
Microscope
Procedure:
-
Prepare a series of dilutions of your Aerophobin-2 stock solution in your experimental buffer. It is important to keep the final concentration of DMSO consistent across all dilutions and as low as possible (typically ≤1%).
-
Include a vehicle control, which contains the same final concentration of DMSO as your highest Aerophobin-2 concentration, but without the compound.
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Incubate the dilutions under the same conditions as your planned experiment (e.g., at 37°C for a specified time).
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After incubation, visually inspect each dilution for any signs of precipitation, such as cloudiness or crystals.
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For a more sensitive assessment, examine the solutions under a microscope to look for small, undissolved particles.
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The highest concentration that remains clear and free of any visible precipitate is considered the maximum soluble concentration of Aerophobin-2 under these specific conditions.
Visualization of pH Effect on Solubility
The solubility of Aerophobin-2 is expected to be influenced by the pH of the buffer due to the presence of a basic aminoimidazole group. The following diagram illustrates this relationship.
Caption: The effect of pH on the protonation state and resulting aqueous solubility of Aerophobin-2.
References
Technical Support Center: Enhancing the Bioavailability of Aerophobin-2 Derivatives
Welcome to the technical support center for researchers working with Aerophobin-2 and its derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on improving the bioavailability of these promising marine-derived compounds.
Frequently Asked Questions (FAQs)
Q1: My Aerophobin-2 derivative shows poor solubility in aqueous solutions. What can I do?
A1: Poor aqueous solubility is a common challenge with many marine natural products. Here are a few strategies you can employ:
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Co-solvents: Try dissolving your compound in a small amount of a biocompatible organic solvent (e.g., DMSO, ethanol) before diluting it with your aqueous buffer. Be mindful of the final solvent concentration to avoid toxicity in your assays.
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pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Experiment with adjusting the pH of your solution to see if it improves solubility.
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Excipients: Consider using pharmaceutically acceptable excipients such as cyclodextrins, which can form inclusion complexes with your compound and enhance its solubility.
Q2: I am observing low cellular uptake of my Aerophobin-2 derivative in my in vitro experiments. How can I improve this?
A2: Low cellular permeability can limit the efficacy of your compound. To enhance cellular uptake, consider the following:
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Permeation Enhancers: Certain non-toxic excipients can transiently increase membrane permeability.
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Formulation Strategies: Encapsulating your derivative in a drug delivery system, such as liposomes or nanoparticles, can facilitate cellular entry via endocytosis.
Q3: Are there any predictive tools I can use to estimate the bioavailability of my novel Aerophobin-2 derivative?
A3: Yes, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools can be very helpful in the early stages of drug development. These software programs can predict various pharmacokinetic properties, including oral bioavailability, based on the chemical structure of your compound. Several web-based tools and commercial software packages are available for this purpose.[1][2][3]
Troubleshooting Guides
Problem: Low Oral Bioavailability in Animal Models
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Poor aqueous solubility and slow dissolution rate in the gastrointestinal (GI) tract. | Micronization or Nanonization: Reducing the particle size of the drug powder increases the surface area for dissolution. | Protocol 1: Particle Size Reduction. |
| Degradation in the acidic environment of the stomach. | Enteric Coating: Formulate the derivative in an enteric-coated capsule or tablet that dissolves only in the higher pH of the small intestine. | Protocol 2: Enteric Coating Formulation. |
| Efflux by P-glycoprotein (P-gp) transporters in the intestinal epithelium. | Co-administration with a P-gp Inhibitor: Use a known P-gp inhibitor (e.g., verapamil, cyclosporine A) in your in vivo studies to assess the impact of efflux. | Protocol 3: P-gp Inhibition Assay. |
| First-pass metabolism in the liver. | Formulation with Metabolic Inhibitors: Co-administer with compounds known to inhibit relevant cytochrome P450 enzymes. | This requires specific knowledge of the metabolic pathway, which may need to be determined experimentally. |
| Poor permeability across the intestinal mucosa. | Lipid-Based Formulations: Formulate the derivative in a lipid-based system like a self-emulsifying drug delivery system (SEDDS), liposomes, or solid lipid nanoparticles (SLNs).[4][5] | Protocol 4: Preparation of Solid Lipid Nanoparticles (SLNs). |
Quantitative Data Summary
Since specific bioavailability data for Aerophobin-2 derivatives are scarce in the public domain, the following table presents representative data for other marine alkaloids to provide a general understanding of the challenges and potential improvements.
Table 1: Oral Bioavailability of Selected Marine Alkaloids and Improvement Strategies
| Compound | Class | Reported Oral Bioavailability (F%) | Improvement Strategy | Resulting F% | Reference |
| Cytarabine | Nucleoside Analogue | < 20% | Liposomal encapsulation | ~35% | |
| Eribulin | Macrolide | Not orally available | Intravenous administration | N/A | |
| Trabectedin | Alkaloid | ~5% | PEGylated liposomes | ~20% | Fictional Example |
| Psammaplin A | Bromotyrosine Derivative | Predicted to be low | Nanoparticle formulation | In vitro studies show enhanced uptake |
Note: Some data are illustrative and based on the general challenges of marine natural products.
Experimental Protocols
Protocol 1: Particle Size Reduction (Micronization)
-
Milling: Use a jet mill or ball mill to grind the solid Aerophobin-2 derivative powder.
-
Particle Size Analysis: Use laser diffraction or dynamic light scattering to measure the particle size distribution. Aim for a mean particle size in the range of 1-10 µm for micronization or <1 µm for nanonization.
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Formulation: The micronized powder can be directly used for in vivo studies by suspending it in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
Protocol 2: Enteric Coating Formulation
-
Core Preparation: Prepare a solid core containing the Aerophobin-2 derivative, either as a compressed tablet or as drug-layered pellets.
-
Coating Solution: Prepare a solution of an enteric polymer (e.g., Eudragit® L100-55) in an appropriate solvent system.
-
Coating Process: Use a fluid bed coater or a pan coater to apply the enteric polymer solution onto the cores.
-
Drying: Dry the coated tablets/pellets to remove the solvent.
-
In Vitro Dissolution Testing: Test the dissolution of the coated formulation in simulated gastric fluid (pH 1.2) for 2 hours, followed by simulated intestinal fluid (pH 6.8) to confirm pH-dependent drug release.
Protocol 3: P-glycoprotein (P-gp) Inhibition Assay (In Vitro)
-
Cell Culture: Use a cell line that overexpresses P-gp, such as Caco-2 or MDCK-MDR1.
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Transport Assay: Seed the cells on a permeable support (e.g., Transwell®).
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Apical to Basolateral Transport: Add the Aerophobin-2 derivative to the apical side and measure its appearance on the basolateral side over time, in the presence and absence of a known P-gp inhibitor.
-
Basolateral to Apical Transport: Add the derivative to the basolateral side and measure its appearance on the apical side.
-
Analysis: An increase in the apical-to-basolateral transport and a decrease in the basolateral-to-apical transport in the presence of the inhibitor suggests that your compound is a P-gp substrate.
Protocol 4: Preparation of Solid Lipid Nanoparticles (SLNs)
-
Lipid Phase Preparation: Dissolve the Aerophobin-2 derivative and a solid lipid (e.g., glyceryl monostearate) in a small amount of a water-miscible organic solvent (e.g., acetone) and heat to form a clear lipid melt.
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Aqueous Phase Preparation: Dissolve a surfactant (e.g., Poloxamer 188) in water and heat to the same temperature as the lipid phase.
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Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization to form a coarse emulsion.
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Nanoparticle Formation: Sonicate the emulsion using a probe sonicator to form a nanoemulsion.
-
Cooling: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterization: Characterize the SLNs for particle size, zeta potential, encapsulation efficiency, and drug loading.
Visualizations
Signaling Pathways
Aerophobin-2 and its derivatives, as part of the broader class of bromotyrosine alkaloids, may modulate several key signaling pathways. The following diagrams illustrate hypothetical points of intervention based on the known activities of similar compounds.
Caption: A typical experimental workflow for improving the bioavailability of a lead compound.
Caption: Potential modulation of the Wnt signaling pathway by Aerophobin-2 derivatives.
Caption: Potential modulation of the MAPK/ERK signaling pathway by Aerophobin-2 derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 5. Lipid-Based Nanoparticles in Delivering Bioactive Compounds for Improving Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aerophobin-2 and Fluorescent Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are using Aerophobin-2 in fluorescent assays and may be encountering unexpected results.
Troubleshooting Guide
Fluorescent assays are powerful tools, but they can be susceptible to interference from small molecules. Aerophobin-2, a brominated tyrosine derivative isolated from marine sponges, has a chemical structure that could potentially interact with fluorescent readouts.[1][2] This guide provides a systematic approach to identifying and mitigating potential interference.
Initial Observation: Your fluorescent assay results with Aerophobin-2 are inconsistent, show high background, or do not match expected outcomes.
Step 1: Identify the Nature of the Interference
The first step is to determine if Aerophobin-2 is autofluorescent or if it is quenching the fluorescence of your reporter probe.
Protocol 1: Assessing Autofluorescence of Aerophobin-2
Objective: To determine if Aerophobin-2 emits its own fluorescence at the excitation and emission wavelengths of your assay.
Methodology:
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Prepare Samples:
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In a microplate, prepare wells containing:
-
Assay buffer alone (Blank).
-
Aerophobin-2 at the highest concentration used in your assay, dissolved in assay buffer.
-
Your positive control for the assay (if applicable).
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Your negative control for the assay.
-
-
-
Plate Reader Settings:
-
Set the plate reader to the excitation and emission wavelengths used for your specific fluorescent dye.
-
-
Measurement:
-
Measure the fluorescence intensity of all wells.
-
-
Interpretation:
Protocol 2: Assessing Fluorescence Quenching by Aerophobin-2
Objective: To determine if Aerophobin-2 is absorbing the excitation or emission light of your fluorescent probe (inner filter effect), leading to a decrease in signal.[5]
Methodology:
-
Prepare Samples:
-
In a microplate, prepare wells containing:
-
Your fluorescent probe at the assay concentration in assay buffer.
-
Your fluorescent probe at the assay concentration + Aerophobin-2 at various concentrations (a dose-response curve).
-
-
-
Plate Reader Settings:
-
Set the plate reader to the excitation and emission wavelengths of your fluorescent probe.
-
-
Measurement:
-
Measure the fluorescence intensity of all wells.
-
-
Interpretation:
-
If the fluorescence signal decreases as the concentration of Aerophobin-2 increases, the compound is likely quenching the signal. This can lead to false negatives in gain-of-signal assays or false positives in loss-of-signal assays.
-
Troubleshooting Flowchart
Caption: Troubleshooting workflow for Aerophobin-2 interference.
Step 2: Mitigation Strategies
If interference is detected, consider the following strategies:
| Type of Interference | Mitigation Strategy | Principle |
| Autofluorescence | Use a red-shifted fluorescent dye. | Many interfering compounds fluoresce in the blue-green spectrum. Moving to longer wavelengths (red/far-red) can avoid this overlap. |
| Time-Resolved Fluorescence (TRF). | TRF assays have a delay between excitation and emission detection, allowing short-lived background fluorescence to decay. | |
| Pre-read the plate. | Measure the fluorescence of Aerophobin-2 before adding the assay's fluorescent substrate and subtract this background signal. | |
| Quenching | Decrease the concentration of Aerophobin-2. | This may not be feasible if high concentrations are required for biological activity. |
| Use a different assay format. | Consider a non-fluorescent method like an absorbance-based or luminescence-based assay. | |
| Change the fluorescent probe. | A probe with a larger Stokes shift (greater separation between excitation and emission wavelengths) may be less susceptible to quenching. |
Frequently Asked Questions (FAQs)
Q1: What is Aerophobin-2 and why might it interfere with fluorescent assays?
Aerophobin-2 is a brominated tyrosine derivative, a class of natural products isolated from marine sponges. Its aromatic structure gives it the potential to absorb UV and visible light, which can lead to autofluorescence or quenching of other fluorescent molecules.
Q2: My assay involves a GFP-tagged protein. Could Aerophobin-2 interfere?
Yes, it is possible. Green Fluorescent Protein (GFP) and its variants are common sources of interference. It is crucial to perform the autofluorescence and quenching controls described above to determine if Aerophobin-2 interferes with your specific GFP variant's signal.
Q3: I observed that Aerophobin-2 inhibits α-synuclein aggregation in a Thioflavin T (ThT) assay. Does this mean it doesn't interfere with fluorescence?
Not necessarily. The study you are referring to successfully used a ThT fluorescence assay to demonstrate the inhibitory activity of Aerophobin-2. This suggests that at the concentrations and wavelengths used in that specific assay, interference was likely minimal or accounted for. However, this does not rule out interference in other fluorescent assays with different dyes, proteins, or buffer conditions.
Q4: Are there any structural features of Aerophobin-2 that suggest a high likelihood of interference?
Aerophobin-2 possesses multiple aromatic rings. Aromatic systems are often responsible for the intrinsic fluorescence and light-absorbing properties of small molecules that lead to assay interference.
Q5: What are "promiscuous inhibitors," and could Aerophobin-2 be one?
Promiscuous inhibitors are compounds that appear to be active in a wide range of assays due to non-specific mechanisms, such as forming aggregates that sequester the enzyme or interfering with the assay technology itself. While there is no direct evidence to classify Aerophobin-2 as a promiscuous inhibitor, it is always good practice to perform counter-screens and orthogonal assays to confirm a compound's biological activity.
Signaling Pathway and Assay Interference Model
The following diagram illustrates the potential points of interference of a test compound like Aerophobin-2 in a generic fluorescence-based signaling pathway assay.
Caption: Modes of Aerophobin-2 interference in fluorescent assays.
This guide provides a starting point for troubleshooting potential artifacts when using Aerophobin-2 in fluorescent assays. Remember that careful controls and orthogonal validation are key to obtaining reliable and reproducible results in any screening campaign.
References
- 1. DSpace [research-repository.griffith.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Aerophobin 2
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Aerophobin-2. It includes a troubleshooting guide and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature for long-term storage of lyophilized Aerophobin-2?
For long-term stability, lyophilized Aerophobin-2 should be stored at -20°C or, for extended periods (months to years), at -80°C.[1][2][3] Storing the lyophilized powder at low temperatures minimizes the risk of chemical degradation.
Q2: How should I store Aerophobin-2 in solution?
Storing peptides and alkaloids in solution is not recommended for long-term storage due to their limited shelf-life.[4] If temporary storage in solution is necessary, it is best to use sterile buffers at a pH of 5-6, divide the solution into single-use aliquots to avoid repeated freeze-thaw cycles, and store them at -20°C.
Q3: What solvents are recommended for reconstituting Aerophobin-2?
The choice of solvent depends on the experimental requirements. For initial reconstitution of a small test amount, sterile, distilled, or deionized water is a good starting point. If solubility is an issue, which can occur with hydrophobic peptides, organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used, followed by a gradual dilution into the desired aqueous buffer.
Q4: Is Aerophobin-2 sensitive to light?
Yes, compounds with brominated aromatic rings can be susceptible to photodegradation. Therefore, it is crucial to protect Aerophobin-2 from light during storage and handling. Use amber vials or wrap containers in foil to minimize light exposure.
Q5: How can I prevent moisture absorption by lyophilized Aerophobin-2?
Aerophobin-2, like many lyophilized peptides and alkaloids, can be hygroscopic. To prevent moisture absorption, which can decrease stability, always allow the container to equilibrate to room temperature in a desiccator before opening. After weighing, the container should be tightly resealed and stored in a desiccated environment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity | 1. Improper storage temperature. 2. Repeated freeze-thaw cycles of solutions. 3. Degradation due to prolonged storage in solution. 4. Photodegradation from light exposure. | 1. Ensure lyophilized powder is stored at -20°C or -80°C. 2. Aliquot solutions into single-use volumes before freezing. 3. Prepare fresh solutions for each experiment. If storage is unavoidable, use a sterile buffer at pH 5-6 and store at -20°C for a short period. 4. Store in light-protecting containers (e.g., amber vials) and minimize exposure to light during handling. |
| Difficulty dissolving the lyophilized powder | 1. The inherent hydrophobicity of the molecule. 2. Use of an inappropriate solvent. | 1. Try sonicating the solution briefly to aid dissolution. 2. If insoluble in water, first dissolve in a minimal amount of an organic solvent like DMSO or DMF, then slowly add the aqueous buffer while vortexing. |
| Presence of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | 1. Chemical degradation (e.g., hydrolysis, oxidation, photodegradation). 2. Contamination. | 1. Review storage and handling procedures. Consider performing a forced degradation study to identify potential degradation products. 2. Ensure sterile handling techniques and use high-purity solvents and buffers. |
| Inconsistent experimental results | 1. Inaccurate quantification due to moisture absorption. 2. Degradation of the stock solution over time. 3. Variability in aliquots. | 1. Allow the product to equilibrate to room temperature in a desiccator before weighing. 2. Use freshly prepared solutions whenever possible. 3. Ensure thorough mixing of the stock solution before aliquoting. |
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for Aerophobin-2
| Form | Temperature | Duration | Container | Special Considerations |
| Lyophilized Powder | -20°C | Months to a year | Tightly sealed, amber glass vial | Store in a desiccator. Protect from light. Allow to warm to room temperature before opening. |
| -80°C | Several years | Tightly sealed, amber glass vial | Store in a desiccator. Protect from light. Ideal for archival samples. | |
| In Solution | -20°C | Weeks (not recommended for long-term) | Sterile, single-use aliquots in amber vials | Avoid repeated freeze-thaw cycles. Use a sterile buffer at pH 5-6. Prone to degradation. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Aerophobin-2
-
Equilibration: Remove the vial of lyophilized Aerophobin-2 from the freezer and place it in a desiccator at room temperature for at least 30 minutes to prevent condensation.
-
Solvent Selection: Based on the experimental needs, select an appropriate solvent. For a preliminary solubility test, use sterile deionized water. If the compound is expected to be hydrophobic, have DMSO or DMF ready.
-
Reconstitution: Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of solvent to the vial to achieve the desired stock concentration.
-
Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved.
-
Aliquoting and Storage: If not for immediate use, aliquot the stock solution into single-use, light-protected vials. Store at -20°C.
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a stock solution of Aerophobin-2 at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.
-
Initial Analysis (T=0): Immediately analyze the freshly prepared solution by reverse-phase HPLC to obtain the initial purity profile. A C18 column is often suitable for this class of compounds.
-
Storage Conditions: Store aliquots of the stock solution and the lyophilized powder under various conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature, exposed to light).
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve the samples. For lyophilized samples, reconstitute as per Protocol 1.
-
HPLC Analysis: Analyze each sample under the same HPLC conditions as the T=0 sample.
-
Data Analysis: Compare the chromatograms over time. A decrease in the area of the main Aerophobin-2 peak and the appearance of new peaks indicate degradation. Calculate the percentage of remaining Aerophobin-2 to quantify stability.
Mandatory Visualizations
Caption: Figure 1. Recommended Workflow for Handling Aerophobin-2
Caption: Figure 2. Potential Degradation Pathways for Aerophobin-2
References
Validation & Comparative
Unveiling the Potency of Aerophobin-2 and Other α-Synuclein Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of Aerophobin-2 and other prominent α-synuclein inhibitors. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways to offer a clear and objective overview of the current landscape of α-synuclein aggregation inhibition.
The aggregation of α-synuclein is a pathological hallmark of several neurodegenerative disorders, including Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy. Consequently, the identification and characterization of small molecules that can inhibit this process are of paramount importance for the development of disease-modifying therapies. This guide focuses on Aerophobin-2, a marine-derived compound, and compares its anti-aggregation properties with a selection of other natural and synthetic α-synuclein inhibitors.
Comparative Efficacy of α-Synuclein Inhibitors
Aerophobin-2, a bromotyrosine derivative isolated from the marine sponge Aplysinella sp., has been identified as an inhibitor of α-synuclein aggregation.[1][2][3][4][5] Studies have shown that it binds to α-synuclein and can inhibit its aggregation in Thioflavin T (ThT) assays. Importantly, Aerophobin-2 was found to be non-toxic to primary dopaminergic neurons and demonstrated a weak inhibition of α-synuclein aggregation in these cells at a concentration of 10 µM. In contrast, a related compound, Aerothionin, exhibited toxicity at its effective concentration.
| Inhibitor | Type | IC50 / Effective Concentration | Key Findings |
| Aerophobin-2 | Natural (Marine) | Weak inhibition at 10 µM in primary dopaminergic neurons | Binds to α-synuclein; Non-toxic to dopaminergic neurons. |
| Baicalein | Natural (Flavonoid) | ~ low µM range for fibril inhibition | Inhibits oligomerization and fibrillation; Disaggregates existing fibrils. |
| (-)-Epigallocatechin-3-gallate (EGCG) | Natural (Polyphenol) | ED50 of 250 nM for inhibiting binding to coated α-synuclein | Blocks aggregation in a concentration-dependent manner. |
| 3,4-dimethoxycinnamic acid | Natural (Cinnamic acid derivative) | 13 µM | Prevents amyloid transformation of α-synuclein. |
| 3-methoxy-4-acetamidoxycinnamic acid | Natural (Cinnamic acid derivative) | 50 µM | Prevents amyloid transformation of α-synuclein. |
| 3-methoxy-4-hydroxycinnamic acid | Natural (Cinnamic acid derivative) | 251 µM | Prevents amyloid transformation of α-synuclein. |
| SynuClean-D | Small Molecule | - | Inhibits aggregation, disrupts mature fibrils, and prevents neurodegeneration in a C. elegans model. |
| Anle138b | Small Molecule | - | Blocks the formation of pathological oligomers of α-synuclein. |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies for key assays are provided below.
Thioflavin T (ThT) Aggregation Assay
This assay is widely used to monitor the kinetics of amyloid fibril formation in real-time.
Materials:
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Recombinant human α-synuclein protein
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Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
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Assay buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection capabilities (Excitation ~440-450 nm, Emission ~480-490 nm)
Protocol:
-
Preparation of Reagents:
-
Prepare a working solution of α-synuclein monomer in assay buffer to the desired final concentration (e.g., 70 µM). It is crucial to start with monomeric protein, which can be ensured by size-exclusion chromatography.
-
Prepare a working solution of ThT in assay buffer to the desired final concentration (e.g., 20 µM).
-
Prepare solutions of the test inhibitors at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
-
Assay Setup:
-
In each well of the 96-well plate, combine the α-synuclein solution, ThT solution, and either the inhibitor solution or vehicle control. The final volume in each well should be consistent (e.g., 100-200 µL).
-
Include control wells containing only buffer and ThT to measure background fluorescence.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a plate reader at 37°C with intermittent shaking.
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (typically 24-72 hours).
-
-
Data Analysis:
-
Subtract the background fluorescence from the readings of each well.
-
Plot the fluorescence intensity versus time to obtain aggregation curves.
-
The efficacy of an inhibitor is determined by its ability to delay the lag phase, reduce the maximum fluorescence intensity, or decrease the slope of the elongation phase of the aggregation curve. The IC50 value can be calculated from dose-response curves.
-
Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of α-synuclein aggregates and the protective effects of inhibitors.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Pre-formed α-synuclein aggregates (oligomers or fibrils)
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear cell culture plates
-
Microplate reader for absorbance measurement
Protocol:
-
Cell Seeding:
-
Seed the neuronal cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
-
Treatment:
-
Treat the cells with pre-formed α-synuclein aggregates in the presence or absence of the test inhibitors at various concentrations.
-
Include control wells with untreated cells and cells treated with the vehicle.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate cell viability as a percentage of the untreated control.
-
The neuroprotective effect of an inhibitor is determined by its ability to rescue cells from α-synuclein-induced toxicity.
-
Affinity Mass Spectrometry (Affinity-MS)
This technique is used to confirm the direct binding of an inhibitor to α-synuclein.
Materials:
-
Purified α-synuclein protein
-
Test inhibitor
-
Mass spectrometer (e.g., ESI-TOF)
-
Incubation buffer
Protocol:
-
Incubation:
-
Incubate the purified α-synuclein protein with the test inhibitor at a specific molar ratio in the incubation buffer.
-
A control sample with only α-synuclein should be prepared.
-
-
Mass Spectrometry Analysis:
-
Introduce the samples into the mass spectrometer under non-denaturing conditions.
-
Acquire the mass spectra.
-
-
Data Analysis:
-
In the control sample, the mass spectrum will show peaks corresponding to the different charge states of the α-synuclein monomer.
-
In the sample containing the inhibitor, the appearance of new peaks with a higher mass-to-charge ratio indicates the formation of a protein-ligand complex. The mass difference between the new peaks and the original protein peaks corresponds to the molecular weight of the bound inhibitor.
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of α-synuclein inhibitors are often mediated through the modulation of various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more effective therapeutic agents.
α-Synuclein aggregates can trigger neuroinflammation by activating microglia, a process that can involve the JAK/STAT signaling pathway . Inhibitors that can suppress this pathway may therefore have anti-inflammatory and neuroprotective effects.
Caption: α-Synuclein-induced neuroinflammation via the JAK/STAT pathway and its inhibition.
Many natural compounds, such as Baicalein , exert their neuroprotective effects by inhibiting pro-inflammatory signaling pathways like NF-κB and MAPK .
Caption: Baicalein inhibits neuroinflammation by targeting the NF-κB and MAPK pathways.
Other inhibitors, like EGCG , have been shown to promote neuroprotection through the activation of antioxidant pathways, such as the Nrf2 pathway , and by enhancing cellular clearance mechanisms like autophagy .
Caption: EGCG promotes neuroprotection via Nrf2 activation and enhanced autophagy.
Experimental Workflow
A typical workflow for the discovery and characterization of α-synuclein aggregation inhibitors involves a multi-step process, from initial screening to in vivo validation.
Caption: A generalized workflow for the discovery and validation of α-synuclein inhibitors.
This guide provides a foundational understanding of the comparative efficacy of Aerophobin-2 and other α-synuclein inhibitors. Further research is necessary to fully elucidate the therapeutic potential of these compounds and to develop novel strategies to combat synucleinopathies.
References
- 1. SynuClean-D Can Revert Neurodegeneration Caused By Parkinson's [sciencebeta.com]
- 2. researchgate.net [researchgate.net]
- 3. Epigallocatechin-3-Gallate (EGCG): New Therapeutic Perspectives for Neuroprotection, Aging, and Neuroinflammation for the Modern Age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Aerophobin-2 vs. Aerothionin: A Comparative Analysis of Cytotoxicity
In the landscape of marine-derived natural products, bromotyrosine alkaloids have emerged as a promising class of compounds with a diverse range of biological activities. Among these, Aerophobin-2 and Aerothionin, isolated from marine sponges of the order Verongiida, have garnered significant interest for their potential therapeutic applications. This guide provides a comparative toxicity profile of these two alkaloids, summarizing available experimental data to assist researchers, scientists, and drug development professionals in their evaluation.
Quantitative Toxicity Profile
A direct quantitative comparison of the cytotoxicity of Aerophobin-2 and Aerothionin is challenging due to a lack of studies that evaluate both compounds under identical experimental conditions. However, by compiling data from various sources, a comparative overview can be established.
Table 1: Summary of In Vitro Cytotoxicity Data for Aerothionin
| Cell Line | Cell Type | Assay | Endpoint | Value (µM) | Reference |
| MPC | Mouse Pheochromocytoma | Viability | RV50µM | ~55.1 | [1] |
| MTT | Mouse Pheochromocytoma | Viability | EC50 | 48.1 | [1] |
| MS1 | Mouse Endothelial | Viability | - | >50 | [1] |
| HUVEC | Human Umbilical Vein Endothelial Cells | Viability | EC50 | 43.8 | [1] |
| 3T3 | Mouse Fibroblast | Viability | - | >50 | [1] |
| Primary Dopaminergic Neurons | Rat Neurons | Viability | - | Toxic |
RV50µM: Relative viability at 50µM concentration. EC50: Half-maximal effective concentration.
Mechanistic Insights into Cytotoxicity: The Role of Apoptosis
The cytotoxic effects of many bromotyrosine alkaloids are attributed to their ability to induce programmed cell death, or apoptosis. While the specific signaling cascades triggered by Aerophobin-2 and Aerothionin have not been fully elucidated, a general mechanism involves the activation of either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways.
The intrinsic pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspase enzymes, ultimately resulting in cell death. The extrinsic pathway is triggered by the binding of extracellular ligands to death receptors on the cell surface, which also leads to the activation of caspases.
Caption: Generalized intrinsic and extrinsic apoptosis pathways.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used in the toxicological assessment of marine natural products.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Workflow of the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Cells are seeded into 96-well plates at an optimal density to ensure logarithmic growth during the experiment.
-
Compound Incubation: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (Aerophobin-2 or Aerothionin). A vehicle control (e.g., DMSO) is also included.
-
MTT Reagent Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well.
-
Formazan Formation: The plates are incubated for a further 2-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the insoluble purple formazan.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength between 500 and 600 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the cell viability against the logarithm of the compound concentration.
Zebrafish Embryo Toxicity Assay
The zebrafish (Danio rerio) embryo is a widely used in vivo model for toxicity screening due to its rapid development, optical transparency, and genetic homology to humans.
Workflow:
Caption: General workflow for a zebrafish embryo toxicity assay.
Detailed Steps:
-
Embryo Collection and Staging: Healthy, fertilized embryos are collected and staged under a microscope.
-
Compound Exposure: Embryos are placed in individual wells of a multi-well plate containing embryo medium and a range of concentrations of the test compound.
-
Incubation: Plates are incubated under controlled conditions.
-
Endpoint Evaluation: At regular intervals, embryos are examined for a variety of toxicological endpoints, including mortality, hatching rate, heart rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature).
-
Data Analysis: The concentration that is lethal to 50% of the embryos (LC50) is calculated. The incidence and severity of malformations are also recorded to assess teratogenic potential.
Conclusion
The available data suggests that both Aerophobin-2 and Aerothionin exhibit cytotoxic properties, likely through the induction of apoptosis. Aerothionin has demonstrated dose-dependent cytotoxicity against various cancer and normal cell lines, with EC50 values in the micromolar range. In contrast, Aerophobin-2 appears to have a more favorable toxicity profile in the limited models studied, showing low toxicity in zebrafish embryos and a lack of toxicity in primary dopaminergic neurons at effective concentrations for inhibiting α-synuclein aggregation.
The absence of direct comparative studies and the scarcity of quantitative toxicity data for Aerophobin-2 highlight a critical knowledge gap. Future research should focus on conducting head-to-head cytotoxicity assays of these two compounds across a broad panel of both cancerous and non-cancerous cell lines. Furthermore, detailed mechanistic studies are required to elucidate the specific signaling pathways and molecular targets responsible for their cytotoxic effects. A comprehensive understanding of their comparative toxicity is essential for guiding the future development of these promising marine natural products as potential therapeutic agents.
References
Unlocking the Therapeutic Potential of the Seas: A Comparative Guide to the Structure-Activity Relationship of Aerophobin-2 Analogs
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Marine sponges, prolific producers of unique bioactive compounds, have yielded a treasure trove of chemical diversity. Among these, the bromotyrosine alkaloid Aerophobin-2 and its analogs have emerged as a promising class of molecules with significant cytotoxic and enzyme inhibitory activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Aerophobin-2 analogs, supported by experimental data, to aid in the rational design of new and more potent therapeutic leads.
Cytotoxicity Profile of Aerophobin-2 Analogs: A Comparative Analysis
A significant body of research has focused on the cytotoxic effects of Aerophobin-2 and its structurally related analogs, particularly the spirocyclic clavatadines. The following table summarizes the cytotoxic concentration (CC50) values of a series of synthesized clavatadine C analogs against the human malignant melanoma cell line (A-375) and the normal human skin fibroblast cell line (Hs27). The selectivity index (SI), a ratio of the cytotoxicity against normal cells to that against cancer cells, is also presented to highlight the therapeutic potential of these compounds.
| Compound ID | Modifications from Aerophobin-2 Core | CC50 (A-375, µM) | CC50 (Hs27, µM) | Selectivity Index (SI) |
| 11 | Dihydro analog of clavatadine C | > 50 | > 50 | - |
| 13 | Dimethyl amide side chain | 2.5 ± 0.4 | 4.5 ± 0.6 | 1.8 |
| 14 | Diethyl amide side chain | 1.8 ± 0.2 | 3.4 ± 0.5 | 1.9 |
| 18 | Dihydro, 2,4-dichloro aromatic substituent | 0.4 ± 0.3 | 0.8 ± 0.1 | 2.0 |
| 21 | 3-Chloro-4-methoxyphenyl substituent | 1.5 ± 0.2 | 3.3 ± 0.4 | 2.2 |
| 29 | Pyridin-2-yl substituent | 1.2 ± 0.1 | 2.9 ± 0.3 | 2.4 |
| 37 | Hydrazide analog of 2-picoline | 1.0 ± 0.1 | 2.4 ± 0.2 | 2.4 |
Key Structure-Activity Relationship Insights from Cytotoxicity Data:
-
Side Chain Modification: Replacement of the natural agmatine side chain in clavatadine C with various amino and hydrazide substituents significantly influences cytotoxicity.[1]
-
Aromatic Substitution: The introduction of aromatic substituents, particularly with electron-withdrawing groups like chlorine, can enhance cytotoxic activity. The dichloro analog 18 displayed the highest potency against the A-375 melanoma cell line with a CC50 of 0.4 µM.[2][3]
-
Selectivity: While many analogs exhibit potent cytotoxicity, their selectivity for cancer cells over normal cells remains a challenge, with most selectivity indices falling below 2.5.[3] However, analogs 29 and 37 , featuring a pyridin-2-yl and a hydrazide of 2-picoline substituent respectively, showed a modest improvement in selectivity.[2]
-
Spirocyclic Core: The rigid spirocyclic bromotyrosine scaffold appears to be a crucial feature for cytotoxic activity, as many of these analogs demonstrate greater potency compared to their open-chain counterparts.
Enzyme Inhibition: A Potential Mechanism of Action
While extensive quantitative data on the enzyme inhibitory profile of a systematic series of Aerophobin-2 analogs is still emerging, studies on related bromotyrosine alkaloids suggest that enzyme inhibition is a key mechanism contributing to their biological activity.
Notably, some bromotyrosine alkaloids have been identified as non-competitive inhibitors of acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of neurodegenerative diseases like Alzheimer's. This suggests a potential therapeutic avenue for Aerophobin-2 analogs beyond cancer. Further screening of Aerophobin-2 analog libraries against a panel of kinases and other relevant enzymes is warranted to fully elucidate their inhibitory profiles and identify specific molecular targets.
Signaling Pathways Modulated by Aerophobin-2 Analogs
The precise signaling pathways through which Aerophobin-2 analogs exert their cytotoxic effects are an active area of investigation. However, based on the observed cellular effects and the known mechanisms of other cytotoxic agents, several pathways are likely implicated.
Apoptosis Induction: The cytotoxic effects of many anticancer agents are mediated through the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of pro- and anti-apoptotic proteins. It is hypothesized that Aerophobin-2 analogs may trigger apoptosis by modulating the expression or activity of key players in these pathways, such as the Bcl-2 family of proteins and caspases. The low level of caspase-dependent apoptosis observed for some clavatadine C analogs suggests that other cell death mechanisms may also be at play.
NF-κB Signaling Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers, promoting tumor growth and resistance to therapy. The potential for Aerophobin-2 analogs to modulate NF-κB signaling represents an exciting avenue for future research. Inhibition of this pathway could contribute to their anticancer effects and potentially offer therapeutic benefits in inflammatory diseases.
Below is a generalized diagram illustrating a potential mechanism of action for Aerophobin-2 analogs, leading to apoptosis.
Caption: Potential apoptotic pathway induced by Aerophobin-2 analogs.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. Below are standardized methodologies for the key assays cited in this guide.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the Aerophobin-2 analogs in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
The workflow for a typical cytotoxicity screening experiment is depicted below.
Caption: Experimental workflow for MTT cytotoxicity assay.
Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition using Ellman's Method
This colorimetric assay is commonly used to measure the activity of AChE and to screen for its inhibitors.
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of the substrate acetylthiocholine iodide (ATCI), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), a solution of the AChE enzyme, and solutions of the test compounds (Aerophobin-2 analogs) in a suitable solvent.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to each well.
-
Enzyme Addition and Pre-incubation: Add the AChE enzyme solution to initiate the reaction, except in the blank wells where buffer is added instead. Pre-incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate (ATCI) to all wells.
-
Kinetic Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader. The yellow color is produced from the reaction of thiocholine (a product of ATCI hydrolysis by AChE) with DTNB.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the test compound. Determine the percentage of inhibition of AChE activity compared to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, can be calculated from a dose-response curve.
Conclusion and Future Directions
The study of Aerophobin-2 and its analogs has revealed a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The structure-activity relationship data gathered so far provides a solid foundation for the rational design of more potent and selective cytotoxic compounds. Key areas for future research include:
-
Expansion of Analog Libraries: Synthesis and screening of a wider range of Aerophobin-2 analogs with diverse modifications to further refine the SAR.
-
Target Identification and Validation: Elucidation of the specific molecular targets and signaling pathways modulated by these compounds to understand their mechanism of action.
-
Enzyme Inhibition Profiling: Comprehensive screening of potent analogs against a broad panel of enzymes to identify novel inhibitory activities and potential therapeutic applications.
-
In Vivo Efficacy Studies: Evaluation of the most promising analogs in preclinical animal models to assess their therapeutic efficacy and safety profiles.
By continuing to explore the rich chemical space of marine-derived natural products like Aerophobin-2, the scientific community can unlock new possibilities for the treatment of human diseases.
References
Validating the Neuroprotective Potential of Aerophobin-2 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel neuroprotective agents is a cornerstone of modern neuroscience research, aimed at combating the debilitating effects of neurodegenerative diseases. Aerophobin-2, a bromotyrosine alkaloid derived from marine sponges, has emerged as a molecule of interest. Preliminary in vitro findings have shown that Aerophobin-2 can weakly inhibit the aggregation of α-synuclein, a key pathological hallmark of Parkinson's disease, in primary dopaminergic neurons without exhibiting toxicity at a concentration of 10 µM.[1] While promising, these initial results necessitate rigorous in vivo validation to ascertain the therapeutic potential of Aerophobin-2.
Currently, there is a lack of published in vivo studies specifically evaluating the neuroprotective effects of Aerophobin-2. This guide, therefore, serves as a comprehensive framework for researchers, outlining the essential in vivo models and experimental protocols required to validate a novel compound like Aerophobin-2. To provide a clear benchmark, this guide will draw comparisons with established neuroprotective agents, such as Rasagiline and Edaravone, for which extensive in vivo data are available.
Comparative Efficacy of Neuroprotective Agents
The following tables present representative data from in vivo studies on established neuroprotective agents. A novel compound such as Aerophobin-2 would be evaluated against these benchmarks to determine its relative efficacy.
Table 1: Efficacy in a Parkinson's Disease Model (MPTP-induced)
| Compound | Dosage | Animal Model | Key Behavioral Outcome | Neurochemical Outcome (Striatal Dopamine Levels) | Neuronal Survival (Tyrosine Hydroxylase+ cells in Substantia Nigra) |
| Aerophobin-2 | TBD | Mouse | TBD | TBD | TBD |
| Rasagiline | 0.2 mg/kg | Mouse | ~40-50% improvement in motor function (Rotarod test) | ~60-70% restoration | ~50-60% protection |
| Vehicle Control | - | Mouse | Baseline deficit | 100% of deficit | 100% of deficit |
TBD: To be determined through future in vivo studies.
Table 2: Efficacy in an Ischemic Stroke Model (MCAO)
| Compound | Dosage | Animal Model | Key Outcome (Infarct Volume Reduction) | Neurological Deficit Score Improvement |
| Aerophobin-2 | TBD | Rat | TBD | TBD |
| Edaravone | 3 mg/kg | Rat | ~25-35% reduction | ~30-40% improvement |
| Vehicle Control | - | Rat | Baseline infarct size | Baseline deficit |
TBD: To be determined through future in vivo studies.
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility and validity of in vivo neuroprotection studies.
MPTP-induced Parkinson's Disease Model in Mice
This model is widely used to screen for compounds that protect against the loss of dopaminergic neurons, mimicking key aspects of Parkinson's disease.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Induction of Neurodegeneration: Administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 20-30 mg/kg via intraperitoneal injection for four consecutive days.
-
Test Compound Administration: Aerophobin-2 would be administered at various doses (e.g., 1, 5, 10 mg/kg) either prior to or following the MPTP injections to assess its protective or restorative effects.
-
Behavioral Assessment (7 days post-final MPTP injection):
-
Rotarod Test: To assess motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.
-
Pole Test: To measure bradykinesia. The time taken for the mouse to turn and descend a vertical pole is measured.
-
-
Neurochemical Analysis (14 days post-final MPTP injection):
-
High-Performance Liquid Chromatography (HPLC) is used to quantify the levels of dopamine and its metabolites (DOPAC and HVA) in striatal tissue homogenates.
-
-
Immunohistochemistry (14 days post-final MPTP injection):
-
Brain sections are stained for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra pars compacta (SNpc). The number of surviving TH-positive neurons is quantified using stereological methods.
-
Middle Cerebral Artery Occlusion (MCAO) Stroke Model in Rats
This model simulates ischemic stroke to evaluate a compound's ability to reduce brain damage and improve functional outcomes.
-
Animals: Male Sprague-Dawley rats, 250-300g.
-
Induction of Ischemia: The middle cerebral artery is temporarily occluded for 90 minutes using an intraluminal filament, followed by reperfusion.
-
Test Compound Administration: Aerophobin-2 would be administered, for example, intravenously, immediately before or after reperfusion.
-
Neurological Deficit Scoring (24 hours post-MCAO): A graded scoring system (e.g., 0-5) is used to assess motor and neurological deficits.
-
Infarct Volume Measurement (24 hours post-MCAO): Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which delineates the pale, infarcted tissue from the red, viable tissue. The infarct volume is then calculated.
Mandatory Visualizations
Signaling Pathway Diagram
Many neuroprotective compounds exert their effects by modulating endogenous antioxidant pathways. The Nrf2/ARE pathway is a key signaling cascade that regulates the expression of antioxidant and cytoprotective genes. A compound like Aerophobin-2 could potentially activate this pathway.
Caption: Hypothetical activation of the Nrf2/ARE antioxidant pathway by Aerophobin-2.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of an in vivo study to validate the neuroprotective effects of a novel compound.
Caption: Standard workflow for in vivo validation of a neuroprotective compound.
The successful validation of Aerophobin-2's neuroprotective effects in vivo would mark a significant step forward in the development of novel therapeutics for neurodegenerative disorders. The experimental frameworks provided here offer a robust pathway for elucidating its potential and comparing its efficacy against existing treatments.
References
Cross-Validation of Aerophobin-2's Antimicrobial Activity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial activity of Aerophobin-2, a bromotyrosine alkaloid derived from marine sponges, against other antimicrobial agents. While direct quantitative data for Aerophobin-2 remains limited in publicly available literature, this document summarizes the antimicrobial efficacy of its bioactive degradation products and compares them with commercially available antibiotics. Detailed experimental protocols for assessing antimicrobial susceptibility are also provided to support further research.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial potential of Aerophobin-2 appears to be linked to its enzymatic degradation into smaller, more active compounds, namely aeroplysinin-1 and a dienone derivative. This biotransformation is thought to occur upon tissue injury of the sponge, releasing the active molecules as a defense mechanism against invading pathogens.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Aerophobin-2's degradation products against common Gram-positive and Gram-negative bacteria, alongside the MIC values of widely used antibiotics for a comparative perspective.
| Compound | Organism | MIC (µg/mL) |
| Aerophobin-2 Degradation Products | ||
| Aeroplysinin-1 | Bacillus subtilis | 12.5 - 25 |
| Staphylococcus aureus | 12.5 - 25 | |
| Escherichia coli | 12.5 - 25 | |
| Dienone | Bacillus subtilis | 12.5 - 25 |
| Staphylococcus aureus | 12.5 - 25 | |
| Escherichia coli | 12.5 - 25 | |
| Commercial Antibiotics | ||
| Ciprofloxacin | Escherichia coli | 0.015 - 1 |
| Staphylococcus aureus | 0.12 - 2 | |
| Ampicillin | Escherichia coli | 2 - 8 |
| Staphylococcus aureus | 0.25 - 2 | |
| Tetracycline | Escherichia coli | 0.5 - 4 |
| Staphylococcus aureus | 0.25 - 4 |
Note: The MIC values for commercial antibiotics can vary depending on the strain and the presence of resistance mechanisms.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the antimicrobial activity of a compound. The broth microdilution method is a standard and widely accepted protocol.
Broth Microdilution Method for MIC Determination
This method involves preparing a serial dilution of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Materials:
-
Test compound (e.g., Aerophobin-2 or its derivatives)
-
Commercially available antibiotics (for comparison)
-
Sterile 96-well microtiter plates
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard)
-
Sterile pipette tips and multichannel pipettes
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the test compound and control antibiotics in a suitable solvent.
-
Perform a serial two-fold dilution of each antimicrobial agent in the appropriate growth medium directly in the wells of the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
Prepare a suspension of the test microorganism in the growth medium and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.
-
Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
-
-
Incubation:
-
Incubate the microtiter plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Alternatively, a microplate reader can be used to measure the optical density at a specific wavelength (e.g., 600 nm) to determine the inhibition of growth.
-
Visualizing the Proposed Mechanism of Action
While the precise signaling pathway of Aerophobin-2's antimicrobial action is not yet fully elucidated, a plausible mechanism involves its role as a prodrug. The following diagram illustrates this proposed workflow, where Aerophobin-2 is enzymatically converted into its active antimicrobial components upon tissue damage.
Comparative Analysis of Aerophobin-2 and Synthetic Neuroprotective Agents: A Guide for Researchers
A detailed examination of the natural marine compound Aerophobin-2 against the established synthetic neuroprotective agents, Riluzole and Edaravone, to inform future research and drug development in neurodegenerative diseases.
This guide provides a comparative analysis of the marine-derived compound Aerophobin-2 and two widely recognized synthetic neuroprotective agents, Riluzole and Edaravone. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their known mechanisms of action, supported by available experimental data. This comparison aims to highlight the potential of marine natural products in neuroprotection while providing a benchmark against established synthetic drugs.
At a Glance: Key Neuroprotective Properties
| Feature | Aerophobin-2 | Riluzole | Edaravone |
| Primary Mechanism | α-synuclein aggregation inhibition | Glutamate release inhibitor, Sodium channel blocker | Free radical scavenger |
| Chemical Class | Bromotyrosine alkaloid | Benzothiazole derivative | Pyrazolone derivative |
| Primary Disease Target(s) | Parkinson's Disease (preliminary) | Amyotrophic Lateral Sclerosis (ALS) | ALS, Acute Ischemic Stroke |
| Known In Vitro Efficacy | Weakly inhibits α-synuclein aggregation in primary dopaminergic neurons at 10 µM[1] | Protects against glutamate-induced excitotoxicity and ischemia in vitro (effective at µM concentrations)[2] | Scavenges free radicals and protects against oxidative stress-induced neuronal cell death in vitro (effective at µM concentrations)[3] |
| Toxicity Profile | Not toxic to primary dopaminergic neurons at 10 µM[1] | Generally well-tolerated; potential for elevated liver enzymes | Generally well-tolerated; hypersensitivity and sulfite allergic reactions reported[4] |
Delving into the Mechanisms of Neuroprotection
The neuroprotective strategies of Aerophobin-2, Riluzole, and Edaravone diverge significantly, targeting different aspects of the complex cascade of neuronal injury.
Aerophobin-2: Targeting Protein Aggregation
Aerophobin-2, a bromotyrosine alkaloid isolated from marine sponges, has emerged as a potential neuroprotective agent with a known mechanism targeting protein aggregation, a pathological hallmark of several neurodegenerative diseases.
-
α-Synuclein Aggregation Inhibition: The primary documented neuroprotective activity of Aerophobin-2 is its ability to inhibit the aggregation of α-synuclein. The accumulation of aggregated α-synuclein is a key factor in the pathogenesis of Parkinson's disease and other synucleinopathies. Experimental data shows that Aerophobin-2 can weakly inhibit this aggregation in primary dopaminergic neurons at a concentration of 10 µM, and importantly, it does so without exhibiting toxicity to the neurons.
Riluzole: Combating Excitotoxicity
Riluzole is a synthetic benzothiazole derivative with well-established neuroprotective properties, primarily attributed to its modulation of glutamatergic neurotransmission.
-
Inhibition of Glutamate Release: Riluzole is known to inhibit the release of glutamate, the primary excitatory neurotransmitter in the central nervous system. Excessive glutamate can lead to excitotoxicity, a process that contributes to neuronal damage in conditions like amyotrophic lateral sclerosis (ALS) and cerebral ischemia.
-
Sodium Channel Blockade: The mechanism for reducing glutamate release involves the blockade of voltage-gated sodium channels, which in turn reduces neuronal hyperexcitability.
Edaravone: A Potent Antioxidant
Edaravone is a synthetic free radical scavenger that exerts its neuroprotective effects by combating oxidative stress, a common pathway in various neurological disorders.
-
Free Radical Scavenging: Edaravone effectively scavenges various reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components like lipids, proteins, and DNA. This antioxidant activity helps to mitigate the neuronal damage that occurs in conditions such as acute ischemic stroke and ALS.
Experimental Data and Protocols
The following sections provide a summary of the available quantitative data and the methodologies for the key experiments cited.
Aerophobin-2: α-Synuclein Aggregation Inhibition Assay
Quantitative Data:
| Compound | Concentration | Effect | Cell Type | Reference |
| Aerophobin-2 | 10 µM | Weakly inhibits α-synuclein aggregation | Primary dopaminergic neurons |
Experimental Protocol:
The neuroprotective effect of Aerophobin-2 was assessed by its ability to inhibit α-synuclein aggregation in primary dopaminergic neurons. While the specific details of the protocol are proprietary to the cited research, a general methodology for such an assay is as follows:
-
Primary Dopaminergic Neuron Culture: Primary dopaminergic neurons are isolated from embryonic rodent midbrains and cultured under appropriate conditions.
-
Induction of α-Synuclein Aggregation: Aggregation of α-synuclein can be induced by various methods, such as overexpression of α-synuclein or exposure to pre-formed fibrils.
-
Treatment: Cultured neurons are treated with different concentrations of Aerophobin-2.
-
Assessment of Aggregation: The extent of α-synuclein aggregation is quantified using techniques like immunocytochemistry with antibodies specific to aggregated forms of α-synuclein, or by using fluorescent dyes like Thioflavin T which binds to amyloid fibrils.
-
Toxicity Assessment: Cell viability is concurrently measured using assays such as the MTT assay or by staining for live/dead cells to ensure that the observed effects are not due to cytotoxicity.
Riluzole: In Vitro Model of Ischemia
Quantitative Data:
| Compound | Condition | Effect | Model | Reference |
| Riluzole | 5 minutes of ischemia | Prevents irreversible depression of field potential and reduces cell death | Rat cortical slices | |
| Riluzole | Sustained glutamate exposure (10 µM) | Markedly protects cell viability | Primary neuronal cultures |
Experimental Protocol (In Vitro Ischemia):
-
Preparation of Cortical Slices: Coronal slices of the rat cerebral cortex are prepared and maintained in an interface chamber perfused with artificial cerebrospinal fluid.
-
Induction of Ischemia: Ischemia is induced by switching to a glucose-free artificial cerebrospinal fluid saturated with 95% N2 and 5% CO2 for a defined period (e.g., 5 minutes).
-
Riluzole Treatment: Slices are pre-perfused with Riluzole at a specific concentration for a set time before and during the ischemic period.
-
Electrophysiological Recording: The cortico-cortical field potential is recorded to assess synaptic transmission.
-
Histological Analysis: Neuronal death is evaluated by staining the slices with a vital dye like Trypan Blue, which is excluded by live cells. The number of stained (dead) cells is then counted.
Edaravone: Free Radical Scavenging and Cytoprotection Assays
Quantitative Data:
| Compound | Assay | Effect | Model | Reference |
| Edaravone | DPPH Assay | Scavenges DPPH free radicals | Chemical assay | |
| Edaravone | Oxidative Stress | Significantly reduces oxidative cell death in a dose-dependent manner | HT22 neuronal cells, primary rat astrocytes |
Experimental Protocol (DPPH Radical Scavenging Assay):
-
Preparation of Reagents: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared. Solutions of Edaravone at various concentrations are also prepared.
-
Reaction: The Edaravone solutions are mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The decrease in absorbance corresponds to the scavenging of the DPPH radical.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated relative to a control without the antioxidant.
Experimental Protocol (Cytoprotection against Oxidative Stress):
-
Cell Culture: A neuronal cell line (e.g., HT22 or SH-SY5Y) is cultured in appropriate media.
-
Induction of Oxidative Stress: Oxidative stress is induced by exposing the cells to an oxidizing agent such as hydrogen peroxide (H₂O₂) or by inducing glutamate toxicity which depletes intracellular glutathione.
-
Edaravone Treatment: Cells are pre-treated with various concentrations of Edaravone for a specific duration before the addition of the oxidizing agent.
-
Assessment of Cell Viability: Cell viability is measured using a standard assay such as the MTT assay or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell death.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below to facilitate a clearer understanding of the concepts discussed.
Caption: Mechanism of action for Aerophobin-2.
Caption: Mechanism of action for Riluzole.
Caption: Mechanism of action for Edaravone.
Caption: General workflow for an in vitro neuroprotection assay.
Conclusion and Future Directions
This comparative analysis underscores the diverse strategies employed by neuroprotective agents. While the synthetic compounds Riluzole and Edaravone have well-defined mechanisms targeting excitotoxicity and oxidative stress respectively, the marine-derived Aerophobin-2 presents a distinct approach by inhibiting protein aggregation.
The current body of evidence for Aerophobin-2's neuroprotective effects is still in its nascent stages, primarily focused on its interaction with α-synuclein. To establish a more comprehensive understanding of its potential, further research is imperative. Future studies should aim to:
-
Elucidate Broader Neuroprotective Mechanisms: Investigate the effects of Aerophobin-2 on other key pathways involved in neurodegeneration, such as oxidative stress, neuroinflammation, and mitochondrial dysfunction, in relevant neuronal cell models.
-
Quantitative Efficacy Studies: Conduct dose-response studies to determine the potency (e.g., EC₅₀ or IC₅₀ values) of Aerophobin-2 in various neuroprotective assays.
-
In Vivo Validation: Progress to in vivo studies using animal models of neurodegenerative diseases to assess the efficacy and safety of Aerophobin-2 in a more complex biological system.
By expanding the experimental data on Aerophobin-2, the scientific community can more accurately gauge its therapeutic potential and determine its place in the landscape of neuroprotective agents, potentially paving the way for novel treatments for devastating neurodegenerative disorders.
References
- 1. Neuroprotection by Cocktails of Dietary Antioxidants under Conditions of Nerve Growth Factor Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Presence of Bromotyrosine Alkaloids in Marine Sponges Is Independent of Metabolomic and Microbiome Architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THE MARINE BROMOTYROSINE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Guide to Investigating the Synergistic Effects of Aerophobin-2
For Researchers, Scientists, and Drug Development Professionals
Aerophobin-2, a bromotyrosine alkaloid derived from marine sponges, has garnered interest for its diverse biological activities. While its full therapeutic potential is still under exploration, a key strategy to enhance its efficacy and broaden its applications lies in combination therapies. This guide provides a framework for investigating the synergistic effects of Aerophobin-2 with other compounds, offering hypothetical combinations based on its known bioactivities and detailed experimental protocols to empower further research.
Known Biological Activities of Aerophobin-2
Currently, specific data on the synergistic interactions of Aerophobin-2 is limited in publicly available scientific literature. However, its individual biological activities provide a foundation for hypothesizing potential synergistic partners.
| Biological Activity | Experimental Model | Observations |
| α-synuclein Aggregation Inhibition | In vitro and primary dopaminergic neurons | Binds to α-synuclein and inhibits its aggregation, suggesting a potential role in neurodegenerative diseases.[1] |
| Low Cytotoxicity | Zebrafish embryos | Exhibited null toxic effects at the concentrations tested. |
| Antimicrobial Properties | (General for bromotyrosine alkaloids) | This class of compounds is known to possess antimicrobial actions. |
| Anti-inflammatory Properties | (General for bromotyrosine alkaloids) | Bromotyrosine alkaloids have been reported to have anti-inflammatory effects. |
| Antitumor Properties | (General for bromotyrosine alkaloids) | This class of marine natural products is recognized for its antitumor activities. |
Hypothetical Synergistic Combinations and Their Rationale
Based on the general antitumor properties of bromotyrosine alkaloids, we can propose several classes of compounds that might exhibit synergy with Aerophobin-2. These hypotheses provide a starting point for experimental investigation.
-
With DNA Damaging Agents (e.g., Doxorubicin, Cisplatin): If Aerophobin-2 induces a state of cellular stress or inhibits DNA repair mechanisms, it could sensitize cancer cells to the cytotoxic effects of DNA damaging agents. This would allow for lower, less toxic doses of these conventional chemotherapeutics.
-
With Cell Cycle Inhibitors (e.g., Palbociclib, Ribociclib): Aerophobin-2 might potentiate the effects of cell cycle inhibitors by acting on a complementary pathway that pushes cells towards apoptosis or by enhancing the cell cycle arrest induced by these agents.
-
With Apoptosis Inducers (e.g., Venetoclax): If Aerophobin-2 can prime cells for apoptosis by down-regulating anti-apoptotic proteins, its combination with a direct apoptosis inducer could lead to a significant increase in cancer cell death.
Experimental Protocols
To investigate these hypothetical synergies, a systematic experimental approach is required. Below are detailed protocols for key experiments.
Checkerboard Assay for Synergy Assessment
This method is used to determine the in vitro synergistic, additive, or antagonistic effects of two compounds.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well microtiter plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of Aerophobin-2 and the compound to be tested.
-
Treatment: Treat the cells with a matrix of concentrations of both compounds. This typically involves adding increasing concentrations of Aerophobin-2 along the rows and increasing concentrations of the partner compound down the columns. Include wells with single-agent treatments and untreated controls.
-
Incubation: Incubate the plates for a period relevant to the cell line's doubling time (e.g., 48-72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® assay.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify the interaction. The FICI is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1.0: Additive
-
FICI > 1.0: Antagonism
-
Apoptosis Assay by Flow Cytometry
This assay determines if the combination treatment induces a higher rate of apoptosis compared to single-agent treatments.
Methodology:
-
Treatment: Treat cells with Aerophobin-2, the partner compound, and the combination at concentrations determined from the checkerboard assay (ideally synergistic concentrations).
-
Cell Harvesting: After the desired incubation period, harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V detects early apoptotic cells, while PI identifies late apoptotic and necrotic cells.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive). Compare the results between the different treatment groups.
Visualizing Concepts and Workflows
To further clarify the proposed research strategy, the following diagrams illustrate a hypothetical mechanism of synergy and a general experimental workflow.
Caption: Hypothetical model of Aerophobin-2 synergy.
Caption: Workflow for identifying synergistic combinations.
This guide provides a foundational roadmap for researchers to begin exploring the synergistic potential of Aerophobin-2. While the path to clinical application is long, systematic investigation into combination therapies is a critical step in unlocking the full therapeutic value of this promising marine natural product.
References
A Head-to-Head Comparison of Aerophobin-2 and Aeroplysinin-1 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of two marine-derived brominated isoxazoline alkaloids, Aerophobin-2 and Aeroplysinin-1. While extensive research has elucidated the cytotoxic mechanisms of Aeroplysinin-1, data on Aerophobin-2 remains limited, a critical consideration for researchers exploring the therapeutic potential of these compounds.
Data Presentation: A Comparative Overview
The available data clearly indicates that Aeroplysinin-1 has been the subject of more extensive cytotoxic investigation compared to Aerophobin-2. The following tables summarize the existing quantitative data for both compounds.
Table 1: Cytotoxicity of Aeroplysinin-1 (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Molt-4 | Leukemia | 0.12 ± 0.002 | [1] |
| K562 | Leukemia | 0.54 ± 0.085 | [1] |
| Du145 | Prostate Cancer | 0.58 ± 0.109 | [1] |
| PC-3 | Prostate Cancer | 0.33 ± 0.042 | [1] |
| Ehrlich Ascites Tumor (EAT) | - | 8.2 | [2] |
| CCD966SK (non-malignant) | Skin Fibroblast | 1.54 ± 0.138 | |
| NR8383 (non-malignant) | Alveolar Macrophage | 6.77 ± 0.190 |
Table 2: Cytotoxicity of Aerophobin-2
| Cell Line/Organism | Cell Type/Organism Type | Concentration | Observed Effect | Reference |
| Primary Dopaminergic Neurons | Neurons | 10 µM | Not toxic | |
| Zebrafish Embryos | Whole Organism | < 1 µM | No toxic effects | |
| Zebrafish Embryos | Whole Organism | > 1 µM | Significant larval mortality |
Experimental Protocols
MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity as a measure of cell viability.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Aeroplysinin-1 or Aerophobin-2) and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.
-
Incubation: The plate is incubated for 3-4 hours at 37°C to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells into an insoluble purple formazan product.
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-600 nm. The absorbance is directly proportional to the number of viable cells.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow of a typical in vitro cytotoxicity assay.
Signaling Pathway of Aeroplysinin-1 Induced Apoptosis
Caption: Aeroplysinin-1 apoptotic signaling cascade.
Discussion and Comparison
Aeroplysinin-1 has demonstrated potent cytotoxic activity against a range of cancer cell lines, particularly leukemia and prostate cancer, with IC50 values in the sub-micromolar to low micromolar range. Its mechanism of action is relatively well-characterized and involves the induction of apoptosis through the mitochondrial pathway. Key events include the generation of reactive oxygen species (ROS), inhibition of the PI3K/Akt survival pathway, dephosphorylation of the pro-apoptotic protein Bad, and subsequent activation of caspases. This compound shows some selectivity for cancer cells over non-malignant cell lines, although cytotoxicity in normal cells is still observed at higher concentrations.
In stark contrast, the cytotoxicity of Aerophobin-2 is poorly understood. The limited available data suggests a lack of significant toxicity at concentrations up to 10 µM in primary neurons and below 1 µM in zebrafish embryos. However, significant mortality was observed in zebrafish larvae at concentrations above 1 µM. There is a notable absence of published IC50 values for Aerophobin-2 against cancer cell lines, making a direct comparison of potency with Aeroplysinin-1 impossible at this time. The primary biological activities reported for Aerophobin-2 are related to its role in the chemical defense of sponges and its antibacterial and antifungal properties.
Based on the current body of scientific literature, Aeroplysinin-1 is a significantly more potent cytotoxic agent against cancer cells than what has been reported for Aerophobin-2. The well-defined apoptotic mechanism of Aeroplysinin-1 provides a solid foundation for further preclinical and clinical development. The cytotoxic potential of Aerophobin-2 remains largely unexplored, and further studies are required to determine if it possesses any significant anti-cancer activity. Researchers interested in the therapeutic applications of these marine natural products should be aware of this substantial difference in the available cytotoxicity data. Future investigations into the bioactivity of Aerophobin-2 are warranted to fully understand its pharmacological profile.
References
In Vitro Validation of Aerophobin-2's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro validation of the mechanism of action for Aerophobin-2, a marine-derived bromotyrosine alkaloid. Due to the limited publicly available data on the specific molecular targets of Aerophobin-2, this guide presents a hypothesized mechanism of action based on the known activities of related bromotyrosine compounds, which frequently exhibit anti-cancer properties through kinase inhibition. Here, we postulate that Aerophobin-2 acts as an inhibitor of the Raf/MEK/ERK (MAPK) signaling pathway, a critical cascade in cancer cell proliferation and survival.
For comparative purposes, we benchmark the hypothesized performance of Aerophobin-2 against Sorafenib, a well-established multi-kinase inhibitor known to target the Raf/MEK/ERK pathway.[1][2] The experimental data presented herein is hypothetical but reflects realistic outcomes based on standard in vitro assays for kinase inhibitor validation.
Comparative Inhibitory Activity
The following tables summarize the hypothesized in vitro inhibitory activities of Aerophobin-2 in comparison to Sorafenib against key components of the MAPK/ERK signaling pathway and on cancer cell viability.
Table 1: In Vitro Kinase Inhibition
| Kinase Target | Aerophobin-2 IC₅₀ (nM) | Sorafenib IC₅₀ (nM) | Assay Type |
| B-Raf | 45 | 22[3] | Radiometric Kinase Assay |
| C-Raf (Raf-1) | 15 | 6[3] | Radiometric Kinase Assay |
| MEK1 | >10,000 | >10,000 | TR-FRET Kinase Assay |
| ERK2 | >10,000 | >10,000 | TR-FRET Kinase Assay |
| VEGFR2 | 850 | 90[3] | Luminescence Kinase Assay |
Table 2: Anti-proliferative Activity
| Cell Line | Cancer Type | Aerophobin-2 IC₅₀ (µM) | Sorafenib IC₅₀ (µM) |
| A375 | Malignant Melanoma (B-Raf V600E) | 2.5 | 1.8 |
| HT-29 | Colorectal Carcinoma | 5.8 | 4.2 |
| Panc-1 | Pancreatic Carcinoma | 8.1 | 6.5 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radiometric Kinase Assay for B-Raf and C-Raf Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Aerophobin-2 and Sorafenib against B-Raf and C-Raf kinases.
Materials:
-
Recombinant human B-Raf and C-Raf enzymes
-
MEK1 (inactive) as substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT, 10 µM ATP)
-
Test compounds (Aerophobin-2, Sorafenib) serially diluted in DMSO
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the respective kinase (B-Raf or C-Raf) and its substrate (inactive MEK1) in the kinase reaction buffer.
-
Add serial dilutions of the test compounds (Aerophobin-2 or Sorafenib) or DMSO (vehicle control) to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding [γ-³³P]ATP to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 3% phosphoric acid.
-
Transfer the reaction mixtures to a 96-well filter plate and wash to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ values by fitting the data to a dose-response curve using non-linear regression.
Cell Viability Assay (MTT Assay)
Objective: To determine the anti-proliferative effects of Aerophobin-2 and Sorafenib on various cancer cell lines.
Materials:
-
Cancer cell lines (A375, HT-29, Panc-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (Aerophobin-2, Sorafenib) serially diluted in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Aerophobin-2 or Sorafenib for 72 hours. Include a DMSO-treated control group.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control.
-
Determine the IC₅₀ values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of ERK Phosphorylation
Objective: To qualitatively assess the inhibition of the MAPK/ERK pathway in cancer cells treated with Aerophobin-2.
Materials:
-
A375 cells
-
Complete cell culture medium
-
Aerophobin-2 and Sorafenib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Culture A375 cells and treat them with varying concentrations of Aerophobin-2 or a fixed concentration of Sorafenib for 2 hours.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-ERK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK as a loading control.
-
Analyze the band intensities to determine the effect of the compounds on ERK phosphorylation.
Visualizations
The following diagrams illustrate the hypothesized signaling pathway, a typical experimental workflow, and the logical framework for validating the mechanism of action of Aerophobin-2.
Caption: Hypothesized MAPK/ERK Signaling Pathway Inhibition by Aerophobin-2.
References
Benchmarking Aerophobin 2's Anticancer Activity Against Known Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anticancer activity of Aerophobin 2, a marine-derived bromotyrosine alkaloid, against established chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel. All quantitative data are summarized in structured tables, and detailed experimental protocols for key cytotoxicity assays are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the methodologies and potential mechanisms of action.
Introduction to this compound
This compound is a bromotyrosine-derived secondary metabolite isolated from marine sponges, particularly of the genus Aplysina. This class of compounds has garnered significant interest in the scientific community due to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique chemical structure of this compound, featuring brominated tyrosine units, is believed to be crucial for its bioactivity. This guide focuses on benchmarking its cytotoxic effects against various cancer cell lines in comparison to well-established anticancer drugs.
Quantitative Comparison of Cytotoxic Activity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound's cytotoxic or antiproliferative effects in vitro. The following tables summarize the IC50 values of this compound and standard anticancer drugs against a panel of human cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as cell line passage number, assay type, and incubation time.
Table 1: Comparative in vitro Anticancer Activity (IC50 in µM)
| Compound/Agent | T24 (Bladder Cancer) | AGS (Gastric Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) |
| This compound | >100[1] | >100[1] | Not Reported | Not Reported | Not Reported |
| Doxorubicin | 0.71[2] | Not Reported | >20[3][4], 0.086 - 0.018 | 0.68 - 8.3, 0.4 - 0.7 | 2.9, 0.34 - 2.66 |
| Cisplatin | 7.64, 12.8 - 18 | Not Reported | 9 - 16.48 | 0.65 - 2.8 | 7.7 - 25.5, 12 |
| Paclitaxel | Not Reported | Not Reported | Not Reported | 0.0075 - 3.5, 0.02 - 0.23 | 0.005 - 0.01, 0.113 |
Note: The IC50 values are compiled from various sources and should be used as a general reference. Experimental conditions can significantly influence these values.
Potential Mechanisms of Action of Bromotyrosine Alkaloids
While the specific signaling pathways modulated by this compound in cancer cells are not yet fully elucidated, studies on related bromotyrosine alkaloids suggest several potential mechanisms of action that contribute to their cytotoxic effects.
One of the prominent mechanisms is the induction of apoptosis , or programmed cell death. This is often mediated through the intrinsic pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, the key executioners of apoptosis.
Another proposed mechanism for some bromotyrosine derivatives is the inhibition of histone deacetylases (HDACs) . HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.
The following diagram illustrates a generalized workflow for benchmarking the antiproliferative effects of a test compound like this compound.
The following diagram illustrates a potential signaling pathway for apoptosis induction by bromotyrosine alkaloids.
Experimental Protocols
Standardized protocols are crucial for generating reproducible and comparable data. The following are widely accepted methods for assessing cell viability and proliferation.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (this compound and standards) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, carefully remove the medium containing the compounds. Add 100 µL of fresh, serum-free medium and 20 µL of the MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability). Plot the percentage of cell viability against the compound concentration (logarithmic scale) and determine the IC50 value using non-linear regression analysis.
SRB (Sulforhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (this compound and standards)
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) and incubate at 4°C for 1 hour.
-
Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water. Remove excess water by inverting the plate and tapping it on a paper towel. Allow the plates to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Pour off the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.
Conclusion
The available data indicates that this compound, in its pure form, exhibits low cytotoxic activity against the tested bladder and gastric cancer cell lines. In comparison, established anticancer drugs like Doxorubicin, Cisplatin, and Paclitaxel generally show significantly higher potency against a broader range of cancer cell lines. However, the unique chemical structure of this compound and the diverse biological activities of the broader class of bromotyrosine alkaloids warrant further investigation. Future research could focus on synergistic effects with other chemotherapeutic agents, derivatization to enhance potency and selectivity, and a more comprehensive screening against a wider panel of cancer cell lines to identify potential specific targets. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the field of anticancer drug discovery.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Aerophobin 2
For researchers, scientists, and drug development professionals, the responsible handling and disposal of novel compounds like Aerophobin 2 are paramount to ensuring laboratory safety and environmental protection. This compound, a brominated aminoimidazole alkaloid derived from marine sponges, requires careful management due to its potential biological activity.[1][2] This guide provides a detailed, step-by-step operational plan for the proper disposal of this compound, aligning with best practices for handling potentially cytotoxic and hazardous laboratory chemicals.
Core Disposal Protocol: Managing this compound as Cytotoxic Waste
Given that many marine-derived alkaloids exhibit cytotoxic properties, and in the absence of specific disposal data for this compound, it is prudent to handle all waste containing this compound as hazardous cytotoxic waste.[2][3][4] The primary and recommended method for the disposal of cytotoxic waste is high-temperature incineration conducted by a licensed hazardous waste facility.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound or its associated waste, all personnel must wear appropriate PPE to minimize exposure.
| PPE Category | Required Equipment |
| Gloves | Two pairs of chemotherapy-grade nitrile gloves. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. |
| Lab Coat | A disposable, solid-front gown with tight-fitting cuffs. |
| Respiratory | A NIOSH-approved respirator (e.g., N95) is recommended, especially when handling powders or creating aerosols. |
Step 2: Waste Segregation at the Point of Generation
Proper segregation is critical to prevent cross-contamination and ensure compliant disposal.
-
Solid Waste: All solid materials contaminated with this compound, such as weigh boats, contaminated gloves, bench paper, and unused or expired pure compounds, must be collected in a designated, sealable, and clearly labeled hazardous waste container. This container should be lined with a distinctive colored bag (often purple or red) to signify cytotoxic waste.
-
Liquid Waste: All aqueous and organic solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container. This container must be made of a compatible material (e.g., high-density polyethylene or glass) and should not be filled beyond 80% capacity to prevent spills. Do not dispose of solutions containing this compound down the drain.
-
Sharps Waste: Any sharps, including needles, syringes, and contaminated glassware (e.g., pipette tips, vials), must be placed in a puncture-resistant sharps container specifically designated for cytotoxic waste. These containers are typically purple or red and clearly labeled "Cytotoxic Sharps."
Step 3: Decontamination of Work Surfaces and Glassware
Thorough decontamination of all surfaces and equipment that have come into contact with this compound is essential.
-
Work Surfaces: After each use or in the event of a spill, decontaminate the work area. A recommended procedure involves a two-step wash and rinse.
-
Glassware: Reusable glassware should be meticulously cleaned. The initial rinses should be collected as hazardous liquid waste. For empty containers that held the pure compound, it is best practice to triple-rinse them with a suitable solvent. This rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, the container's label should be defaced before disposal as non-hazardous waste, in accordance with institutional policy.
Step 4: Storage and Final Disposal
-
Storage: All cytotoxic waste containers must be stored in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked with a "Cytotoxic Hazard" sign and be away from general lab traffic.
-
Disposal: Arrange for the collection and disposal of the cytotoxic waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management service. Ensure all containers are properly labeled with the contents and associated hazards before collection.
Experimental Protocols: Spill Management
In the event of an this compound spill, immediate and correct action is crucial to contain the hazard.
-
Evacuate and Secure: Alert personnel in the immediate vicinity and evacuate the area. Secure the area to prevent entry and post a "Cytotoxic Spill" warning sign.
-
Don PPE: Put on the appropriate PPE as detailed in the table above.
-
Contain: For liquid spills, use an absorbent material from a chemotherapy spill kit to cover the spill. For solid spills, gently cover with damp absorbent paper to avoid generating dust.
-
Clean: Working from the outside in, carefully clean the spill area. Place all contaminated absorbent materials and cleaning supplies into the designated cytotoxic solid waste container.
-
Decontaminate: Decontaminate the spill area using the established two-step wash and rinse procedure.
-
Doff PPE: Remove PPE in a manner that avoids self-contamination and dispose of it as cytotoxic solid waste.
-
Report: Report the spill to the laboratory supervisor and the institutional safety office.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the segregation and disposal of this compound waste.
References
Navigating the Unseen Threat: A Researcher's Guide to Handling Aerophobin 2
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Aerophobin 2. Researchers, scientists, and drug development professionals must adhere to these guidelines to mitigate risks associated with this cytotoxic compound.
Executive Summary
Hazard Assessment and Quantitative Data
While formal toxicological data is limited, the cytotoxic potential of this compound is evident from in vitro studies. Researchers must operate under the assumption that this compound is a hazardous compound.
| Metric | Value | Cell Line | Source |
| IC50 | 3.0 µM | HeLa (Human Cervix Uteri Tumor Cells) | [1] |
| Toxicity in Zebrafish Embryos | Null toxic effects observed | Danio rerio | [2] |
Note: The discrepancy in toxicity data highlights the importance of universal precautions. The lack of toxicity in one model system does not negate the potent cytotoxicity observed in human cancer cells.
Personal Protective Equipment (PPE) Protocol
Due to the cytotoxic nature of this compound, a stringent PPE protocol is mandatory. The following multi-layered approach is designed to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.
Required PPE for Handling this compound:
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is required. The outer glove should be changed immediately upon contamination or every 30 minutes of continuous use.
-
Gown: A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is essential. Cuffs should be tucked under the inner glove.
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. A full-face shield must be worn when there is a risk of splashes or aerosols.
-
Respiratory Protection: A fit-tested N95 respirator is required for handling powdered this compound or when generating aerosols. For procedures with a high risk of aerosolization, a powered air-purifying respirator (PAPR) should be considered.
-
Shoe Covers: Disposable shoe covers should be worn and removed before exiting the designated handling area.
Operational Plan: Handling and Storage
All manipulations of this compound must be conducted within a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a chemical fume hood with appropriate filtration to protect both the user and the environment.
Step-by-Step Handling Procedure:
-
Preparation: Before starting work, decontaminate the work surface of the BSC or fume hood. Assemble all necessary materials, including a dedicated cytotoxic waste container.
-
Weighing: If handling a powdered form, weigh the compound on a tared, disposable weigh boat within the containment of the BSC or fume hood. Use anti-static tools to minimize powder dispersal.
-
Solubilization: Add solvent to the vial containing the powdered this compound slowly to avoid aerosolization. Cap and vortex gently to dissolve.
-
Aliquoting and Use: Use Luer-Lok syringes and needles to transfer solutions. Avoid pressure build-up in vials by using a venting needle.
-
Post-Handling Decontamination: Wipe down all surfaces and equipment with a suitable deactivating agent (e.g., 10% sodium hypochlorite solution followed by a rinse with 70% ethanol), followed by a final wipe with sterile water.
-
Storage: Store this compound in a clearly labeled, tightly sealed container in a designated, secure, and well-ventilated area away from incompatible materials. Follow supplier recommendations for storage temperature.
Disposal Plan: A Cradle-to-Grave Approach
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations for hazardous waste.
Waste Segregation and Disposal:
-
Sharps: Needles, syringes, and glass vials must be placed in a puncture-resistant, labeled sharps container designated for cytotoxic waste.
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), disposable labware (pipette tips, tubes), and cleaning materials must be placed in a designated, leak-proof, and clearly labeled cytotoxic waste container (typically a yellow or other color-coded bag within a rigid outer container).
-
Liquid Waste: Unused solutions containing this compound and the first rinse of contaminated glassware should be collected in a labeled, leak-proof hazardous waste container. Do not pour this waste down the drain.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and contamination. A cytotoxic spill kit must be readily available in all areas where this compound is handled.
Personnel Exposure Protocol:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
For all exposure events, report the incident to your supervisor and the institutional Environmental Health and Safety (EHS) office. Provide them with as much information as possible about the compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
